1,2,3,4-Tetrahydro-1-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWTJCSPSUGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940758 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-65-4 | |
| Record name | 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAHYDRO-1-NAPHTHOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth guide provides a detailed overview of the essential physical properties of 1,2,3,4-Tetrahydro-1-naphthoic acid, a valuable intermediate in organic synthesis and pharmaceutical development.[1][2] This document moves beyond a simple listing of data points to offer insights into the experimental methodologies used to determine these properties, ensuring a thorough understanding for researchers and drug development professionals. The causality behind experimental choices is explained to provide a robust framework for laboratory application.
Introduction: The Significance of this compound
This compound, also known as tetralin-1-carboxylic acid, is a bicyclic carboxylic acid with a unique structural framework that makes it a versatile building block in the synthesis of more complex organic molecules.[2] Its applications are particularly notable in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2] The structure of this compound allows for modifications that can enhance the solubility and bioavailability of target molecules, making a thorough understanding of its physical properties crucial for its effective use in drug formulation and advanced chemical research.[2]
Physicochemical Properties: A Quantitative Overview
The physical properties of this compound are summarized in the table below. It is important to note that this compound exists as a racemic mixture and as individual enantiomers. The data presented here pertains to the racemic mixture (CAS No. 1914-65-4) unless otherwise specified. Discrepancies in reported values, particularly for the melting point, are common in the literature and can arise from variations in purity and experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |
| Molecular Weight | 176.21 g/mol | [2] |
| Appearance | White to pale cream or beige crystalline powder | [2][3] |
| Melting Point | 79.0 - 86.0 °C | [3] |
| 82.0 - 86.0 °C | [1] | |
| 82 - 85 °C | [1] | |
| Melting Point ((R)-enantiomer) | 53.5 - 59.5 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water. Soluble in methanol and chloroform. | [1] |
| pKa (Predicted) | Due to the carboxylic acid functional group, the pKa is expected to be in the range of 4-5 in aqueous solution. |
Spectroscopic Profile: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and aliphatic protons. The aromatic protons on the benzene ring would appear in the downfield region, typically between 7.0 and 8.0 ppm. The proton at the chiral center (C1) would likely be a multiplet due to coupling with the adjacent methylene protons. The aliphatic protons of the tetralin ring system would resonate in the upfield region.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around 170-180 ppm. The aromatic carbons would resonate in the 120-140 ppm range, while the aliphatic carbons of the tetralin ring would be found in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups within a molecule. The IR spectrum of this compound would be characterized by:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A sharp and intense absorption peak around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands would be observed just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
Experimental Protocols for Physical Property Determination
The following section details the standardized, self-validating protocols for determining the key physical properties of this compound.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. A digital melting point apparatus provides a precise and reproducible method for this determination.
Methodology:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Instrument Setup: The packed capillary tube is placed into the heating block of a digital melting point apparatus.
-
Heating Profile: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Solubility Determination
Rationale: Understanding the solubility profile is fundamental for applications in drug delivery and reaction chemistry. A systematic approach using a range of solvents provides a comprehensive picture of the compound's polarity and potential for intermolecular interactions.
Methodology:
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
-
Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a vial.
-
Solvent Addition: A measured volume of the test solvent (e.g., 1 mL of water, methanol, or chloroform) is added.
-
Equilibration: The mixture is agitated (e.g., vortexed or placed on a shaker) at a constant temperature for a set period to ensure equilibrium is reached.
-
Observation: The mixture is visually inspected for complete dissolution.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: Partial dissolution is observed.
-
Insoluble: No apparent dissolution.
-
-
Quantitative Analysis (Optional): For slightly soluble compounds, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which profoundly impacts its solubility, absorption, and biological activity. Potentiometric titration is a highly accurate method for determining pKa.
Methodology:
Caption: Workflow for pKa Determination.
Step-by-Step Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., a methanol-water mixture) due to its limited water solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the acid.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive examination of the key physical properties of this compound. By detailing not only the quantitative data but also the underlying experimental methodologies and their scientific rationale, this document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. A thorough understanding and accurate determination of these properties are paramount for the successful application of this versatile chemical intermediate.
References
-
Thermo Scientific Alfa Aesar. (n.d.). This compound, 98% 250 mg. Retrieved from [Link]
Sources
- 1. This compound, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. (R)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
1,2,3,4-Tetrahydro-1-naphthoic acid chemical structure
An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthoic Acid: From Synthesis to Pharmaceutical Application
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in organic synthesis and pharmaceutical development. The document details the molecule's core physicochemical properties, its primary synthetic pathway via catalytic hydrogenation, and the analytical methods required for its characterization. A significant focus is placed on the stereochemical aspects of this compound, particularly the critical role of the (R)-enantiomer as a key building block in the synthesis of Palonosetron, a potent 5-HT₃ receptor antagonist. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and application of this versatile chemical entity.
Introduction: A Molecule of Strategic Importance
This compound, also known as tetralin-1-carboxylic acid, is a bicyclic carboxylic acid built upon a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold.[1] While its racemic form is a valuable intermediate, the true significance of this molecule in modern pharmacology lies in its chiral nature. The separation and utilization of its specific enantiomers have been instrumental in the development of highly targeted therapeutics.
The (R)-enantiomer, in particular, is a non-negotiable starting material for the synthesis of Palonosetron, a second-generation 5-HT₃ antagonist used globally for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2][3] Its rigid, partially saturated ring system provides a unique conformational framework essential for high-affinity receptor binding.[3] This guide will elucidate the journey of this molecule from its synthesis as a racemate to the application of its chirally pure form in life-saving medicines.
Core Physicochemical & Structural Data
The fundamental properties of this compound are summarized below. It is critical to distinguish between the racemic mixture and the individual enantiomers, as their physical properties, particularly melting points, can differ.
| Property | Value | Source(s) |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | [4] |
| Molecular Formula | C₁₁H₁₂O₂ | [5] |
| Molecular Weight | 176.21 g/mol | [4] |
| Appearance | White to pale cream/beige crystalline powder | [6][7] |
| CAS Number | 1914-65-4 (Racemate) | [5] |
| 23357-47-3 ((R)-enantiomer) | [8] | |
| 85977-52-2 ((S)-enantiomer) | ||
| Melting Point | 82-86 °C (Racemate) | [7] |
| 56-58 °C ((R)-enantiomer) | [8] | |
| Solubility | Soluble in methanol and chloroform; slightly soluble in water. | [5][8] |
| SMILES | C1CC(C2=CC=CC=C2C1)C(=O)O | [4] |
| InChI Key | VDLWTJCSPSUGOA-UHFFFAOYSA-N (Racemate) | [4] |
Synthesis and Stereochemical Considerations
The most direct and industrially relevant method for producing the tetralin scaffold of this molecule is through the saturation of one of the aromatic rings of a naphthalene precursor.
Synthetic Pathway to Racemic this compound
The synthesis is typically achieved via the catalytic hydrogenation of 1-naphthoic acid. This process selectively reduces one of the aromatic rings while preserving the carboxylic acid functionality.
Expertise & Causality: The choice of a heterogeneous catalyst like Palladium on carbon (Pd/C) is deliberate. Palladium is highly effective at activating molecular hydrogen and promoting the reduction of aromatic systems under manageable temperature and pressure conditions. The carbon support provides a high surface area for the reaction, maximizing catalyst efficiency. Acetic acid is often used as a solvent as it readily dissolves the starting material and is stable under hydrogenating conditions.
Caption: General analytical workflow for product validation.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
>10 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid.
-
7.1-7.5 ppm (multiplet, 4H): The four protons on the aromatic ring.
-
~3.6 ppm (triplet, 1H): The unique benzylic proton at the C1 position, coupled to the adjacent CH₂ group.
-
~2.8 ppm (multiplet, 2H): The benzylic protons at the C4 position.
-
1.8-2.2 ppm (multiplet, 4H): The remaining aliphatic protons at the C2 and C3 positions.
-
-
¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms.
-
~180 ppm: The carbonyl carbon of the carboxylic acid.
-
125-140 ppm: Six signals for the six carbons of the aromatic ring (four CH, two quaternary).
-
~45 ppm: The methine carbon at the C1 position.
-
20-35 ppm: Three signals for the aliphatic methylene carbons at C2, C3, and C4.
-
-
FTIR Spectroscopy: The infrared spectrum provides confirmation of key functional groups.
-
2500-3300 cm⁻¹ (broad): The characteristic O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): The C=O carbonyl stretch.
-
~3000-3100 cm⁻¹ & 1450-1600 cm⁻¹: Aromatic C-H and C=C stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight.
-
Key Fragments: Expect to see fragments corresponding to the loss of the carboxyl group (m/z = 131) and further fragmentation of the tetralin ring structure.
-
Key Applications in Drug Development
The primary pharmaceutical application of this compound is as a chiral building block.
Intermediate for Palonosetron Synthesis
The (R)-enantiomer is an indispensable precursor in the synthesis of Palonosetron. [3]The synthesis involves an amide coupling reaction between (R)-1,2,3,4-Tetrahydro-1-naphthoic acid and (S)-3-aminoquinuclidine, followed by further transformations including reduction and cyclization to form the final active pharmaceutical ingredient (API). [9] Expertise & Causality: The precise three-dimensional arrangement (stereochemistry) of the (R)-enantiomer is essential. This specific shape is what allows the final Palonosetron molecule to fit perfectly into the binding pocket of the 5-HT₃ receptor, leading to its high affinity and prolonged antagonist activity. Using the wrong enantiomer would result in a molecule that does not bind correctly and is therapeutically ineffective.
Caption: Role as a key intermediate in Palonosetron synthesis.
Other Research Applications
Beyond Palonosetron, this molecule and its derivatives serve as:
-
Reagents for Protease Inhibitors: The rigid scaffold can be incorporated into larger molecules designed to inhibit enzymes like proteases. [5]* Tools for Peptidomimetics: The constrained structure is used by researchers to create models of protein turns, aiding in the study of protein folding and the design of new therapeutic peptides. [3]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards. [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust.
-
Store in a cool, dry place in a tightly sealed container. [5]
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the importance of stereochemistry in drug design. Its synthesis via catalytic hydrogenation is a robust and scalable process. While the racemic product has its uses, the true value is unlocked through its chiral enantiomers, particularly the (R)-form, which is a cornerstone in the manufacturing of the antiemetic drug Palonosetron. A thorough understanding of its synthesis, characterization, and safe handling is essential for any scientist or researcher working in the fields of organic synthesis and medicinal chemistry.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12598146, this compound. Retrieved from [Link]
-
Thermo Fisher Scientific (n.d.). This compound, 98%. Alfa Aesar. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101370, 1,2,3,4-Tetrahydro-2-naphthoic acid. Retrieved from [Link]
- Langer, M. (2008). U.S. Patent No. 8,334,388 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois at Urbana-Champaign. Retrieved from [Link]
-
NIST (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Dr. D_Chemistry (2020, November 8). Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. Retrieved from [Link]
- Romero, C. M. C., Thybaut, J. W., & Marin, G. B. (2008). Naphthalene hydrogenation over a NiMo/γ-Al2O3 catalyst: Experimental study and kinetic modelling.
-
TNG, T., & WU, Y. F. (2009). Synthesis of Palonosetron Hydrochloride. Chinese Pharmaceutical Journal, 44(10), 794-795. Retrieved from [Link]
- Li, J. (2010). U.S. Patent No. CN101157691B.
-
Dr. Hubbard UGA Chemistry (2020, March 24). CHEM 2211L Experiment 7 - Transfer Hydrogenation Experiment [Video]. YouTube. Retrieved from [Link]
-
NIST (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Sci-Hub (n.d.). Naphthalene hydrogenation over a NiMo/γ-Al2O3 catalyst: Experimental study and kinetic modelling. Retrieved from [Link]
-
NIST (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 1,2,3,4-Tetrahydro-2-naphthoic acid | C11H12O2 | CID 101370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8334388B2 - Palonosetron salts and processes for preparation and purification thereof - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. chemimpex.com [chemimpex.com]
- 7. H32138.MD [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
An In-Depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS 1914-65-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Scaffold
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, also known as Tetralin-1-carboxylic acid, is a bicyclic organic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure, featuring a partially hydrogenated naphthalene ring fused to a cyclohexane ring with a carboxylic acid group at a chiral center, provides a unique three-dimensional framework. This scaffold is of significant interest in drug discovery, as the tetralin motif is present in a range of biologically active molecules, including antidepressants, anticancer agents, and treatments for neurodegenerative diseases.[1][2] The carboxylic acid functional group offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[3] This guide provides a technical overview of its properties, synthesis, analysis, and applications, grounded in established scientific principles.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is essential for its effective use in a laboratory setting. The compound is typically a white to off-white crystalline solid at room temperature.[4] Its solubility is limited in water but good in various organic solvents, a characteristic stemming from its hydrophobic bicyclic core.[4]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1914-65-4 | [5] |
| Molecular Formula | C₁₁H₁₂O₂ | [5] |
| Molecular Weight | 176.21 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 75-77 °C / 84 °C | [5][6] |
| Boiling Point | 342.7 ± 21.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| LogP | 2.36 |[5] |
Table 2: Key Spectroscopic Data for Structural Elucidation
| Analytical Technique | Characteristic Features |
|---|---|
| ¹H NMR | Protons on the aromatic ring typically appear as multiplets in the δ 7.0-7.4 ppm range. The methine proton at the C1 position (adjacent to the carboxylic acid) is a key diagnostic signal, usually found further downfield. The aliphatic protons on the saturated ring (C2, C3, C4) will appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm). The acidic proton of the carboxyl group will be a broad singlet, often above δ 10 ppm, and can be exchanged with D₂O. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is a distinct downfield signal, typically >175 ppm. Aromatic carbons will be observed in the δ 125-140 ppm range. The aliphatic carbons of the saturated ring will appear in the upfield region. |
| FT-IR (ATR) | A very broad O-H stretch from the carboxylic acid dimer is expected from ~2500-3300 cm⁻¹. A sharp, strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. C-H stretches from the aromatic and aliphatic portions will be seen around 3000 cm⁻¹ and just below, respectively. C=C stretches from the aromatic ring appear in the ~1450-1600 cm⁻¹ region.[7] |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 176. A common fragmentation pattern is the loss of the carboxyl group (-COOH), leading to a significant peak at m/z = 131. |
Synthesis and Purification: A Practical Workflow
The synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid typically originates from α-tetralone, which itself can be synthesized via intramolecular Friedel-Crafts cyclization. A common laboratory-scale approach involves the hydrolysis of a nitrile precursor, which provides a reliable route to the desired carboxylic acid.
Rationale for Synthetic Strategy
The chosen pathway leverages readily available starting materials and well-understood reaction mechanisms. The conversion of a ketone (α-tetralone) to a cyanohydrin, followed by hydrolysis, is a classic method for introducing a carboxylic acid group at a carbonyl carbon. The workup procedure is designed to effectively separate the acidic product from neutral and basic impurities through pH-controlled extractions.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Cyano-1-trimethylsiloxy-1,2,3,4-tetrahydronaphthalene from α-Tetralone
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add α-tetralone (1.0 eq) and a catalytic amount of zinc iodide (ZnI₂, ~0.05 eq).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.
-
Causality: This reaction is a nucleophilic addition of cyanide to the ketone, catalyzed by the Lewis acid ZnI₂, which activates the carbonyl group. Using TMSCN is often safer than using HCN gas directly.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, the reaction mixture is typically used directly in the next step without extensive purification.
Step 2: Hydrolysis to 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid [8]
-
Hydrolysis Conditions: To the crude product from Step 1, add a mixture of concentrated hydrochloric acid and glacial acetic acid (e.g., a 1:1 v/v mixture).[8]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically >100°C) for several hours (e.g., 24-48 hours).[8]
-
Causality: The harsh acidic conditions and high temperature are necessary to hydrolyze both the silyl ether and the sterically hindered tertiary nitrile to the corresponding carboxylic acid.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent like ethyl acetate or chloroform.
-
Separate the layers. Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers and perform a basic extraction using an aqueous solution of sodium hydroxide (e.g., 2N NaOH) to deprotonate the carboxylic acid, transferring it to the aqueous layer as its sodium salt.[8]
-
Wash the basic aqueous layer with ether or ethyl acetate to remove any remaining neutral impurities.[8]
-
Cool the basic aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2, causing the carboxylic acid product to precipitate.[8]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization (Self-Validation): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a high-purity crystalline solid. The sharpness of the melting point is a key indicator of purity.
Applications in Drug Discovery and Medicinal Chemistry
The tetralin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[9] The introduction of a carboxylic acid at the 1-position provides a crucial anchor point for derivatization, enabling the exploration of new chemical space.
-
Antidepressants and CNS Agents: The tetralin core is famously found in the antidepressant sertraline.[1] Derivatives of tetralin-carboxylic acid can be used to synthesize analogs that target various central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine receptors.[3]
-
Anticancer and Antimicrobial Agents: The rigid scaffold can be used to position functional groups in a precise orientation for interaction with enzyme active sites or protein-protein interfaces.[2] Amide derivatives of tetralin carboxylic acids have been investigated as inhibitors of Mycobacterium tuberculosis.[3] The chiral nature of the C1 position is often critical for achieving the desired pharmacological activity and selectivity in therapeutic molecules.[10]
-
Synthetic Intermediate: The carboxylic acid functionality is a gateway to a wide array of other functional groups. It can be readily converted into esters, amides, acid chlorides, and alcohols (via reduction), making it a highly versatile intermediate for multi-step syntheses.
Safety and Handling
As a laboratory chemical, 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid requires careful handling to minimize risk.
GHS Hazard Classification Summary:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard Operating Protocol for Safe Handling
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to protect against skin contact.
-
-
Handling: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. A refrigerator is recommended for long-term storage to ensure stability.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS 1914-65-4) is more than just a chemical intermediate; it is a strategic tool for chemists engaged in the design and synthesis of complex, biologically active molecules. Its unique conformational properties, combined with the synthetic versatility of the carboxylic acid group, make it a valuable scaffold for developing novel therapeutics. A thorough understanding of its synthesis, purification, and handling is paramount to leveraging its full potential in research and development.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing (1R)-Tetralin-1-carboxylic Acid: A Key for Proteasome Inhibitor Synthesis. Retrieved from [Link]
-
Chemsrc. (2025). 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]
-
Cook, G. M., et al. (2017). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PLoS ONE, 12(4), e0175188. Available at: [Link]
-
Ramasamy, R., & Prabhakaran, V. (2014). Vibrational Spectroscopic Studies of Tetralin. International Journal of Physics and Applications, 6(1), 21-28. Available at: [Link]
-
ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]
-
Elliott, A. J., et al. (1971). The metabolism of tetralin. Biochemical Journal, 124(4), 803-811. Available at: [Link]
-
Wang, Y., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetraphenylnaphthalene. Retrieved from [Link]
-
ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TETRALIN. Retrieved from [Link]
-
HHC. (n.d.). 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid, 5g, Each. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and 2-Carboxyanilinium Chloride. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. CAS#:1914-65-4 | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | Chemsrc [chemsrc.com]
- 6. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. irphouse.com [irphouse.com]
- 8. prepchem.com [prepchem.com]
- 9. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility and Stability of Tetralin-1-carboxylic Acid
Introduction
Tetralin-1-carboxylic acid, with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , is a derivative of tetralin, a partially hydrogenated naphthalene.[1][2] Its structure, featuring a carboxylic acid group attached to the saturated ring of the tetralin framework, imparts a unique combination of lipophilic and hydrophilic properties. This bifunctional nature makes it a molecule of interest in medicinal chemistry and materials science, where precise control over solubility and stability is paramount for successful application.
This technical guide provides a comprehensive overview of the critical physicochemical properties of tetralin-1-carboxylic acid, focusing on its solubility in various solvent systems and its stability under different stress conditions. As a Senior Application Scientist, the aim is not merely to present data but to offer a foundational understanding of the principles governing these properties and to provide robust, field-proven methodologies for their assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior.
I. Physicochemical Properties of Tetralin-1-carboxylic Acid
A solid understanding of the fundamental physicochemical properties is the cornerstone of any formulation or stability study. The key physical constants for tetralin-1-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Melting Point | 75-77 °C | [1] |
| Boiling Point | 342.7 ± 21.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Appearance | Crystalline Powder | [2] |
These properties indicate that tetralin-1-carboxylic acid is a solid at room temperature with a relatively high boiling point, suggesting low volatility. Its crystalline nature underscores the importance of understanding its solubility, as the energy required to break the crystal lattice will be a significant factor.
II. Solubility Profile: A Predictive and Experimental Approach
The solubility of an active molecule is a critical determinant of its bioavailability, formulation feasibility, and overall utility. The presence of both a bulky, nonpolar tetralin ring and a polar carboxylic acid group suggests a nuanced solubility profile. While specific quantitative solubility data for tetralin-1-carboxylic acid is not extensively available in public literature, we can predict its behavior and provide a robust protocol for its determination.
A. Predicted Solubility Behavior
Based on the principle of "like dissolves like," we can anticipate the following:
-
Aqueous Solubility: The carboxylic acid group can engage in hydrogen bonding with water. However, the large, hydrophobic tetralin moiety is expected to significantly limit its solubility in aqueous media, particularly at neutral pH. The solubility is expected to increase at higher pH values due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. The alkyl chains of the alcohols will also have some affinity for the tetralin ring system. Therefore, moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective hydrogen bond acceptors and can solvate the carboxylic acid group well. Their overall polarity should also accommodate the tetralin structure, suggesting good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The hydrophobic tetralin ring will be well-solvated by these solvents, but the polar carboxylic acid group will be disfavored, likely leading to poor solubility.
B. Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of tetralin-1-carboxylic acid. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the equilibrium solubility of tetralin-1-carboxylic acid in a panel of relevant solvents at controlled temperatures.
Materials:
-
Tetralin-1-carboxylic acid (purity >98%)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetone, toluene)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated titration method
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of tetralin-1-carboxylic acid to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Accurately dispense a known volume of each test solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The causality here is that equilibrium is a state where the rate of dissolution equals the rate of precipitation, and this process requires sufficient time and energy (agitation) to complete.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant. This step is critical to avoid aspirating any solid material, which would artificially inflate the solubility measurement.
-
Accurately dilute the supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method. HPLC with UV detection is often suitable for aromatic carboxylic acids. A titration with a standardized base could also be employed if the solvent system allows.
-
Quantify the concentration of tetralin-1-carboxylic acid in the diluted samples by comparing the response to a standard curve prepared with known concentrations of the compound.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
III. Chemical Stability Profile: A Forced Degradation Approach
Understanding the chemical stability of a molecule is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify the likely degradation pathways.[3]
A. Potential Degradation Pathways
For tetralin-1-carboxylic acid, several degradation pathways can be hypothesized based on its structure:
-
Hydrolysis: The carboxylic acid functional group itself is generally stable to hydrolysis. However, if formulated as an ester derivative, this would be a primary degradation route.[4]
-
Oxidation: The benzylic position of the tetralin ring (the carbon atom to which the carboxylic acid is attached) is susceptible to oxidation. The saturated ring could also undergo oxidative cleavage under harsh conditions.
-
Photodegradation: The aromatic ring is a chromophore that can absorb UV light, potentially leading to photolytic degradation.[5]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids.
B. Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to evaluating the stability of tetralin-1-carboxylic acid under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[6]
Objective: To identify the degradation products of tetralin-1-carboxylic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.
Workflow Diagram:
Caption: Workflow for Forced Degradation Studies.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of tetralin-1-carboxylic acid in a suitable solvent where it is known to be soluble and stable (e.g., methanol or acetonitrile).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.[7]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M sodium hydroxide. Follow the same heating and sampling procedure as for acid hydrolysis. Neutralize the samples with an equivalent amount of acid before analysis.[7]
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and protected from light. Collect samples at various time points. The choice of a peroxide concentration is critical; it should be sufficient to induce degradation without causing complete and immediate decomposition.
-
Thermal Degradation: Expose a solid sample of tetralin-1-carboxylic acid to dry heat in a calibrated oven (e.g., 80 °C, or a temperature just below its melting point). Also, expose a solution of the compound to heat. Sample at various time points.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
Analyze all stressed and control samples by a stability-indicating HPLC method. A good starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid, like 0.1% formic acid, to ensure the carboxylic acid is protonated).
-
The method is considered "stability-indicating" if it can separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to validate this.
-
Calculate the percentage of degradation of tetralin-1-carboxylic acid in each sample.
-
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. By determining the mass-to-charge ratio of the degradation products, their molecular formulas can be proposed, and fragmentation patterns can help elucidate their structures.
-
IV. Summary and Recommendations
Tetralin-1-carboxylic acid is a compound with a predictable yet nuanced solubility and stability profile. While extensive public data is lacking, this guide provides the scientific rationale and robust experimental protocols for researchers to thoroughly characterize these critical parameters.
Key Recommendations:
-
Solubility: A systematic solubility screen across a range of solvents with varying polarities is recommended. The provided equilibrium solubility protocol offers a reliable method for generating this data.
-
Stability: A comprehensive forced degradation study is essential to understand the intrinsic stability of the molecule. The outlined protocols for hydrolytic, oxidative, photolytic, and thermal stress will reveal potential degradation pathways and inform on appropriate storage and handling conditions.
-
Analytical Methodology: The development of a validated, stability-indicating HPLC method is a prerequisite for both solubility and stability studies. This method is the cornerstone of accurate quantification and impurity profiling.
By following the principles and methodologies outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of tetralin-1-carboxylic acid, enabling its effective and safe application in their respective fields.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8404, Tetralin. Retrieved from [Link].
-
Chemsrc (2023). 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link].
- Stalport, M., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. Astrobiology, 9(6), 543-549.
- Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
- Gao, J., et al. (2014). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
- Li, Y., et al. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 25(1), 38.
- Voigt, J., & Kümmerer, K. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48268-48278.
- Sonawane, G., et al. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12598146, 1,2,3,4-Tetrahydro-1-naphthoic acid. Retrieved from [Link].
- Komarova, N., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(21), 6431.
- Parkhomchuk, E. V., et al. (2019). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles.
- de Oliveira, H. P., & da Silva, J. (2008). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Journal of Thermal Analysis and Calorimetry, 92(2), 539-544.
- Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of California, Berkeley.
- Šaponjac, V. T., et al. (2021).
- Brunetti, B., et al. (2016). On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. Scientific Reports, 6(1), 31896.
-
Ataman Kimya. TETRALIN. Retrieved from [Link].
-
Reddit. (2020). carboxylic acid solubility + TLC. Retrieved from [Link].
- Stalling, D. L., et al. (1988). Methods for Analysis of Organic Compounds. NOAA Technical Memorandum NMFS F/NWC-140.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
INCHEM. (2021). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link].
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 2,4,6-trinitrotoluene.
- Marciniak, A., et al. (2013). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules, 18(7), 8092-8102.
- Politechnika Białostocka. (2021).
- University of Calgary. (2023). Solubility of Organic Compounds.
-
Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link].
- Research & Reviews: Journal of Pharmaceutical Analysis. (2014).
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link].
Sources
- 1. CAS#:1914-65-4 | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | Chemsrc [chemsrc.com]
- 2. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Chiral Properties of 1,2,3,4-Tetrahydro-1-naphthoic Acid: An In-Depth Technical Guide
Introduction: The Significance of Chirality in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in spatial orientation can lead to significant variations in how a drug molecule interacts with its biological target, such as a receptor or an enzyme. This guide provides a comprehensive technical overview of the chiral properties of 1,2,3,4-tetrahydro-1-naphthoic acid, a key chiral building block in modern drug synthesis. Understanding and controlling the chirality of this molecule is crucial for the development of safe and effective therapeutics.
This versatile bicyclic carboxylic acid serves as a vital intermediate in the synthesis of various complex organic molecules.[1] Researchers and industry professionals utilize this compound in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1]
Synthesis of Racemic this compound
The journey to obtaining enantiomerically pure this compound begins with the synthesis of the racemic mixture. A common and effective route involves the catalytic hydrogenation of 1-naphthoic acid.
Experimental Protocol: Synthesis of Racemic this compound
Step 1: Synthesis of 1-Naphthoic Acid
1-Naphthoic acid can be prepared via a Grignard reaction starting from 1-bromonaphthalene.
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small amount of anhydrous ether to cover the magnesium, followed by a few drops of 1-bromonaphthalene and a crystal of iodine to initiate the reaction.
-
Once the reaction starts, add a solution of 1-bromonaphthalene in anhydrous ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and slowly bubble dry carbon dioxide gas through the solution.
-
After the carboxylation is complete, acidify the mixture with hydrochloric acid.
-
Extract the aqueous layer with ether, and then extract the combined organic layers with a sodium hydroxide solution.
-
Acidify the alkaline aqueous layer to precipitate the crude 1-naphthoic acid.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1-naphthoic acid.
Step 2: Catalytic Hydrogenation to this compound
-
In a high-pressure hydrogenation vessel, dissolve 1-naphthoic acid in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature.
-
Maintain the reaction under vigorous stirring until the theoretical amount of hydrogen has been consumed.
-
Cool the reaction mixture, carefully vent the hydrogen, and filter off the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude racemic this compound.
-
The crude product can be further purified by recrystallization.
Resolution of Enantiomers: Isolating the (R)- and (S)-Forms
The separation of the racemic mixture into its individual enantiomers is a critical step. Two primary methods are employed for the resolution of this compound: classical resolution via diastereomeric salt formation and chiral chromatography.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This traditional method relies on the reaction of the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality Behind Experimental Choices: The choice of the resolving agent is crucial. Chiral amines such as (-)-cinchonidine, (+)-cinchonine, or (1R,2S)-(-)-ephedrine are often effective for the resolution of carboxylic acids. The selection is typically based on the ability to form well-defined, crystalline salts with a significant difference in solubility between the two diastereomers. The solvent system is also a key parameter, as it directly influences the solubility of the diastereomeric salts. A solvent or solvent mixture is chosen where one salt is sparingly soluble and crystallizes out, while the other remains in solution.
Experimental Protocol: Generalized Classical Resolution
-
Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol, acetone, or a mixture).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (-)-cinchonidine) in the same hot solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
To recover the enantiomerically enriched acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl).
-
The free carboxylic acid will precipitate and can be collected by filtration, washed with water, and dried.
-
The other enantiomer can be recovered from the mother liquor by evaporation of the solvent, followed by acidification and extraction.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality Behind Experimental Choices: The selection of the CSP is the most critical factor for a successful chiral HPLC separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds. The mobile phase composition, including the choice of the non-polar solvent, the polar modifier, and any additives, is optimized to achieve the best resolution and peak shape. For acidic compounds like this compound, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak symmetry and resolution by suppressing the ionization of the carboxyl group.
Experimental Protocol: Chiral HPLC Resolution
A validated isocratic chiral HPLC method has been developed for the enantiomeric purity determination of this compound.[2]
-
Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm[2]
-
Mobile Phase: n-hexane:isopropyl alcohol:trifluoroacetic acid (948:50:2, v/v/v)[2]
-
Flow Rate: 0.8 mL/min[2]
-
Detection: UV at a suitable wavelength
This method has been shown to provide a resolution factor of greater than three between the enantiomers, indicating a baseline separation.[2]
Determination of Absolute Configuration
Once the enantiomers are separated, it is essential to determine their absolute configuration, i.e., to assign them as either (R) or (S). This is typically achieved using chiroptical methods or X-ray crystallography.
Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.
-
Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. Enantiomers will exhibit mirror-image CD spectra.
-
Optical Rotatory Dispersion (ORD) Spectroscopy: Measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve is characteristic of the stereochemistry of the molecule.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms in the molecule. To determine the absolute configuration of an enantiomer of this compound, a single crystal of a salt formed with a chiral amine of known absolute configuration would be prepared and analyzed. The known configuration of the amine serves as an internal reference for assigning the configuration of the acid.
Physicochemical Properties of Enantiomers
| Property | (R)-1,2,3,4-Tetrahydro-1-naphthoic acid | (S)-1,2,3,4-Tetrahydro-1-naphthoic acid | Racemic this compound |
| CAS Number | 23357-47-3 | 85977-52-2 | 1914-65-4 |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |
| Melting Point | 56-58 °C[3] | 55-57 °C | 79.0-86.0 °C[4] |
| Optical Rotation | (+) | (-) | 0 |
Applications in Drug Development: The Case of Palonosetron
The primary and most significant application of enantiomerically pure this compound is in the synthesis of Palonosetron.[3] Palonosetron is a highly potent and selective 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3]
The synthesis of Palonosetron specifically requires the (R)-enantiomer of this compound.[3] This highlights the critical importance of stereochemistry in the biological activity of the final drug product. The (R)-enantiomer serves as the chiral scaffold upon which the rest of the Palonosetron molecule is constructed.
Simplified Synthetic Pathway to Palonosetron:
Caption: Simplified synthetic route to Palonosetron from (R)-1,2,3,4-tetrahydro-1-naphthoic acid.
While the (R)-enantiomer is crucial for Palonosetron synthesis, there is limited publicly available information on the specific pharmacological profile of the (S)-enantiomer. It is common in drug development for one enantiomer to be significantly more active or to have a different pharmacological profile than its mirror image. The lack of information on the (S)-enantiomer may suggest it is less active or has an undesirable profile for this particular therapeutic application.
Conclusion
This compound is a compelling example of the profound impact of chirality in the pharmaceutical industry. The ability to synthesize, separate, and characterize its enantiomers is fundamental to the production of vital medications like Palonosetron. This guide has provided an in-depth overview of the synthesis of the racemic mixture, detailed protocols for the resolution of its enantiomers, methods for the determination of absolute configuration, and a discussion of the critical role of the (R)-enantiomer in drug development. As the demand for enantiomerically pure drugs continues to grow, a thorough understanding of the chiral properties of key building blocks like this compound will remain indispensable for researchers and scientists in the field.
References
- U.S. Patent No. 8,334,388 B2. (2012). Palonosetron salts and processes for preparation and purification thereof. Google Patents.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Scholars Research Library. (n.d.). Enantiomeric separation of 1, 2, 3, 4-tetrahydro-1-naphthoic acid using chiral stationary Phase. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023, December 27). 1-Naphthoic acid. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2017, September 26). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2015, July 13). Synthesis of racemic 1,2,3,4-tetrahydroisoquinolines and their resolution. Retrieved January 23, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved January 23, 2026, from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). This compound, 98%. Retrieved January 23, 2026, from [Link]
-
Chinese Pharmaceutical Journal. (2009). Synthesis of Palonosetron Hydrochloride. Retrieved January 23, 2026, from [Link]
-
Eureka. (2013, September 4). Preparation method of palonosetron and palonosetron hydrochloride and injection. Retrieved January 23, 2026, from [Link]
Sources
- 1. This compound, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
(R)-1,2,3,4-Tetrahydro-1-naphthoic acid: A Chiral Building Block for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug substance is a critical aspect of drug development. Chiral building blocks, enantiomerically pure compounds that serve as starting materials for more complex molecules, are indispensable tools in this endeavor.
(R)-1,2,3,4-Tetrahydro-1-naphthoic acid, a chiral carboxylic acid featuring a tetralin scaffold, has emerged as a valuable and versatile chiral building block. Its rigid, bicyclic structure provides a well-defined conformational constraint, making it an excellent starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid, encompassing its synthesis, resolution, chemical properties, and key applications, with a particular focus on its pivotal role in the synthesis of the antiemetic drug Palonosetron.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| CAS Number | 23357-47-3 | [2] |
| Appearance | White to pale cream crystals or powder | |
| Melting Point | 56-58 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in methanol and chloroform. | [2][3] |
| Optical Rotation | [α]D²⁰ +61.3° (c=1, toluene) |
Spectroscopic Characterization:
Spectroscopic analysis is crucial for confirming the identity and purity of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the aliphatic protons of the tetralin ring, and the carboxylic acid proton. The chiral center at C1 will lead to complex splitting patterns for the adjacent methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the aromatic carbons, the aliphatic carbons of the tetralin ring, and the carbonyl carbon of the carboxylic acid.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying functional groups. The characteristic broad O-H stretching vibration of the carboxylic acid dimer is expected between 2500 and 3300 cm⁻¹.[4] A strong C=O stretching vibration should be observed around 1700 cm⁻¹.[5]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z = 176. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[6]
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (R)-1,2,3,4-Tetrahydro-1-naphthoic acid is a key challenge. The most common strategy involves the synthesis of the racemic acid followed by chiral resolution. Asymmetric synthesis offers a more direct route, though it can be more complex to develop.
Synthesis of Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid
A common and effective method for the synthesis of the racemic acid is the catalytic hydrogenation of 1-naphthoic acid.
Reaction Scheme:
Figure 1: General scheme for the synthesis of racemic this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation of 1-Naphthoic Acid
-
Reactor Setup: To a high-pressure hydrogenation reactor, add 1-naphthoic acid (1 equivalent) and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 1-5 mol%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude racemic this compound, which can be further purified by recrystallization.
Chiral Resolution of Racemic this compound
Classical resolution via the formation of diastereomeric salts is a widely used and effective method for obtaining the individual enantiomers. This process involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Principle of Chiral Resolution:
Figure 2: Workflow for the chiral resolution of a racemic acid.
Detailed Experimental Protocol: Resolution with (R)-(+)-α-Phenylethylamine
-
Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable hot solvent, such as acetone or ethyl acetate. To this solution, add a solution of (R)-(+)-α-phenylethylamine (0.5 equivalents) in the same solvent.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance precipitation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomeric salt, can be set aside for the recovery of the other enantiomer.
-
Liberation of the (R)-Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid, to a pH of 1-2.
-
Extraction: Extract the liberated (R)-1,2,3,4-Tetrahydro-1-naphthoic acid with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-acid. The enantiomeric purity can be determined by chiral HPLC.
Applications in Pharmaceutical Synthesis
The primary and most significant application of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid is as a key chiral intermediate in the synthesis of Palonosetron.[7]
Synthesis of Palonosetron
Palonosetron is a highly potent and selective 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7] The synthesis of Palonosetron from (R)-1,2,3,4-Tetrahydro-1-naphthoic acid involves a multi-step sequence, typically including amide bond formation, reduction, and cyclization.
Overall Synthetic Pathway to Palonosetron:
Figure 3: Key steps in the synthesis of Palonosetron from (R)-1,2,3,4-tetrahydro-1-naphthoic acid.
Mechanism of Amide Bond Formation:
The first step in the synthesis of Palonosetron from (R)-1,2,3,4-Tetrahydro-1-naphthoic acid is the formation of an amide bond with (S)-3-aminoquinuclidine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.
-
Activation of the Carboxylic Acid: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Acyl Substitution: The nitrogen atom of (S)-3-aminoquinuclidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.
Broader Applications in Peptidomimetics and Drug Discovery
Beyond its role in the synthesis of Palonosetron, the rigid scaffold of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid makes it an attractive building block for the design of peptidomimetics.[7] Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability.[8]
The tetralin framework can be used to constrain the conformation of a peptide chain, forcing it to adopt a specific three-dimensional structure, such as a β-turn.[9] This is particularly useful in drug design, where the bioactive conformation of a peptide ligand is often a turn or loop. By incorporating a rigid scaffold like (R)-1,2,3,4-Tetrahydro-1-naphthoic acid, researchers can create more potent and selective drug candidates that target protein-protein interactions or peptide receptors.[10]
Safety and Handling
(R)-1,2,3,4-Tetrahydro-1-naphthoic acid should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
GHS Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, such as a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
(R)-1,2,3,4-Tetrahydro-1-naphthoic acid is a chiral building block of significant value to the pharmaceutical industry. Its well-defined stereochemistry and rigid conformational properties make it an ideal starting material for the synthesis of complex, biologically active molecules. The successful application of this compound in the industrial-scale synthesis of Palonosetron underscores its importance. Furthermore, its potential for use in the design of novel peptidomimetics opens up new avenues for drug discovery. A thorough understanding of its synthesis, resolution, and chemical reactivity, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage the unique properties of this versatile chiral building block.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. This compound, 98%. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
- Gante, J. (1999). Peptidomimetics—Tailored Enzyme Inhibitors.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)
-
ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]
-
Noble Chemistry. (2021, November 12). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Fasan, R., & Dias, R. L. A. (2014). Peptidomimetics, a synthetic tool of drug discovery. Bioorganic & medicinal chemistry, 22(16), 4337–4352. [Link]
- Google Patents. (2019).
-
Chemistry LibreTexts. Chemistry of Amides. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Ma, G., & Ma, D. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4339. [Link]
-
Chemical Reviews. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]
-
Organic Syntheses. α-NAPHTHOIC ACID. [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]
-
eScholarship.org. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
-
ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Link]
-
Ishikita, H., & Kawashima, Y. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5133–5141. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
Mr Murray-Green Chemistry Tutorials. (2016, May 9). Amino acids and amide bond formation. YouTube. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
National Institutes of Health. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]
-
Accounts of Chemical Research. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Royal Society of Chemistry. (2022). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Journal of Organic Chemistry. (1999). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. [Link]
-
Scribd. Catalytic Hydrogenation in Organic Chemistry. [Link]
-
National Institutes of Health. (2020). β-Turn Mimics by Chemical Ligation. [Link]
-
Spectra Problem #7 Solution. (n.d.). [Link]
Sources
- 1. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydro-1-naphthoic Acid
This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,3,4-Tetrahydro-1-naphthoic acid (also known as tetralin-1-carboxylic acid). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted and comparative data to offer a comprehensive understanding of its structural features as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of publicly available experimental spectra for this compound, this guide leverages predictive models and comparative analysis with its isomer, 1,2,3,4-Tetrahydro-2-naphthoic acid, and the parent molecule, tetralin, to provide a robust analytical framework.
Introduction
This compound is a carboxylic acid derivative of tetralin. Its structure, featuring a fused aliphatic and aromatic ring system, makes it a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical compounds. Accurate structural elucidation is paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected spectroscopic signatures of this molecule, providing a detailed interpretation of its NMR, IR, and MS data.
Molecular Structure and Key Features
The structure of this compound consists of a tetralin core with a carboxylic acid group at the 1-position. This seemingly simple molecule presents several key features that are discernible through spectroscopic analysis:
-
Aromatic Protons: Four protons on the benzene ring.
-
Aliphatic Protons: Protons on the saturated cyclohexane ring, including a chiral center at the C1 position.
-
Carboxylic Acid Group: A hydroxyl proton and a carbonyl group.
These features give rise to characteristic signals in different spectroscopic techniques, which will be explored in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Predicted Spectrum
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) |
| Aromatic (H-5, H-6, H-7, H-8) | 7.0 - 7.5 | Multiplets |
| Methine (H-1) | ~3.6 | Triplet |
| Methylene (H-4) | ~2.8 | Multiplet |
| Methylene (H-2, H-3) | 1.8 - 2.2 | Multiplets |
Causality Behind Predicted Shifts:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, often around 12 ppm.
-
The aromatic protons are expected in the typical aromatic region of 7.0-7.5 ppm. The fusion of the aliphatic ring can lead to some differentiation in their chemical shifts.
-
The methine proton at C1 , being adjacent to both the aromatic ring and the electron-withdrawing carboxylic acid group, is expected to be the most downfield of the aliphatic protons, predicted around 3.6 ppm. Its multiplicity would likely be a triplet due to coupling with the two adjacent protons on C2.
-
The methylene protons at C4 , adjacent to the aromatic ring, are deshielded compared to other aliphatic protons and are predicted to appear around 2.8 ppm.
-
The methylene protons at C2 and C3 are in a more typical aliphatic environment and are expected to resonate between 1.8 and 2.2 ppm as complex multiplets due to coupling with each other and the adjacent protons.
¹³C NMR Spectroscopy: A Predictive Analysis
Based on the known chemical shifts of tetralin and the substituent effects of a carboxylic acid group, a predicted ¹³C NMR spectrum can be constructed. The expected chemical shifts are presented in Table 2 .
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~175-180 |
| Aromatic (C-4a, C-8a) | ~135-140 |
| Aromatic (C-5, C-6, C-7, C-8) | ~125-130 |
| Methine (C-1) | ~45 |
| Methylene (C-4) | ~29 |
| Methylene (C-2, C-3) | ~20-25 |
Rationale for Predicted Shifts:
-
The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 175 and 180 ppm.
-
The quaternary aromatic carbons (C-4a and C-8a) are expected to be in the range of 135-140 ppm.
-
The protonated aromatic carbons (C-5 to C-8) will appear in the typical aromatic region of 125-130 ppm.
-
The methine carbon at C1 , bearing the carboxylic acid group, will be shifted downfield to around 45 ppm.
-
The aliphatic methylene carbons are expected at higher field, with C4 being slightly more deshielded (~29 ppm) due to its proximity to the aromatic ring, while C2 and C3 will be in the 20-25 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the tetralin core.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | ~1710 (strong) | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
Interpretation of Key Absorptions:
-
A very broad and prominent absorption band from 3300 to 2500 cm⁻¹ is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
Strong, sharp peaks between 3000 and 2850 cm⁻¹ arise from the C-H stretching vibrations of the aliphatic portion of the molecule.
-
Weaker absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching .
-
A very strong and sharp absorption around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid.
-
Absorptions in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight.
Predicted Fragmentation Pathway
The fragmentation of carboxylic acids is often characterized by specific losses. For this compound, the following fragmentation patterns are anticipated:
-
Loss of the carboxylic acid group: A significant fragment would likely be observed at m/z = 131, corresponding to the loss of the -COOH group (45 Da). This tetralinyl cation would be relatively stable.
-
Loss of water: A peak at m/z = 158 (M-18) could arise from the loss of a water molecule.
-
Decarboxylation: Loss of CO₂ (44 Da) to give a fragment at m/z = 132 is also a possible fragmentation pathway.
-
Retro-Diels-Alder reaction: The tetralin ring system can undergo a characteristic retro-Diels-Alder fragmentation, which would lead to a fragment corresponding to the loss of ethene (28 Da).
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To obtain the spectroscopic data discussed, the following general protocols should be followed.
NMR Spectroscopy Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and invert several times to ensure complete dissolution and mixing.
-
Place the tube in the NMR spectrometer for analysis.
Caption: General workflow for NMR sample preparation and analysis.
FTIR Spectroscopy (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI Method)
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, the sample is heated to induce vaporization into the ion source.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide has provided a detailed, albeit predictive and comparative, overview of the key spectroscopic data for this compound. The presented analysis of predicted ¹H and ¹³C NMR spectra, characteristic IR absorptions, and likely mass spectral fragmentation patterns offers a solid foundation for the structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers seeking to acquire their own data. While experimental data remains the gold standard, this comprehensive guide serves as a valuable resource for the scientific community in the absence of such information in public databases.
References
The Evolving Therapeutic Landscape of 1,2,3,4-Tetrahydro-1-naphthoic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
In the intricate world of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a cornerstone of modern drug discovery. The 1,2,3,4-tetrahydronaphthalene core, the heart of 1,2,3,4-tetrahydro-1-naphthoic acid and its derivatives, has emerged as one such scaffold, demonstrating a remarkable versatility in biological activity. From potent anti-inflammatory and analgesic agents to promising anticancer therapeutics, the derivatives of this seemingly simple bicyclic structure continue to captivate the attention of researchers. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the biological activities of this compound derivatives, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Our focus is not merely on the "what" but the "why" – the causal relationships between molecular architecture and biological function that drive innovation in this exciting field.
Section 1: The Chemical Foundation - Synthesis and Derivatization
The therapeutic potential of the this compound scaffold is intrinsically linked to the chemical diversity that can be introduced around its core. Understanding the synthetic pathways to this core and its subsequent derivatization is paramount for any drug discovery program.
The parent this compound can be synthesized through the catalytic hydrogenation of 1-naphthoic acid. This process saturates one of the aromatic rings, creating the characteristic tetralin structure. The true power of this scaffold, however, lies in the ability to introduce a wide array of substituents at various positions, profoundly influencing its physicochemical properties and biological activity.
General Synthetic Strategies for Derivatization
The synthesis of substituted this compound derivatives often begins with appropriately substituted starting materials. For instance, the synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid can be achieved from 2-naphthoic acid through a multi-step sequence involving bromination, esterification, methoxy substitution, and subsequent reduction and rearrangement reactions[1].
A general and versatile approach to a variety of derivatives involves the following key steps:
-
Starting Material Selection: The choice of the initial naphthalene or tetralone derivative is critical and will dictate the final substitution pattern.
-
Ring Formation/Modification: For derivatives with heterocyclic rings, reactions such as condensation of a 6-acetyltetralin with aromatic aldehydes can yield α,β-unsaturated ketones, which are versatile intermediates[2].
-
Functional Group Interconversion: Standard organic transformations can be employed to introduce or modify functional groups such as halogens, methoxy groups, and amines on the aromatic ring.
-
Carboxylic Acid Modification: The carboxylic acid moiety itself can be converted to esters, amides, or other functional groups to modulate properties like solubility and cell permeability.
Section 2: Anticancer Activity - A Scaffold for Combating Malignancy
The tetralin moiety is a structural component of several clinically used anticancer drugs, including the anthracycline antibiotics doxorubicin and daunorubicin, which are known DNA intercalators[3]. This has spurred significant interest in developing novel tetralin-based compounds with improved efficacy and reduced side effects.
Mechanism of Action: Inducing Apoptosis
A primary mechanism by which many tetralin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death[4]. This is a highly regulated process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.
Several studies have shown that tetralin derivatives can trigger apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress. This pathway involves the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins determines the cell's fate. Tetralin derivatives have been shown to upregulate Bax and downregulate Bcl-2, leading to the release of cytochrome c from the mitochondria[5]. This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase that orchestrates the dismantling of the cell[5].
Structure-Activity Relationship (SAR) Insights
The anticancer potency of tetralin derivatives is highly dependent on the nature and position of substituents. For instance, in a series of novel N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, the following SAR was observed[3][6]:
-
Substitution on the Phenyl Ring:
-
Heterocyclic Rings: The incorporation of different heterocyclic ring systems, such as pyrazoline, thioxopyrimidine, oxopyridine, and iminopyridine, attached to the tetralin core has been explored. In one study, a 2,6-dihaloarylchalcone derivative (3a ) showed the highest potency against both HeLa (cervical carcinoma) and MCF-7 cell lines[2].
Table 1: Anticancer Activity of Selected Tetralin Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Reference |
| 3a | HeLa | 3.5 | [2] |
| MCF-7 | 4.5 | [2] | |
| 4e | MCF-7 | - (Highest efficiency) | [6] |
| 4f, 4g, 4h | A549 | - (Excellent apoptosis) | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 200 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium.
-
Replace the medium in the wells with 200 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The murine macrophage cell line RAW 264.7 is stimulated with LPS to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).
-
-
Nitrite Measurement (Griess Assay):
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Section 4: Future Directions and Concluding Remarks
The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of the core structure, make it an attractive starting point for medicinal chemistry campaigns.
Future research in this area should focus on:
-
Elucidation of Structure-Activity Relationships: Systematic exploration of substitutions at all positions of the tetralin and naphthoic acid core is needed to build more predictive SAR models for both anticancer and anti-inflammatory activities.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and for identifying potential biomarkers of response.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be subjected to rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of these derivatives with existing anticancer and anti-inflammatory drugs could lead to more effective treatment strategies.
References
- Turan-Zitouni, G., Kaplancikli, Z. A., & Dalgic, A. (2018).
- Amin, K. M., Anwar, M. M., El-Zahar, M. I., Kamel, M. M., & Mohamed, M. H. (2009).
- Turan-Zitouni, G., Kaplancikli, Z. A., & Dalgic, A. (2018).
- Turan-Zitouni, G., Kaplancikli, Z. A., & Dalgic, A. (2018).
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Assay Guidance Manual. Retrieved from [Link]
- Zhang, Y., Li, X., & Wang, X. (2023). Tetrandrine Represses Inflammation and Attenuates Osteoarthritis by Selective Inhibition of COX-2.
- Google Patents. (n.d.). RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.
- Siddiqui, Z. N. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
- Li, Y., Wang, Y., Zhang, Y., Li, J., & Sun, Y. (2020). Potential anti-neuroinflammatory NF-κB inhibitors based on 3,4-dihydronaphthalen-1(2 H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636–1646.
- Li, Y., et al. (2020). Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo.
-
ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]
- Khan, I., et al. (2018). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 23(10), 2635.
- Wang, Y., et al. (2023).
-
ResearchGate. (n.d.). One-Pot Synthesis of Naphthalene Derivatives with a Halogen Atom. Retrieved from [Link]
- De Martino, G., et al. (2014). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalene-methylsulfonamido compounds. Drug Research, 64(11), 589-594.
-
ResearchGate. (n.d.). Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. Retrieved from [Link]
- Fenton, J. I., & Hord, N. G. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
-
ResearchGate. (n.d.). Tetralin including anticancer drugs. Retrieved from [Link]
- Pinto, M., et al. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Pharmaceuticals, 16(1), 108.
- Google Patents. (n.d.). EP2644603A1 - Synthetic route for the preparation of substituted 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols.
- Pires, N., et al. (2021). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 13(11), 2573.
- Li, H., et al. (2022). Nardochinoid B Inhibited the Activation of RAW264.
- Safe, S., et al. (2017). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 381–392.
- Al-Suwaidan, I. A., et al. (2021).
- Festa, C., et al. (2018). Synthesis of 1-(para-methoxyphenyl)
- Google Patents. (n.d.). EP1569896A1 - Tetrahydro-naphthalene derivatives.
- Wang, Y., et al. (2016). Tetrandrine suppresses proliferation, induces apoptosis, and inhibits migration and invasion in human prostate cancer cells. OncoTargets and Therapy, 9, 6699–6706.
-
Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
- Scull, B., et al. (2019). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Molecules, 24(18), 3326.
- Gilmore, T. D. (2006). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
- Rooks, W. H., et al. (1985). The Analgesic and Anti-Inflammatory Profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic Acid (RS-37619). Agents and Actions, 16(5), 388–395.
-
PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Retrieved from [Link]
- Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145–1163.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 1,2,3,4-Tetrahydro-1-naphthoic Acid: A Core Intermediate in Modern Pharmaceutical Synthesis
Executive Summary: The Strategic Importance of a Versatile Scaffold
In the landscape of pharmaceutical development, the selection of appropriate molecular building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate biological efficacy of an Active Pharmaceutical Ingredient (API). 1,2,3,4-Tetrahydro-1-naphthoic acid, a bicyclic carboxylic acid, stands out as a deceptively simple yet powerful intermediate.[1] Its rigid, partially saturated structure provides a three-dimensional framework that is instrumental in the design of molecules intended to interact with specific biological targets.
This guide provides an in-depth technical analysis of this compound, moving beyond basic data to explore the causality behind its synthesis and application. We will dissect its primary manufacturing route, provide validated experimental protocols, and illuminate the non-negotiable role of its stereoisomers in the synthesis of high-value therapeutics such as the antiemetic agent Palonosetron and the vasoconstrictor Tetryzoline.[2][3][4] This document is intended for drug development professionals, medicinal chemists, and process scientists who require a practical and scientifically grounded understanding of this key intermediate.
Core Physicochemical and Safety Profile
A comprehensive understanding of a starting material's properties is the foundation of robust process development. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | [5][6] |
| Synonyms | Tetralin-1-carboxylic Acid | [5] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| CAS Number | 1914-65-4 (Racemic) 23357-47-3 ((R)-enantiomer) 85977-52-2 ((S)-enantiomer) | [5][7][8] |
| Appearance | White to beige or pale cream crystalline powder | [1][6] |
| Melting Point | 79-86 °C (May vary based on purity and isomeric form) | [6] |
| Solubility | Slightly soluble in water |[7] |
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | GHS Statement | Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | [5] |
| Eye Irritation | H319: Causes serious eye irritation | [5] |
| Target Organ Toxicity | H335: May cause respiratory irritation | [5] |
| Precautionary | P261, P280, P302+P352, P305+P351+P338 | [5] |
Note: This is not an exhaustive safety list. Always consult the full Safety Data Sheet (SDS) before handling.
Synthesis and Manufacturing: From Aromatic Precursor to Saturated Intermediate
The most industrially viable and widely practiced method for producing this compound is the catalytic hydrogenation of its aromatic precursor, 1-naphthoic acid.[3][4]
Primary Synthetic Route: Catalytic Hydrogenation
This transformation involves the reduction of one of the aromatic rings of the naphthalene system, a process that requires a catalyst to facilitate the addition of molecular hydrogen (H₂).
Caption: General scheme for the catalytic hydrogenation of 1-naphthoic acid.
Expertise-Driven Insights into Experimental Choices:
-
Catalyst Selection: The choice of catalyst is the most critical parameter.
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for this reaction. It offers an excellent balance of high activity, allowing the reaction to proceed under moderate temperature and pressure, and cost-effectiveness. Its selectivity is generally high for reducing the naphthalene core without affecting the carboxylic acid group.
-
Platinum (Pt) and Nickel (Ni): These are also effective hydrogenation catalysts.[9] Raney Nickel, in particular, can be used, sometimes with an alkali solution, for hydrogenating naphthalene systems under mild conditions.[10]
-
Ruthenium (Ru): This metal is highly active for aromatic ring reduction but can sometimes require more vigorous conditions and may be less selective, making it a secondary choice unless specific circumstances warrant its use.[11]
-
-
Solvent Effects: The solvent must dissolve the starting material but should be inert to the reaction conditions. Ethanol and acetic acid are common choices. Ethanol is favored for its low cost and ease of removal. Acidic solvents like acetic acid can sometimes accelerate the hydrogenation of aromatic systems, but this must be balanced against potential downstream processing complications.
-
Pressure and Temperature Control: There is a direct correlation between reaction rate and the applied hydrogen pressure and temperature. However, the goal is not maximum speed but optimal selectivity. Overly aggressive conditions (high temperature/pressure) can lead to hydrogenolysis (cleavage of C-C or C-O bonds) or reduction of the second aromatic ring to form decalin derivatives, which are difficult-to-remove impurities.[12] Therefore, process development aims to find the "sweet spot" that ensures complete conversion in a reasonable timeframe without generating unwanted byproducts.
Validated Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for the synthesis of racemic this compound.
Caption: A validated workflow for the synthesis and purification of the target intermediate.
Methodology:
-
Reactor Charging: To a suitable hydrogenation vessel (e.g., a Parr shaker), charge 1-naphthoic acid (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10-15 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the headspace thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create an explosion hazard.
-
Catalyst Addition: Under the inert atmosphere, carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol% Pd relative to the substrate). Causality Note: The catalyst is pyrophoric and must be handled with care, away from ignition sources and without exposure to air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Execution: Begin vigorous stirring and heat the mixture to a controlled temperature (e.g., 40-60 °C).
-
Process Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases. For rigorous validation, periodically and safely take samples to analyze by TLC or HPLC to confirm the disappearance of the starting material. Trustworthiness Note: This monitoring step is crucial to prevent over-reduction and ensure process reproducibility.
-
Catalyst Removal: After cooling to room temperature, carefully vent the hydrogen and purge again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The filtered catalyst remains active and pyrophoric; it must be quenched carefully (e.g., with water) before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
Purification: Recrystallize the crude solid product from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.
-
Drying & Characterization: Dry the purified white crystals under vacuum and characterize by melting point, NMR, and HPLC to confirm identity and purity (typically >98%).
The Critical Role of Stereochemistry in Pharmaceutical Applications
The carbon atom at the C1 position of the tetralin ring is a stereocenter. This means the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1,2,3,4-tetrahydro-1-naphthoic acid. In pharmaceutical applications, where molecules must fit into chiral biological receptors, the specific stereochemistry of an intermediate is often not just important, but absolutely essential.
Case Study: (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Palonosetron Synthesis
Palonosetron is a highly effective 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy.[2] Its pharmacological activity is almost exclusively derived from a single, specific stereoisomer. Consequently, the (R)-enantiomer of this compound is an indispensable chiral building block in its commercial synthesis.[2] Using the incorrect enantiomer or a racemic mixture would result in a final product that is either inactive or requires costly purification to isolate the desired API.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. (S)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. youtube.com [youtube.com]
- 10. US2475718A - Process for the hydrogenation of naphthalene compounds - Google Patents [patents.google.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
The Tetralone Backbone: A Versatile Scaffold in Modern Agrochemical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. This technical guide delves into the pivotal role of 1,2,3,4-tetrahydro-1-naphthoic acid and its core structural motif, the tetralone backbone, in the synthesis of advanced agrochemicals. While extensively recognized for its utility in pharmaceutical intermediates, the inherent chemical versatility of this scaffold has paved the way for the development of a new generation of plant growth regulators and herbicides. This document provides an in-depth exploration of the synthesis, mechanism of action, and practical applications of tetralone-derived agrochemicals, offering valuable insights for researchers and professionals in the field.
Introduction: The Strategic Importance of the Tetralone Scaffold
This compound and its ketone precursor, 1-tetralone, are bicyclic aromatic compounds that serve as crucial building blocks in organic synthesis.[1][2] Their rigid, yet modifiable, structure allows for the precise spatial arrangement of functional groups, a critical aspect in the design of biologically active molecules. This characteristic has been extensively exploited in medicinal chemistry, most notably in the synthesis of the antidepressant sertraline.[3][4] However, the unique properties of the tetralone core extend beyond pharmaceuticals, offering significant potential in the agrochemical sector.[5] The tetralin ring system is a feature in a number of biologically active compounds, including some with antifungal properties.[6]
This guide will focus on two key areas where the tetralone scaffold has demonstrated significant promise: the development of next-generation plant growth regulators through abscisic acid analogues and the synthesis of synthetic auxins with herbicidal activity.
Synthesis of the Core Scaffold: 1-Tetralone and this compound
The economic viability and scalability of any agrochemical synthesis are paramount. Therefore, an efficient and robust production of the core intermediates is a critical first step.
Industrial Scale Synthesis of 1-Tetralone
Several synthetic routes to 1-tetralone have been developed, with the choice of method often depending on the desired scale and available starting materials. A common industrial approach involves the Friedel-Crafts acylation of benzene with succinic anhydride, followed by Clemmensen reduction and intramolecular cyclization.[7]
A patented, efficient method for the industrial production of 1-tetralone involves the hydrogenation of 1-naphthol in the presence of a Raney nickel catalyst.[8] This process offers a high conversion rate and utilizes cost-effective starting materials.
Experimental Protocol: Hydrogenation of 1-Naphthol to 1-Tetralone[8]
-
Step 1: Dissolve 100g of 1-naphthol in 400ml of toluene in a pressure-rated reactor.
-
Step 2: Add 2.5g of Raney nickel catalyst to the solution.
-
Step 3: Purge the reactor with nitrogen gas three times.
-
Step 4: Pressurize the reactor with hydrogen gas to 3.0 MPa.
-
Step 5: Heat the mixture to 235-240°C and maintain the hydrogen pressure between 4.0-4.3 MPa.
-
Step 6: Continue the hydrogenation reaction for 10 hours.
-
Step 7: After cooling, the resulting mixture is subjected to multiple alkali and water washes, followed by rectification to yield pure 1-tetralone.
This protocol is a representation of an industrial process and should be adapted and optimized for laboratory scale with appropriate safety precautions.
Table 1: Key Parameters for Industrial 1-Tetralone Synthesis[8]
| Parameter | Value |
| Starting Material | 1-Naphthol |
| Catalyst | Raney Nickel |
| Solvent | Toluene |
| Hydrogen Pressure | 3.0 - 5.0 MPa |
| Reaction Temperature | 170 - 250 °C |
| Reaction Time | 7 - 20 hours |
| Typical Yield | 65 - 73% |
Synthesis of this compound
The carboxylic acid derivative can be synthesized from 1-tetralone via several classical organic chemistry transformations. A common laboratory-scale method involves the conversion of 1-tetralone to its corresponding cyanohydrin, followed by dehydration and subsequent hydrolysis of the nitrile.
Caption: Simplified ABA signaling pathway initiated by ABA or its tetralone analogues.
Scalable Synthesis of (+)-Tetralone ABA
A significant advancement in the practical application of tetralone ABAs is the development of a highly efficient and scalable two-step synthesis of enantiopure (+)-tetralone ABA from (S)-ABA methyl ester. [9]This method, which involves a regioselective Knoevenagel condensation, cyclization, and oxidation in a one-pot reaction, achieves yields greater than 90% and is suitable for industrial-scale production. [1][9] Experimental Protocol: Two-Step Synthesis of (+)-Tetralone ABA[9]
-
Step 1: One-Pot Knoevenagel Condensation/Cyclization/Oxidation:
-
React (S)-ABA methyl ester with an appropriate three-carbon building block in the presence of a catalyst to induce a cascade of reactions, forming the bicyclic tetralone structure.
-
-
Step 2: Saponification:
-
Hydrolyze the resulting methyl ester to yield the final (+)-tetralone ABA.
-
This is a conceptual outline. For detailed experimental conditions, including specific reagents, catalysts, and reaction parameters, refer to the cited literature. [9]
Herbicidal Applications: Synthetic Auxins Derived from the Tetralone Scaffold
Synthetic auxins are a major class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. [10][11]The tetralone structure has been explored as a scaffold for the development of novel synthetic auxins.
N-(1-Naphthyl)acetamide: An Auxin-like Plant Growth Regulator
The oxime of 1-tetralone can be chemically transformed into N-(1-naphthyl)acetamide. [8]This compound exhibits biological properties akin to synthetic auxins like 1-naphthaleneacetic acid (1-NAA). [8][10]While primarily used as a plant growth regulator for thinning fruit and promoting rooting, at higher concentrations, synthetic auxins act as herbicides. [5] The mechanism of action of synthetic auxins involves their binding to auxin receptors, such as TIR1, which leads to the degradation of Aux/IAA repressor proteins. [5]This, in turn, unleashes the activity of auxin response factors (ARFs), causing an overstimulation of auxin-responsive genes and subsequent disruption of normal plant growth. [10]
Caption: Mechanism of action of synthetic auxins, leading to herbicidal effects.
Synthesis of N-(1-Naphthyl)acetamide from 1-Tetralone Oxime
The conversion of 1-tetralone oxime to N-(1-naphthyl)acetamide involves a Beckmann rearrangement, where the oxime is treated with an acid catalyst, such as acetic anhydride, to induce a molecular rearrangement and aromatization. [8] Conceptual Synthetic Pathway:
-
Step 1: Oximation of 1-Tetralone:
-
React 1-tetralone with hydroxylamine hydrochloride in the presence of a base to form 1-tetralone oxime.
-
-
Step 2: Beckmann Rearrangement and Aromatization:
-
Treat the 1-tetralone oxime with acetic anhydride, which catalyzes the rearrangement and subsequent aromatization to yield N-(1-naphthyl)acetamide.
-
Future Perspectives and Conclusion
The this compound core structure and its tetralone precursor represent a highly versatile and valuable platform for the discovery and development of novel agrochemicals. The demonstrated success in creating potent and persistent plant growth regulators based on ABA analogues highlights the potential of this scaffold to address key challenges in crop management and stress tolerance. Furthermore, its application in the synthesis of auxin-like herbicides opens avenues for the development of new weed control agents.
Future research in this area should focus on:
-
Exploring a broader range of agrochemical applications: Investigating the potential of tetralone and tetralin derivatives as fungicides and insecticides, building upon initial findings of antifungal activity. [12]* Structure-Activity Relationship (SAR) studies: Systematically modifying the tetralone scaffold to optimize biological activity, selectivity, and environmental profile.
-
Development of enantioselective synthetic routes: For chiral agrochemicals derived from this scaffold, the development of efficient enantioselective syntheses is crucial to ensure the production of the most active and environmentally benign isomer.
References
- CN112409145A - Preparation method of 1-tetralone - Google P
-
Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology - PMC - PubMed Central. (URL: [Link])
-
An efficient and scalable synthesis of a persistent abscisic acid analog (+)-tetralone ABA - ResearchGate. (URL: [Link])
-
This compound | C11H12O2 | CID 12598146 - PubChem. (URL: [Link])
-
Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award - EPA. (URL: [Link])
-
Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. (URL: [Link])
-
Synthesis and biological activity of tetralone abscisic acid analogues - RSC Publishing. (URL: [Link])
-
Auxin Herbicide Action: Lifting the Veil Step by Step - PMC - NIH. (URL: [Link])
-
Synthesis and in vitro antifungal activity of novel tetralin compounds - ResearchGate. (URL: [Link])
-
Synthesis and biological activity of tetralone abscisic acid analogues - PubMed. (URL: [Link])
-
Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives - ResearchGate. (URL: [Link])
-
A briefly overview of the research progress for the abscisic acid analogues - Frontiers. (URL: [Link])
-
cheminformatics review of auxins as herbicides | Journal of Experimental Botany. (URL: [Link])
-
1-Tetralone - Wikipedia. (URL: [Link])
-
Synthetic Auxin Resistant Weeds. (URL: [Link])
-
Synthetic Auxins | Herbicide Symptoms - UC Agriculture and Natural Resources. (URL: [Link])
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. (URL: [Link])
Sources
- 1. Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. academic.oup.com [academic.oup.com]
- 6. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 12. researchgate.net [researchgate.net]
1,2,3,4-Tetrahydro-1-naphthoic Acid in Polymer Science: A Technical Overview and Scientific Perspective
This document provides a comprehensive technical overview of 1,2,3,4-tetrahydro-1-naphthoic acid, its established applications, and a scientific perspective on its potential, yet underexplored, role in polymer science. This guide is intended for researchers, scientists, and professionals in drug development and material science who are interested in novel monomers and polymer modifiers.
Introduction: An Overview of this compound
This compound is a bicyclic carboxylic acid with the molecular formula C₁₁H₁₂O₂.[1][2] Its structure, characterized by a carboxylic acid group attached to a tetralin moiety, makes it a valuable intermediate in organic synthesis. The most prominent and well-documented application of this compound, particularly its chiral enantiomers, is in the pharmaceutical industry. For instance, (R)-1,2,3,4-tetrahydro-1-naphthoic acid is a key intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[3] Beyond pharmaceuticals, it is also utilized in specialized chemical research, for example, in constructing sterically constrained protein turn models.[3]
While its role in fine chemical and pharmaceutical synthesis is clear, its application in polymer science is less defined in academic literature, though it is mentioned as a component in the formulation of specialty polymers.[4] This guide aims to bridge this gap by providing a detailed look at the molecule's properties and postulating its potential applications in polymer chemistry based on its unique structure.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and understanding its behavior in chemical reactions, including polymerization.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | White to pale cream powder/solid | [2] |
| Melting Point | 79.0-86.0 °C | [2] |
| Boiling Point | 135 °C at 5 mmHg | |
| Solubility | Soluble in methanol | |
| CAS Number | 1914-65-4 | [2][5] |
Current Landscape and Potential Applications in Polymer Science
Several chemical suppliers note that this compound is used in the formulation of specialty polymers to enhance properties such as flexibility and thermal stability.[4] However, a thorough review of publicly available scientific literature and patents does not reveal specific details of its use as a monomer or additive. This suggests that its applications in this field may be niche, proprietary, or still in early stages of development.
From a chemical standpoint, the structure of this compound presents several intriguing possibilities for its use in polymer science, primarily stemming from the presence of a reactive carboxylic acid group and a bulky, rigid tetralin core.
Theoretical Role as a Monomer in Polyesters and Polyamides
The carboxylic acid functionality allows this compound to act as a monomer in step-growth polymerization. It can be incorporated into polymer chains to form polyesters (through reaction with diols) or polyamides (through reaction with diamines).
The introduction of its bulky and rigid tetralin side group into a polymer backbone would be expected to significantly influence the final properties of the material. Specifically, it could:
-
Increase the Glass Transition Temperature (Tg): The rigid structure of the tetralin group would restrict the rotational freedom of the polymer chains, leading to a higher Tg and improved thermal stability.
-
Enhance Mechanical Strength: The rigid nature of the side group could contribute to a higher modulus and overall strength of the polymer.
-
Modify Solubility: The hydrophobic nature of the tetralin group could alter the solubility of the resulting polymer, making it more soluble in non-polar organic solvents.
-
Impact Crystallinity: The bulky side group might disrupt chain packing and reduce the degree of crystallinity, potentially leading to more amorphous and transparent materials.
A hypothetical polycondensation reaction to form a polyester is illustrated below.
Sources
Unlocking the Potential of 1,2,3,4-Tetrahydro-1-naphthoic Acid in Cosmetic Science: A Technical Guide for Innovative Formulations
Abstract
This technical guide delves into the prospective applications of 1,2,3,4-Tetrahydro-1-naphthoic acid in the cosmetics industry. While direct, extensive research on its specific use in skincare is nascent, its chemical structure, bearing resemblance to moieties of established active ingredients, suggests a compelling potential. This document will, therefore, explore a scientifically-grounded hypothesis for its mechanism of action, propose formulation strategies, and outline the rigorous experimental validation required to substantiate its efficacy and ensure consumer safety. This guide is intended for researchers, cosmetic chemists, and drug development professionals dedicated to pioneering the next generation of evidence-based cosmetic ingredients.
Introduction: The Quest for Novel Cosmetic Actives
The cosmetics industry is in a perpetual state of innovation, driven by the consumer demand for products with demonstrable efficacy. The identification and validation of novel active ingredients are paramount to this progress. This compound (THNA), a molecule primarily known as a key intermediate in pharmaceutical synthesis, presents an intriguing candidate for cosmetic applications.[1][2] Its structural features, comprising a tetrahydronaphthalene ring and a carboxylic acid group, are reminiscent of compounds with known biological activity in the skin. This guide will serve as a roadmap for exploring the untapped potential of THNA in cosmetic science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | [2][3] |
| CAS Number | 1914-65-4 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3][5] |
| Molecular Weight | 176.21 g/mol | [5][6] |
| Appearance | White to pale cream powder/solid | [2] |
| Melting Point | 79.0-86.0 °C | [2] |
| Water Solubility | Slightly soluble in water | [7] |
Hypothesized Mechanism of Action: A Retinoid-Like Candidate?
The structural similarity of the tetrahydronaphthalene core of THNA to the hydrophobic region of certain synthetic retinoids, known as arotinoids, provides a strong basis for hypothesizing its potential interaction with retinoid receptors.[8] Retinoids are a class of compounds derived from vitamin A that are renowned for their profound effects on skin health, including the regulation of cellular proliferation and differentiation.[9][10]
The primary targets of retinoids in the skin are the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[9][11] Upon ligand binding, these receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes.[9][11] This signaling cascade is pivotal in various skin processes, including keratinocyte differentiation, collagen synthesis, and sebum production.
We propose that THNA, due to its carbocyclic structure and carboxylic acid functional group, may act as a selective modulator of RARs. The carboxylic acid moiety could potentially anchor the molecule within the ligand-binding pocket of the receptor, a common feature among known retinoids.[8]
Caption: Hypothesized signaling pathway of this compound.
Proposed Cosmetic Applications and Substantiation
Based on the hypothesized retinoid-like activity, THNA could potentially offer several benefits in cosmetic formulations:
-
Anti-aging: By potentially stimulating collagen production and enhancing epidermal turnover.
-
Acne treatment: Through modulation of keratinization and potentially reducing sebum production.
-
Hyperpigmentation treatment: By influencing melanocyte activity and melanin distribution.
-
Improved skin texture: By promoting a more organized and healthy stratum corneum.
It is imperative to note that these are speculative applications that necessitate rigorous scientific validation.
Experimental Protocols for Efficacy and Safety Validation
To transition THNA from a potential candidate to a substantiated cosmetic active, a systematic and multi-faceted research approach is essential.
In Vitro Efficacy Assessment
Objective: To determine the biological activity of THNA in relevant skin cell models.
Protocol 1: Retinoid Receptor Activation Assay
-
Cell Culture: Culture human dermal fibroblasts or immortalized keratinocytes (e.g., HaCaT cells) in appropriate media.
-
Transfection: Transfect cells with a reporter plasmid containing a RARE upstream of a luciferase gene, along with expression vectors for RAR and RXR.
-
Treatment: Treat transfected cells with varying concentrations of THNA. Use all-trans retinoic acid (ATRA) as a positive control and a vehicle control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.
-
Data Analysis: A dose-dependent increase in luciferase activity relative to the vehicle control would indicate RAR activation.
Protocol 2: Gene Expression Analysis
-
Cell Culture and Treatment: Culture human dermal fibroblasts or keratinocytes and treat with THNA, ATRA, and a vehicle control.
-
RNA Extraction: After 24-48 hours, extract total RNA from the cells.
-
Quantitative PCR (qPCR): Perform qPCR to analyze the expression levels of key retinoid target genes, such as those encoding for collagen type I (COL1A1), elastin (ELN), and cellular retinoic acid binding protein II (CRABP2).
-
Data Analysis: An upregulation of these genes would provide further evidence of retinoid-like activity.
Caption: Experimental workflow for the validation of THNA as a cosmetic ingredient.
Safety and Toxicological Assessment
Given that this compound is classified as a skin and eye irritant, a thorough safety evaluation is non-negotiable.[3]
Table 2: GHS Hazard Classification for this compound
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Protocol 3: In Vitro Skin Irritation Test (OECD TG 439)
-
Model: Utilize a reconstituted human epidermis model.
-
Application: Apply a defined amount of THNA at various concentrations to the tissue surface.
-
Incubation: Incubate for a specified period.
-
Viability Assessment: Measure tissue viability using the MTT assay.
-
Classification: Classify the irritation potential based on the reduction in tissue viability.
Protocol 4: Human Repeat Insult Patch Test (HRIPT)
-
Panel: Recruit a panel of human volunteers.
-
Induction Phase: Apply patches containing the test material at a sub-irritating concentration to the same site on the skin for several weeks.
-
Challenge Phase: After a rest period, apply a challenge patch to a naive site.
-
Evaluation: Dermatologically score the skin for any signs of sensitization.
Formulation Considerations
The successful incorporation of THNA into a cosmetic formulation will depend on several factors:
-
Solubility: THNA is slightly soluble in water, which may necessitate the use of co-solvents or an emulsification system.[7]
-
pH: The stability and activity of carboxylic acids can be pH-dependent.[12] Formulations should be buffered to an optimal pH that ensures both stability and skin compatibility.
-
Stability: The potential for oxidation and photodegradation should be assessed. The inclusion of antioxidants and the use of UV-protective packaging may be necessary to maintain product integrity.[12]
-
Penetration: The delivery of THNA to its target site in the skin is crucial. Formulation strategies to enhance penetration, such as the use of penetration enhancers or encapsulation technologies, should be explored.
Conclusion and Future Directions
This compound stands as a promising, yet unproven, candidate for cosmetic applications. Its structural analogy to known retinoids provides a strong rationale for investigating its potential as an anti-aging, anti-acne, and skin-perfecting agent. However, this potential can only be realized through a dedicated and rigorous research program that encompasses in-depth biological characterization, comprehensive safety testing, and sophisticated formulation development. The methodologies outlined in this guide provide a clear path forward for elucidating the true value of THNA in the advancement of cosmetic science.
References
- The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. (2026). Vertex AI Search.
- This compound | C11H12O2 | CID 12598146. PubChem.
- This compound | 1914-65-4. Biosynth.
- This compound. Chem-Impex.
- This compound, 98% 250 mg | Buy Online. Thermo Scientific Chemicals.
- Buy (R)
- This compound | CAS 1914-65-4. Veeprho.
- 1,2,3,4-Tetrahydro-2-naphthoic acid 98%. Sigma-Aldrich.
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid. TCI Chemicals.
- Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits
- Pharmacology of Retinoid Receptors. Cayman Chemical.
- Preparation of naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes.
- Retinoid Receptor Pharmacology. News-Medical.Net.
- α-NAPHTHOIC ACID. Organic Syntheses Procedure.
- Safety Assessment of Inorganic Hydroxides as Used in Cosmetics.
- Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors.
- Retinoic Acid Actions Through Mammalian Nuclear Receptors. PMC - PubMed Central.
- United States Patent (19)
- This compound AldrichCPR. Sigma-Aldrich.
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
- Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide.
- topical cosmetic.
- Cosmetic Formulation Of Skin Care Products Cosmetic Science And Technology Series Vol 30. KIET.
- Alpha-hydroxyacids and carboxylic acids. PubMed.
- 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro- - Substance Details - SRS. US EPA.
Sources
- 1. nbinno.com [nbinno.com]
- 2. H32138.MD [thermofisher.com]
- 3. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,2,3,4-Tetrahydro-1-naphthoic acid from naphthalene
Application Note & Protocol
Synthesis of 1,2,3,4-Tetrahydro-1-naphthoic Acid from Naphthalene: A Comprehensive Guide for Synthetic Chemists
Abstract: This document provides a detailed, three-step synthetic protocol for the preparation of this compound, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available aromatic hydrocarbon, naphthalene.[1] The described pathway involves the catalytic hydrogenation of naphthalene to 1,2,3,4-tetrahydronaphthalene (tetralin), followed by regioselective free-radical bromination at the benzylic position, and subsequent carboxylation via a Grignard reaction with carbon dioxide. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, mechanistic insights, and critical safety considerations for each stage of the synthesis.
Introduction & Strategic Overview
This compound and its derivatives are important structural motifs found in a range of biologically active molecules and serve as versatile intermediates in medicinal chemistry. The synthesis of this target molecule from naphthalene leverages fundamental organic transformations that are staples in modern synthetic labs. The chosen synthetic strategy is designed for efficiency, high regioselectivity, and is based on well-established, reliable chemical reactions.
The overall transformation is achieved in three distinct stages:
-
Reduction of the Aromatic System: Naphthalene is first partially hydrogenated to form 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. This step selectively reduces one of the aromatic rings, creating a reactive benzylic position essential for the subsequent functionalization.
-
Benzylic Functionalization: The tetralin intermediate undergoes a free-radical bromination, which selectively installs a bromine atom at the C1 position. This step takes advantage of the enhanced stability of the benzylic radical intermediate.
-
Carbon-Carbon Bond Formation: The resulting 1-bromotetralin is converted into a Grignard reagent, which then acts as a potent nucleophile. Its reaction with carbon dioxide (as dry ice) followed by an acidic workup yields the final product, this compound.
This multi-step approach provides a logical and practical route to the target compound, which will be detailed in the subsequent protocols.
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthesis from naphthalene.
Part 1: Synthesis of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
Principle and Rationale
The selective reduction of one ring of naphthalene is most commonly achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds in the presence of a metal catalyst. While various catalysts can be used, nickel-based catalysts are effective and historically significant for this transformation.[2] The reaction is performed under elevated temperature and pressure to facilitate the reaction. It is crucial to control the reaction conditions, as over-hydrogenation can lead to the formation of decahydronaphthalene (decalin), a fully saturated product.[3]
The protocol below is adapted from established literature procedures for the preparation of tetralin.[2]
Experimental Protocol: Catalytic Hydrogenation of Naphthalene
Materials & Equipment:
-
High-pressure autoclave (stirred, minimum 4 L capacity for the scale below)
-
Naphthalene (purified, sulfur-free)
-
Nickel catalyst (e.g., Nickel carbonate or Raney Nickel)
-
Hydrogen gas (high purity)
-
Vacuum distillation apparatus
Procedure:
-
Purification of Naphthalene: Ensure the starting naphthalene is pure and free from sulfur-containing impurities, which can poison the nickel catalyst. A common purification method involves melting the naphthalene with sodium followed by vacuum distillation.[2]
-
Reactor Charging: In a 4 L stirring autoclave, charge 512 g of purified naphthalene and 15-20 g of a nickel catalyst (e.g., nickel basic carbonate).
-
Sealing and Purging: Seal the autoclave. Purge the system with an inert gas (e.g., nitrogen) before introducing hydrogen to remove any residual air.
-
Pressurization and Heating: Admit pure hydrogen gas to a pressure of 12-15 atm. Begin stirring and heat the reactor to 180-200°C.[2]
-
Reaction Monitoring: The internal pressure will initially rise with temperature and then begin to fall as hydrogen is consumed. The reaction progress can be monitored by the rate of pressure drop. When the pressure falls to 5-8 atm, carefully re-pressurize the reactor with hydrogen to 12-15 atm.[2]
-
Completion: The reaction is complete when the required amount of hydrogen has been absorbed, which is indicated by a significant slowing or cessation of the pressure drop. For this scale, approximately 178 liters of hydrogen will be consumed.
-
Cooling and Depressurization: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Workup and Purification: The crude tetralin can be separated from the catalyst by decantation or filtration. The product is then purified by vacuum distillation. The catalyst can potentially be recovered from the autoclave residue. Tetralin has a boiling point of 206-208°C.[2]
| Parameter | Value | Reference |
| Starting Material | Naphthalene | [2] |
| Catalyst | Nickel-based | [2] |
| Temperature | 180-200 °C | [2] |
| Pressure | 12-15 atm H₂ | [2] |
| Product B.P. | 206-208 °C | [2] |
| Product M.P. | -35.8 °C | [2] |
Part 2: Synthesis of 1-Bromo-1,2,3,4-tetrahydronaphthalene
Principle and Rationale
With the tetralin intermediate in hand, the next step is to introduce a functional group at the C1 position that can be converted into a carboxylic acid. The C1 and C4 positions of tetralin are benzylic, meaning they are adjacent to the aromatic ring. The C-H bonds at these positions are weaker than the other aliphatic C-H bonds, making them susceptible to free-radical substitution.[3]
N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective allylic or benzylic bromination. The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, and proceeds via a free-radical chain mechanism. The stability of the intermediate benzylic radical ensures high regioselectivity for the C1 position.
Experimental Protocol: Benzylic Bromination of Tetralin
Materials & Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Tetralin (from Part 1)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve tetralin (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide (radical initiator).
-
Heating: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide byproduct.
-
Reaction Completion: Continue refluxing until the reaction is complete (typically a few hours). Completion can be confirmed by TLC or GC analysis.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Remove the solid by vacuum filtration and wash it with a small amount of cold CCl₄.
-
Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude 1-bromotetralin can be purified further by vacuum distillation if necessary.
Part 3: Synthesis of this compound
Principle and Rationale
The final step converts the C-Br bond into a C-COOH group. This is classic textbook organometallic chemistry, proceeding via a Grignard reagent.[4] The 1-bromotetralin is reacted with magnesium metal in an anhydrous ether solvent to form 1-tetralinylmagnesium bromide. This organometallic species is a powerful nucleophile and a strong base, necessitating strictly anhydrous (water-free) conditions to prevent it from being quenched by proton sources.
The Grignard reagent then undergoes a nucleophilic addition to the electrophilic carbon of carbon dioxide (conveniently supplied as solid dry ice).[5][6] This forms a magnesium carboxylate salt. Subsequent protonation with a strong aqueous acid (e.g., HCl) in a workup step liberates the final carboxylic acid product.[7]
Mechanism: Grignard Carboxylation
Caption: Formation of the Grignard reagent and its subsequent carboxylation.
Experimental Protocol: Grignard Reaction and Carboxylation
Materials & Equipment:
-
Three-neck round-bottom flask, dropping funnel, and condenser (all oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
1-Bromo-1,2,3,4-tetrahydronaphthalene (from Part 2)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble the oven-dried glassware (three-neck flask, condenser, dropping funnel) rapidly while still warm. Place the apparatus under a positive pressure of an inert gas (N₂ or Ar).
-
Grignard Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
Grignard Formation: Add a small portion of a solution of 1-bromotetralin (1.0 eq) in anhydrous ether via the dropping funnel. Gentle warming with a heat gun may be necessary to initiate the reaction (indicated by bubbling and disappearance of the iodine color). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush a generous excess of dry ice in a separate beaker and quickly add the prepared Grignard solution to it with stirring. The mixture will solidify. Allow it to warm to room temperature, during which the excess CO₂ will sublime.
-
Workup - Acidification: Slowly and carefully add aqueous HCl (e.g., 1 M) to the reaction mixture to quench any remaining Grignard reagent and to protonate the carboxylate salt. The mixture should be stirred until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Base Wash: Combine the organic extracts and wash with a dilute aqueous NaOH solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities in the ether layer.
-
Isolation: Separate the layers. Cool the aqueous basic layer in an ice bath and re-acidify it with concentrated HCl until the product precipitates out and the solution is acidic to litmus paper.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture). The pure product is a white to light yellow solid with a melting point of 82-86°C.
Safety Precautions
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and high temperature. It must be performed in a specialized high-pressure reactor (autoclave) by trained personnel behind a safety shield. Proper purging and venting procedures are critical.
-
Sodium Metal: If used for naphthalene purification, sodium is extremely reactive with water, generating flammable hydrogen gas and significant heat.[8][9] It must be handled under an inert liquid like mineral oil, and all equipment must be scrupulously dry.[10]
-
Grignard Reagents: These reagents are highly reactive and pyrophoric upon exposure to air and react violently with water. The reaction must be conducted under a dry, inert atmosphere. Diethyl ether is extremely flammable.
-
Sodium Hydroxide: Caustic solutions are highly corrosive and can cause severe skin and eye burns.[11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- CN112409145A - Preparation method of 1-tetralone - Google P
-
Birch reduction - Wikipedia. (URL: [Link])
-
Birch Reduction Mechanism - BYJU'S. (URL: [Link])
-
TETRALIN - Ataman Kimya. (URL: [Link])
-
Birch Reduction | Pharmaguideline. (URL: [Link])
-
Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. (URL: [Link])
-
Reactions on alpha tetralone to synthesize naphthalene - Chemistry Stack Exchange. (URL: [Link])
-
1-Tetralone - Wikipedia. (URL: [Link])
-
Tetralone synthesis - Organic Chemistry Portal. (URL: [Link])
-
Tetralin - Wikipedia. (URL: [Link])
-
Birch Reduction of Aromatic Rings - Master Organic Chemistry. (URL: [Link])
-
Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane). (URL: [Link])
-
Naphthalene, 1,2,3,4-tetrahydro- - NIST WebBook. (URL: [Link])
- CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google P
-
Standard Operating Procedure SODIUM - Stony Brook University. (URL: [Link])
- US4760174A - Tetralin derivatives, their preparation and their use - Google P
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
Sodium.pdf - Standard Operating Procedure - UC Center for Laboratory Safety. (URL: [Link])
-
Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling - Semantic Scholar. (URL: [Link])
-
α-NAPHTHOIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
This compound, 98% 250 mg | Buy Online. (URL: [Link])
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])
-
Sodium | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])
-
Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling - NIH. (URL: [Link])
-
The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. (URL: [Link])
-
Synthesis And Reactions Of Carboxylic Acids - Transformation Tutoring. (URL: [Link])
-
Birch Reduction - Organic Chemistry Portal. (URL: [Link])
-
Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. (URL: [Link])
-
Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene in Corynebacterium sp. Strain C125. (URL: [Link])
-
New Jersey Department of Health: Sodium Hydroxide - Hazardous Substance Fact Sheet. (URL: [Link])
-
Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) - YouTube. (URL: [Link])
-
(S)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98% - Fisher Scientific. (URL: [Link])
-
1,2,3,4-TETRAHYDRONAPHTHALENE - Ataman Kimya. (URL: [Link])
- Synthesis of Carboxylic Acids - Jasperse. (URL: )
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. transformationtutoring.com [transformationtutoring.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 11. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 12. nj.gov [nj.gov]
Application Note: Synthesis of 1,2,3,4-Tetrahydro-1-naphthoic Acid via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate
1,2,3,4-Tetrahydro-1-naphthoic acid, also known as tetralin-1-carboxylic acid, is a valuable bicyclic carboxylic acid.[1] Its unique structure makes it a crucial intermediate in the synthesis of complex organic molecules and various pharmaceuticals, including anti-inflammatory and analgesic medications.[1][2] This compound is also utilized in the development of agrochemicals and fine chemicals.[2] One of the most effective and classic methods for synthesizing this compound is through the carboxylation of a Grignard reagent.
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds.[3] This method involves the formation of a highly nucleophilic organomagnesium halide (the Grignard reagent) from an organic halide, which then attacks an electrophilic carbon source.[4][5] In this application, we will detail the synthesis of this compound by forming a Grignard reagent from 1-bromotetralin, followed by its reaction with carbon dioxide (carboxylation).[6][7] This guide provides a comprehensive, step-by-step protocol grounded in established chemical principles, offering expert insights to ensure a successful and reproducible synthesis.
Reaction Mechanism: A Two-Step Nucleophilic Addition
The synthesis proceeds through two primary stages: the formation of the Grignard reagent and its subsequent carboxylation, followed by an acidic workup.
-
Formation of the Grignard Reagent: 1-halotetralin (typically 1-bromotetralin for its optimal reactivity) reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The magnesium atom inserts itself into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic.[8]
-
Carboxylation and Protonation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (CO2).[4][7] This forms a magnesium carboxylate salt. The final step is the protonation of this salt with a strong aqueous acid to yield the desired this compound.[6][7]
Caption: Experimental workflow for the synthesis.
Expected Product Characteristics
| Parameter | Expected Value |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid [9][10] |
| CAS Number | 1914-65-4 [1][9] |
| Molecular Formula | C₁₁H₁₂O₂ [1][9] |
| Molecular Weight | 176.21 g/mol [1][10] |
| Appearance | White to pale cream/beige crystalline powder [1][9] |
| Melting Point | 79-86 °C [9] |
| Solubility | Soluble in methanol and chloroform [2] |
| Purity (Typical) | ≥98% (by GC or Titration) |
| Expected Yield | 65-80% (dependent on conditions) |
Safety and Hazard Information
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diethyl Ether/THF: Extremely flammable and volatile. [11]Avoid open flames, sparks, and hot surfaces.
-
Grignard Reagents: Highly reactive and water-sensitive. The reaction can be vigorous.
-
1-Bromotetralin: May cause skin and eye irritation.
-
Concentrated HCl: Corrosive. Handle with extreme care.
-
This compound (Product): May cause skin irritation, serious eye irritation, and respiratory irritation. [10]
References
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Garber, K. (2017, March 9). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
SKKU. (2020, March 12). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 1914-65-4. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]
-
Thermo Fisher Scientific Alfa Aesar. (n.d.). This compound, 98%. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
Catalytic hydrogenation of 1-naphthoic acid to 1,2,3,4-Tetrahydro-1-naphthoic acid
Application Note: Selective Catalytic Hydrogenation of 1-Naphthoic Acid
Objective: To provide a detailed protocol and scientific rationale for the selective catalytic hydrogenation of 1-naphthoic acid to produce 1,2,3,4-tetrahydro-1-naphthoic acid, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, chemists, and process development scientists.
Introduction and Significance
The selective reduction of one ring in a polycyclic aromatic system while preserving other functional groups is a common challenge in organic synthesis. The conversion of 1-naphthoic acid to this compound is a prime example of such a transformation. The product, particularly its chiral enantiomers, is a valuable building block in the pharmaceutical industry. For instance, (R)-1,2,3,4-tetrahydro-1-naphthoic acid is a critical intermediate in the synthesis of Palonosetron, a potent 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.[1]
Catalytic hydrogenation is an atom-economical and highly effective method for this synthesis, offering a direct route to the desired product.[2][3] The primary challenge lies in achieving high selectivity for the partial hydrogenation of the naphthalene core without reducing the carboxylic acid moiety or proceeding to the fully saturated decalin derivative. This note details a robust protocol using heterogeneous catalysts like Rhodium or Ruthenium on a carbon support, which are known for their high activity and selectivity in arene hydrogenation.[4][5][6]
Theoretical Background and Mechanism
Mechanism of Heterogeneous Catalytic Hydrogenation
The hydrogenation of aromatic compounds over a solid metal catalyst is a heterogeneous process that occurs on the catalyst's surface. The generally accepted Horiuti-Polanyi mechanism involves several key steps:[7][8]
-
Adsorption: Both the substrate (1-naphthoic acid) and molecular hydrogen (H₂) are adsorbed onto the active sites of the metal catalyst surface.
-
Hydrogen Activation: The H-H bond in the molecular hydrogen is cleaved, forming reactive metal-hydride species on the surface.
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the aromatic ring that is in contact with the surface. This process is stepwise, involving partially hydrogenated intermediates that remain adsorbed on the catalyst.
-
Desorption: Once the hydrogenation of one ring is complete, the product, this compound, has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.
Catalyst Selection: The Rationale for Rhodium and Ruthenium
While various Group VIII metals like Palladium, Platinum, Nickel, Rhodium, and Ruthenium can catalyze arene hydrogenation, Rhodium and Ruthenium on a carbon support are often the catalysts of choice for this specific transformation.[4]
-
Rhodium (Rh): Exhibits excellent activity under relatively mild conditions (lower temperatures and pressures) for the hydrogenation of aromatic rings. It often shows good selectivity, leaving other functional groups like carboxylic acids intact.[9]
-
Ruthenium (Ru): Also highly effective for arene hydrogenation and can be more cost-effective than Rhodium. Ruthenium nanoparticles have demonstrated high selectivity in the partial hydrogenation of polycyclic aromatic hydrocarbons.[5][6]
-
Palladium (Pd): While widely used for hydrogenating alkenes and alkynes, Palladium typically requires more forcing conditions (higher temperatures and pressures) for arene reduction, which can lead to over-reduction or side reactions.[10] However, it can be a viable option.[11]
The carboxylic acid group generally remains untouched under these conditions because the reduction of a carboxyl group is significantly more difficult than the reduction of an aromatic ring and requires different types of catalysts (e.g., homogeneous catalysts or specific hydrides).
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted based on the specific scale and equipment available.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 1-Naphthoic Acid (>98%) | High-Pressure Autoclave or Parr Hydrogenator |
| 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C) | Glass liner for the reactor vessel |
| Solvent: Glacial Acetic Acid or Ethanol | Magnetic stir bar or mechanical stirrer |
| Hydrogen Gas (High Purity, >99.99%) | Filtration setup (Büchner funnel, Celite® pad) |
| Nitrogen or Argon Gas (Inert) | Rotary Evaporator |
| Celite® 545 or equivalent filter aid | Standard laboratory glassware (beakers, flasks) |
| Recrystallization Solvent (e.g., Toluene, Heptane) | Analytical balance, pH meter |
Safety Precaution: Heterogeneous hydrogenation catalysts like Rh/C and Ru/C are pyrophoric, especially after the reaction when they are dry and saturated with hydrogen. Always handle them in a wet state or under an inert atmosphere. Quench the filtered catalyst carefully by slowly adding water to it in a well-ventilated fume hood before disposal.
Step-by-Step Methodology
-
Reactor Preparation:
-
Place 1.0 equivalent of 1-naphthoic acid (e.g., 5.0 g, 29.0 mmol) into the glass liner of the high-pressure autoclave.
-
Add a suitable magnetic stir bar.
-
Add the solvent of choice. Glacial acetic acid is often effective as it keeps the substrate and product in solution (e.g., 50-100 mL).
-
Carefully add the catalyst. For a 5.0 g scale, use 5-10 mol% of 5% Rh/C or 5% Ru/C (e.g., 500 mg). The catalyst should be added as a slurry in a small amount of the reaction solvent to avoid creating dust.
-
-
Hydrogenation Reaction:
-
Seal the autoclave according to the manufacturer's instructions.
-
Begin stirring at a moderate speed (e.g., 500-700 RPM).
-
Purge the system by pressurizing with inert gas (Nitrogen or Argon) to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Purge the system with hydrogen gas. Pressurize to ~50 psi with H₂ and vent. Repeat this cycle 3 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 100-500 psi). Higher pressures generally increase the reaction rate.
-
If necessary, heat the reactor to the target temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by observing the pressure drop in the H₂ tank. The reaction is complete when hydrogen uptake ceases. Typical reaction times range from 6 to 24 hours.
-
-
Reaction Work-up and Product Isolation:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a fume hood.
-
Purge the reactor with an inert gas (3 cycles) before opening.
-
Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with the reaction solvent.
-
Carefully filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the catalyst on the filter pad with a small amount of fresh solvent to ensure complete product recovery. Keep the catalyst wet at all times.
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization. Toluene or a mixture of ethyl acetate and heptane is often effective.
-
Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Analysis and Characterization
Proper characterization is essential to confirm the identity and purity of the final product.
| Parameter | Expected Outcome |
| Yield | 75-95% (after purification) |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 82-86 °C.[12] |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.22 g/mol . |
Spectroscopic Analysis
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Signals corresponding to the remaining aromatic ring (approx. δ 7.1-7.4 ppm, 4H). The signals for the hydrogenated ring's aromatic protons will be absent.
-
Aliphatic Protons: Complex multiplets in the aliphatic region (approx. δ 1.8-3.6 ppm, 7H) corresponding to the CH₂ and CH groups of the tetralin core.
-
Carboxylic Acid Proton: A broad singlet (approx. δ 10-12 ppm, 1H), which is D₂O exchangeable.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic Carbons: Signals in the aromatic region (approx. δ 125-140 ppm).
-
Aliphatic Carbons: Signals in the aliphatic region (approx. δ 20-45 ppm).
-
Carbonyl Carbon: Signal for the carboxylic acid (approx. δ 175-185 ppm).
-
-
Mass Spectrometry (EI-MS):
-
Expected molecular ion (M⁺) peak at m/z = 176.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or leak in the system. 3. Reaction temperature is too low. | 1. Use fresh, high-quality catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). 2. Check the system for leaks and ensure the H₂ supply is adequate. Increase pressure if necessary. 3. Increase the reaction temperature in 10 °C increments. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low catalyst loading. | 1. Allow the reaction to run for a longer period. Monitor via TLC or HPLC if possible. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Over-reduction to Decalin | 1. Reaction conditions are too harsh (high temperature/pressure). 2. Catalyst is too active or reaction time is excessively long. | 1. Reduce the reaction temperature and/or pressure. 2. Reduce catalyst loading or switch to a less active catalyst (e.g., Pd/C). Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Filtration | Catalyst particles are too fine and are passing through the filter. | Use a finer porosity filter paper or a thicker Celite® pad. Alternatively, allow the catalyst to settle and decant the supernatant before filtering the remainder. |
Conclusion
The catalytic hydrogenation of 1-naphthoic acid provides an efficient and direct pathway to this compound. The selection of an appropriate catalyst, typically Rhodium or Ruthenium on carbon, is critical for achieving high selectivity and yield under mild conditions. This protocol outlines a reliable and scalable method for this synthesis. Adherence to strict safety procedures, particularly concerning the handling of pyrophoric catalysts, is paramount for a successful and safe operation. The analytical methods described are crucial for validating the successful synthesis and purity of this important pharmaceutical intermediate.
References
- US20050234275A1 - Reduction of naphthalene concentration in aromatic fluids - Google P
- CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google P
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation - YouTube. (URL: [Link])
-
Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
-
Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01489A. (URL: [Link])
-
Rhodium(iii)-catalyzed directed C–H naphthylation of aryl esters with 7-oxabenzonorbornadienes - Chemical Communications (RSC Publishing). (URL: [Link])
-
11.5: Catalytic Hydrogenation - Chemistry LibreTexts. (URL: [Link])
-
Improved Processes to Remove Naphthenic Acids | netl.doe.gov. (URL: [Link])
-
Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Catalytic Hydrogenation: Theory, Mechanism, and Examples - YouTube. (URL: [Link])
-
Asymmetric transfer hydrogenation of naphthol and phenol derivatives over bimetallic heterogeneous-homogeneous catalysts - Chinese Chemical Society. (URL: [Link])
-
This compound, 98% 250 mg | Buy Online. (URL: [Link])
-
Rhodium(III)‐Catalyzed Directed C−H Bond Naphthylation with 7‐Azabenzonorbornadiene as the Naphthylating Reagent - Sci-Hub. (URL: [Link])
-
Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01758G. (URL: [Link])
-
Catalytic hydrogenation of aromatic hydrocarbons. Stereochemical definition of the catalytic cycle for .eta.3-C3H5Co(P(OCH3)3)3 - ACS Publications. (URL: [Link])
-
Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives. (URL: [Link])
-
Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst | ACS Omega - ACS Publications. (URL: [Link])
-
α-NAPHTHOIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. (URL: [Link])
-
Catalytic Hydrogenation Reaction & Mechanism - Lesson - Study.com. (URL: [Link])
-
1-Naphthoic Acid Pathway Map - Eawag-BBD. (URL: [Link])
-
Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC - NIH. (URL: [Link])
-
Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines - SciSpace. (URL: [Link])
-
1-Naphthoic acid - Wikipedia. (URL: [Link])
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate. (URL: [Link])
-
Rhodium(III)-Catalyzed Synthesis of Naphthols via C-H Activation of Sulfoxonium Ylides. (URL: [Link])
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
-
Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. study.com [study.com]
- 9. chemmethod.com [chemmethod.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20050234275A1 - Reduction of naphthalene concentration in aromatic fluids - Google Patents [patents.google.com]
- 12. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Note: Enantioselective Synthesis of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid
Abstract
(R)-1,2,3,4-Tetrahydro-1-naphthoic acid (also known as (R)-tetralin-1-carboxylic acid) is a critical chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] The stereochemistry at the C1 position is crucial for the biological activity of the final drug product, necessitating a robust and efficient method for its enantioselective synthesis. This guide provides an in-depth analysis of two primary strategies for obtaining the enantiomerically pure (R)-acid: classical resolution of a racemic mixture and direct catalytic asymmetric synthesis. Detailed protocols, mechanistic insights, and a comparative analysis are presented to assist researchers and process chemists in selecting and implementing the optimal synthetic route.
Introduction: The Strategic Importance of a Chiral Intermediate
The demand for enantiomerically pure compounds in drug development is driven by the often-differentiated pharmacological and toxicological profiles of stereoisomers. (R)-1,2,3,4-Tetrahydro-1-naphthoic acid (CAS: 23357-47-3) exemplifies this principle. Its rigid, chiral scaffold is essential for the high-affinity binding of Palonosetron to its target receptor.[1] Beyond this principal application, the molecule also serves as a valuable tool in chemical research for creating sterically constrained models of protein turns, aiding in the study of molecular recognition and the design of novel therapeutics.[1]
This document outlines two field-proven methodologies for producing this valuable intermediate, designed to provide both the practical steps and the underlying chemical logic to ensure successful and reproducible synthesis.
Overall Synthetic Strategies
The synthesis of the target molecule can be approached from two divergent pathways, starting from the synthesis of the racemic acid. The choice between these routes often depends on factors such as scale, cost of goods, available equipment, and catalyst expertise.
Caption: Divergent pathways for the synthesis of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid.
Strategy 1: Synthesis of Racemic Acid and Chiral Resolution
This classical approach is robust, reliable, and does not require specialized metal catalysts, making it highly accessible. It involves the initial synthesis of the racemic acid, followed by separation of the enantiomers.
Protocol 1A: Synthesis of Racemic (±)-1,2,3,4-Tetrahydro-1-naphthoic Acid
This synthesis is efficiently conducted in two steps: formation of the aromatic carboxylic acid followed by hydrogenation.
Step 1: Synthesis of 1-Naphthoic Acid via Grignard Reaction This protocol is adapted from a reliable Organic Syntheses procedure.[2]
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.
-
Grignard Formation: Place magnesium turnings (1.0 eq) in the flask with anhydrous diethyl ether. Add a small portion (approx. 5-10 mol%) of α-bromonaphthalene to initiate the reaction, using a warm water bath if necessary.
-
Addition: Once the reaction begins, add the remaining α-bromonaphthalene (1.0 eq total) dissolved in anhydrous ether dropwise via the dropping funnel at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure full conversion.
-
Carboxylation: Cool the reaction mixture in an ice-salt bath. Slowly bubble dry carbon dioxide gas through the solution (or pour the Grignard solution over crushed dry ice) with vigorous stirring.
-
Work-up: Once the addition is complete, slowly add aqueous HCl or H₂SO₄ to quench the reaction and dissolve the magnesium salts. The product will precipitate.
-
Isolation: Collect the crude 1-naphthoic acid by vacuum filtration, wash thoroughly with water, and dry. The material can be purified by recrystallization from toluene or ethanol.
Step 2: Hydrogenation to Racemic (±)-1,2,3,4-Tetrahydro-1-naphthoic Acid
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 1-naphthoic acid (1.0 eq) in a suitable solvent such as ethanol, methanol, or acetic acid.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10% Pd/C, ~1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction Monitoring: Heat the mixture (e.g., to 40-60 °C) and agitate until hydrogen uptake ceases. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the crude racemic 1,2,3,4-tetrahydro-1-naphthoic acid, which can be purified by recrystallization (e.g., from hexanes/ethyl acetate).
Protocol 1B: Chiral Resolution via Diastereomeric Salt Formation
Causality of the Method: This technique relies on the fundamental principle that while enantiomers have identical physical properties, diastereomers do not.[3] By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Detailed Protocol:
-
Salt Formation: Dissolve the racemic (±)-1,2,3,4-tetrahydro-1-naphthoic acid (1.0 eq) in a minimal amount of a hot solvent (methanol or ethanol are common choices). In a separate flask, dissolve the resolving agent, (R)-(+)-1-phenylethylamine (0.5-1.0 eq), in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5 °C, to induce crystallization of the less soluble diastereomeric salt, which in this case is expected to be the ((R)-acid • (R)-amine) salt.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor. The mother liquor contains the enriched (S)-acid and can be processed separately if desired.
-
Enrichment (Optional): The enantiomeric purity of the crystallized salt can be enhanced by one or more recrystallizations from the same solvent system. Purity should be monitored at each stage (see Analytical Protocol below).
-
Liberation of the (R)-Acid: Suspend the purified diastereomeric salt in water and add an immiscible organic solvent like ethyl acetate or dichloromethane. Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of 1-2.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Final Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1,2,3,4-tetrahydro-1-naphthoic acid.
Strategy 2: Catalytic Asymmetric Hydrogenation
This modern approach offers a more atom-economical and elegant route to the target molecule by creating the stereocenter directly. It relies on the use of a chiral transition-metal catalyst to deliver hydrogen to one face of a prochiral unsaturated precursor. Asymmetric hydrogenation of heteroaromatic compounds is a powerful and well-established methodology.[4]
Protocol 2: Representative Asymmetric Hydrogenation
Causality of the Method: The substrate, 3,4-dihydro-1-naphthalenecarboxylic acid, is a prochiral olefin. A chiral catalyst, typically a Ruthenium or Rhodium complex with a chiral phosphine ligand (e.g., BINAP), creates a chiral environment around the metal center. The substrate coordinates to the metal, and the steric and electronic properties of the chiral ligand direct the delivery of hydrogen from the metal to a specific face of the double bond, resulting in the preferential formation of one enantiomer.
Precursor Synthesis: The required precursor, 3,4-dihydro-1-naphthalenecarboxylic acid, can be synthesized from 1-tetralone through various established methods, such as a Reformatsky reaction followed by dehydration, or via a Wittig-type reaction.
Detailed Protocol:
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor vessel with the chiral catalyst system. A representative system would be a pre-catalyst like [Ru(cod)(2-methylallyl)₂] and a chiral ligand such as (R)-BINAP, or a pre-formed catalyst like Ru(OAc)₂[(R)-BINAP].
-
Substrate Addition: Add the substrate, 3,4-dihydro-1-naphthalenecarboxylic acid (1.0 eq), dissolved in a degassed solvent (e.g., methanol or ethanol). The substrate-to-catalyst (S/C) ratio is typically high, ranging from 100:1 to 10000:1, depending on catalyst activity.
-
Hydrogenation: Seal the reactor, purge several times with high-purity hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm H₂).
-
Reaction: Stir the reaction at a set temperature (e.g., 25-80 °C) until the reaction is complete, as determined by HPLC analysis.
-
Work-up: Carefully vent the reactor and purge with nitrogen.
-
Isolation: Pass the reaction mixture through a short plug of silica gel to remove the catalyst. Evaporate the solvent under reduced pressure. The crude product can be purified by crystallization if necessary.
Analytical Protocol: Determination of Enantiomeric Excess (e.e.)
Accurate determination of the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Sample Preparation: Prepare a dilute solution of the final acid product in the mobile phase.
-
Chromatographic Conditions (Representative): A validated method for this specific compound has been reported and can be used as a starting point.[5]
-
Chiral Stationary Phase: Chiralcel OD-H column (or similar cellulose-based column).
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA) with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical ratio is around 95:5 (Hexane:IPA) + 0.1% TFA.
-
Flow Rate: ~0.8-1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Analysis: Inject a sample of the racemic material first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample from the enantioselective synthesis. The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers using the formula: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
Data Summary and Strategy Comparison
| Parameter | Strategy 1: Chiral Resolution | Strategy 2: Asymmetric Hydrogenation |
| Theoretical Yield | ≤ 50% (without a racemization/recycling step) | Up to 100% |
| Enantioselectivity | Potentially >99% e.e. after recrystallization | Typically 85-99% e.e., highly catalyst dependent |
| Operational Complexity | Multi-step (salt formation, crystallization, liberation); can be labor-intensive. | Often a single catalytic step; requires inert atmosphere techniques and high-pressure equipment. |
| Cost of Reagents | Requires stoichiometric amounts of a potentially expensive resolving agent. | Requires small (catalytic) amounts of a very expensive chiral ligand and metal precursor. |
| Scalability | Readily scalable; crystallization is a standard industrial unit operation. | Scalable, but requires investment in specialized high-pressure hydrogenation equipment. |
| Process Development | Optimization of solvent and crystallization conditions is key. | Requires screening of catalysts, solvents, and reaction conditions to achieve high e.e. and turnover number. |
Conclusion and Recommendations
Both chiral resolution and asymmetric catalysis are viable and powerful methods for the synthesis of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid.
-
Chiral Resolution is often the preferred method for initial scale-up and in environments where specialized catalytic hydrogenation equipment is not available. Its reliability and basis in classical chemical principles make it a robust choice, despite the inherent 50% yield limitation.
-
Asymmetric Hydrogenation represents a more modern, efficient, and sustainable approach. For long-term, large-scale manufacturing, the higher throughput, reduced waste, and superior atom economy make it the more attractive option, justifying the initial investment in catalyst screening and process optimization.
The selection of the optimal route will ultimately be guided by the specific economic, logistical, and technological constraints of the research or manufacturing environment.
References
-
ResearchGate. Acid Promoted Ir-P^N Complexes Catalyzed Hydrogenation of Heavily Hindered 3,4-Diphenyl-1,2-dihydronaphthalenes: Asymmetric Synthesis of Lasofoxifene Tartrate. Available from: [Link]
-
National Center for Biotechnology Information. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Available from: [Link]
- Google Patents. CN101591241B - Method for preparing chiral 1, 2, 3, 4-tetrahydro-1-naphthoic acid.
-
National Center for Biotechnology Information. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]
-
PubMed. Asymmetric hydrogenation of heteroaromatic compounds. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available from: [Link]
-
Organic Syntheses. α-NAPHTHOIC ACID. Available from: [Link]
-
Chemistry LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Available from: [Link]
-
Frontiers. Recent advances in catalytic asymmetric synthesis. Available from: [Link]
-
ACS Publications. Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Available from: [Link]
-
yumpu.com. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via .... Available from: [Link]
-
ResearchGate. Synthesis of racemic 1,2,3,4-tetrahydroisoquinolines and their resolution. Available from: [Link]
-
PubMed. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Available from: [Link]
-
National Center for Biotechnology Information. Recent advances in catalytic asymmetric synthesis. Available from: [Link]
Sources
Application Note: High-Performance Liquid Chromatographic Analysis of 1,2,3,4-Tetrahydro-1-naphthoic Acid
Abstract
This application note provides detailed protocols for the quantitative and chiral analysis of 1,2,3,4-Tetrahydro-1-naphthoic acid (THNA) using High-Performance Liquid Chromatography (HPLC). A robust reversed-phase (RP-HPLC) method for the determination of total THNA content and a normal-phase chiral HPLC method for the separation of its enantiomers are presented. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable analytical methods for this important synthetic intermediate. The methodologies are developed with a focus on scientific integrity, providing the rationale behind experimental choices and adhering to principles of method validation.
Introduction
This compound (THNA) is a key building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its chemical structure, featuring a chiral center at the C1 position, necessitates analytical methods capable of not only quantifying the total amount of the compound but also resolving and quantifying its individual enantiomers. The differential pharmacological and toxicological profiles of enantiomers are a critical consideration in drug development, making robust chiral separation techniques essential. This application note details two distinct HPLC methods to address these analytical needs.
Part 1: Reversed-Phase HPLC for Quantitative Analysis of Total THNA
This method is designed for the accurate quantification of this compound in bulk materials or as an intermediate in a synthesis process. Reversed-phase chromatography is the most widely used separation technique in HPLC due to its versatility and applicability to a broad range of compounds with varying polarities and molecular weights.[1][2]
Scientific Rationale
The selection of a C18 stationary phase is based on the hydrophobic nature of the tetralin ring system of THNA, which will interact with the non-polar stationary phase.[2][3] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of THNA.[1] By maintaining the analyte in its neutral form, better peak shape and retention are achieved on the reversed-phase column.[4] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for aromatic compounds. UV detection is suitable for THNA due to the presence of the aromatic ring, which acts as a chromophore.[5]
Experimental Protocol
Materials and Reagents:
-
This compound (analytical standard, purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of THNA standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing THNA and dissolve it in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Guidelines):
To ensure the reliability of the analytical method, validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.[9]
-
Accuracy: The closeness of the test results to the true value, typically determined by recovery studies of spiked samples.[9]
-
Precision: The degree of scatter between a series of measurements, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Workflow Diagram
Caption: RP-HPLC workflow for total THNA quantification.
Part 2: Chiral HPLC for Enantiomeric Separation of THNA
This method is crucial for determining the enantiomeric purity of this compound. The separation is achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Scientific Rationale
The enantiomeric separation of THNA is accomplished using a polysaccharide-based chiral stationary phase, specifically a cellulose-based column. These types of CSPs are known for their broad applicability in separating a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropyl alcohol) is used. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase is critical for improving peak shape and resolution by suppressing the ionization of the carboxylic acid group and minimizing undesirable interactions with the stationary phase.
Experimental Protocol
Materials and Reagents:
-
(R)-1,2,3,4-Tetrahydro-1-naphthoic acid and (S)-1,2,3,4-Tetrahydro-1-naphthoic acid (or a racemic mixture)
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropyl Alcohol:Trifluoroacetic Acid (948:50:2, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Sample Preparation:
-
Standard/Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the THNA sample (racemic or enantiomerically enriched) and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation:
Validation of a chiral HPLC method should focus on:
-
Specificity/Chiral Resolution: The baseline separation of the two enantiomers is the primary requirement. The resolution factor (Rs) should be greater than 1.5.
-
Linearity: Establish a linear relationship for each enantiomer.
-
Accuracy and Precision: Determined for the minor enantiomer in the presence of the major enantiomer.
-
Limit of Quantitation (LOQ): Crucial for determining the enantiomeric purity, especially for trace amounts of the undesired enantiomer.
Logical Relationship Diagram
Caption: Logic of chiral separation of THNA enantiomers.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | - Inappropriate mobile phase pH (RP-HPLC)- Column degradation- Sample overload | - Adjust mobile phase pH to ensure the analyte is in a single form- Replace the column- Reduce sample concentration |
| Inconsistent Retention Times | - Mobile phase composition variation- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase- Use a column oven for temperature control- Check pump for leaks and ensure proper priming |
| Loss of Resolution (Chiral) | - Column contamination- Incorrect mobile phase composition | - Flush the column with an appropriate solvent- Carefully prepare the mobile phase with precise ratios |
| Ghost Peaks | - Contamination in the sample or mobile phase- Carryover from previous injections | - Use high-purity solvents and reagents- Implement a needle wash step in the injection sequence |
References
-
International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Dong, M. W. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 2020, 38(s6), 26-33. [Link]
-
ResearchGate. When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?[Link]
-
Patel, K. et al. Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Quality Assurance, 2023, 14(1), 1-8. [Link]
-
Element Lab Solutions. HPLC UV detection. [Link]
-
AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mac-mod.com [mac-mod.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1,2,3,4-Tetrahydro-1-naphthoic acid
Abstract
This technical guide provides a detailed protocol and theoretical analysis for the structural characterization of 1,2,3,4-Tetrahydro-1-naphthoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, unambiguous structural verification is paramount.[1] This document outlines the causality behind experimental choices, from sample preparation to the selection of acquisition parameters, and provides an in-depth interpretation of the anticipated spectral data. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently replicate and interpret their results.
Introduction: The Importance of Structural Verification
This compound (also known as tetralin-1-carboxylic acid) is a bicyclic carboxylic acid with the molecular formula C₁₁H₁₂O₂.[2] Its rigid, partially saturated ring system makes it a valuable scaffold in medicinal chemistry and organic synthesis.[1] Given its role as a precursor, confirming its identity and purity is a critical quality control step. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of small organic molecules in solution.[3] This note details the expected ¹H and ¹³C NMR spectral features and provides a robust methodology for their acquisition and analysis.
Molecular Structure and Predicted NMR Signatures
The structure of this compound lacks significant symmetry, leading to the expectation that all eleven carbon atoms and all twelve protons will be chemically non-equivalent, giving rise to a full complement of signals.[4]
Caption: Structure of this compound with atom numbering.
Anticipated ¹H NMR Spectral Data
The analysis of a ¹H NMR spectrum involves evaluating four key features: the number of signals, their chemical shifts (δ), the integration, and the signal splitting (multiplicity).[3]
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the protons.[5] Protons adjacent to electron-withdrawing groups (like the aromatic ring or carboxylic acid) are "deshielded" and appear at higher chemical shifts (downfield).
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity: The splitting of a signal into multiple peaks is caused by the influence of neighboring protons. The 'n+1' rule is a useful guide, where 'n' is the number of equivalent neighboring protons.[6]
Table 1: Predicted ¹H NMR Assignments for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-COOH | > 10.0 | Broad Singlet (br s) | 1H | Acidic proton, often broad due to exchange. Its position is highly dependent on concentration and solvent. |
| H-5, H-6, H-7, H-8 | 7.10 - 7.40 | Multiplet (m) | 4H | Protons on the aromatic ring. Complex splitting arises from mutual coupling. |
| H-1 | 3.60 - 3.80 | Triplet (t) or Multiplet (m) | 1H | Methine proton deshielded by the adjacent aromatic ring and the electron-withdrawing carboxylic acid group. |
| H-4 | 2.75 - 2.95 | Multiplet (m) | 2H | Benzylic protons deshielded by the aromatic ring. |
| H-2, H-3 | 1.80 - 2.30 | Multiplet (m) | 4H | Aliphatic protons of the saturated ring. They exhibit complex splitting due to coupling with each other and adjacent protons. |
Anticipated ¹³C NMR Spectral Data
In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shift is indicative of the carbon's hybridization and electronic environment.
-
Carbonyl Carbons (C=O): Appear far downfield (> 160 ppm).
-
Aromatic & Alkene Carbons (sp²): Typically found in the 100-150 ppm range.
-
Aliphatic Carbons (sp³): Appear in the upfield region (0-60 ppm).
Table 2: Predicted ¹³C NMR Assignments for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Assignment |
| C-9 (COOH) | 178 - 182 | C | Carbonyl carbon of the carboxylic acid, furthest downfield. |
| C-4a, C-8a | 135 - 142 | C | Quaternary aromatic carbons at the ring junction. |
| C-5, C-6, C-7, C-8 | 125 - 130 | CH | Aromatic methine carbons. |
| C-1 | 43 - 48 | CH | Methine carbon bearing the carboxylic acid group. |
| C-4 | 28 - 33 | CH₂ | Benzylic carbon, shifted slightly downfield from other aliphatic carbons. |
| C-2, C-3 | 20 - 27 | CH₂ | Aliphatic carbons in the saturated ring. |
Detailed Experimental Protocol
This protocol provides a self-validating methodology for acquiring high-quality NMR data.
Materials and Equipment
-
Analyte: this compound (solid, white to pale cream powder).[7]
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.[1] Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[8]
-
NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Norell, Wilmad). Economy tubes are acceptable for routine work but may require more effort to shim and must not be used for variable temperature studies.[9]
-
Equipment: NMR Spectrometer (e.g., 400 MHz or higher), Pasteur pipettes, vials, permanent marker.
Sample Preparation
The goal is to prepare a clear, homogeneous solution free of particulate matter.[9]
-
Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8] While lower amounts can be used, higher concentrations reduce the acquisition time needed for ¹³C spectra.[8][10]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[11] Cap the vial and gently vortex or swirl until the solid is completely dissolved.
-
Filtration (if necessary): If any solid particles remain, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[9] Do not use cotton wool, as it can leach impurities.
-
Transfer: Carefully transfer the clear solution into the NMR tube. The optimal sample height for most spectrometers is around 4-5 cm.[9]
-
Capping and Labeling: Cap the NMR tube securely to prevent evaporation. Label the tube clearly with a permanent marker on the cap or the very top of the tube.[9]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the lower portion of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[10]
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Recommended Spectrometer Parameters
The following parameters are recommended for a 400 MHz spectrometer and serve as a robust starting point. The primary goal is to achieve the best signal-to-noise ratio in the least amount of time while ensuring data accuracy.[12]
Table 3: Recommended Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments. The 'pg' in the ¹³C program stands for power-gated decoupling, which provides signal enhancement via the Nuclear Overhauser Effect (NOE) while decoupling protons.[12] |
| Pulse Angle | 30-45° | 30° | A smaller flip angle allows for a shorter relaxation delay, improving throughput. A 45° pulse for ¹H offers a good compromise between signal intensity and quantitative accuracy for routine scans.[13] |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Ensures all expected signals are captured and provides adequate baseline on either side of the spectrum for accurate integration and correction.[14] |
| Acquisition Time (AQ) | ~4 s | ~1-2 s | A longer acquisition time provides better resolution. 4s is generally sufficient for resolving couplings in small molecules.[13] |
| Relaxation Delay (D1) | 1-2 s | 2 s | The time allowed for nuclear spins to return to equilibrium. For ¹³C, quaternary carbons can have long relaxation times (T₁), and a 2s delay is a practical starting point.[14] |
| Number of Scans (NS) | 8-16 | 1024 or more | ¹³C has a much lower natural abundance and sensitivity than ¹H, thus requiring significantly more scans to achieve a good signal-to-noise ratio. |
Conclusion
The structural integrity of this compound can be unequivocally confirmed through the combined application of ¹H and ¹³C NMR spectroscopy. The anticipated spectra are characterized by distinct signals for the aromatic, aliphatic, methine, and carboxylic acid moieties. The ¹H spectrum is expected to show four distinct groups of signals corresponding to the aromatic, benzylic, aliphatic, and methine protons, in addition to a characteristic downfield signal for the carboxylic acid proton. The ¹³C spectrum will confirm the presence of eleven unique carbons, including the downfield carbonyl signal and the distinct aromatic and aliphatic regions. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible data essential for routine quality control and advanced research applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]
-
Ashenhurst, J. (2022, February 8). H NMR: How Many Signals? Master Organic Chemistry. Retrieved from [Link]
- Unknown. (n.d.).
- Unknown. (2017, November).
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Ivanov, I. et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(1), 137.
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, April 27). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems [Video]. YouTube. Retrieved from [Link]
-
NMR Facility at Georgia State University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
Sources
- 1. This compound, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note: Enhanced LC-MS/MS Quantification of 1,2,3,4-Tetrahydro-1-naphthoic Acid via Chemical Derivatization
Abstract
This application note presents a detailed methodology for the sensitive and robust quantification of 1,2,3,4-Tetrahydro-1-naphthoic acid (THNA) in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Direct analysis of THNA often suffers from poor ionization efficiency and inadequate retention in reversed-phase chromatography.[1][2] To overcome these analytical challenges, a pre-column derivatization strategy is employed.[1][2] We describe a validated protocol using 3-nitrophenylhydrazine (3-NPH) in the presence of a carbodiimide coupling agent to form a stable hydrazone derivative. This derivatization significantly enhances the analyte's response in negative-ion electrospray ionization (ESI) and improves its chromatographic behavior, enabling lower limits of detection and quantification. This guide provides a step-by-step protocol, discusses the underlying chemical principles, and offers insights for method optimization and troubleshooting.
Introduction: The Rationale for Derivatization
This compound (THNA) is a bicyclic carboxylic acid of interest in pharmaceutical and metabolic research due to its structural motifs.[3] However, like many carboxylic acids, its direct analysis by LC-MS presents several challenges:
-
Poor Ionization Efficiency: In typical ESI-MS, carboxylic acids can exhibit poor sensitivity, especially in negative ion mode, due to high background noise and inefficient charge acquisition.[4]
-
Limited Chromatographic Retention: The polarity of the carboxylic acid group leads to poor retention on conventional C18 reversed-phase columns, often causing it to elute near the solvent front with other polar matrix components.[2][5]
-
Matrix Effects: Co-elution with endogenous matrix components can lead to ion suppression or enhancement, compromising analytical accuracy and precision.[6]
Chemical derivatization addresses these issues by modifying the carboxylic acid functional group to introduce moieties that are more amenable to LC-MS analysis.[1][4] The ideal derivatization strategy should be rapid, quantitative, and produce a single, stable derivative with significantly improved mass spectrometric response and chromatographic retention.
Selecting the Optimal Derivatization Strategy
Several reagents are available for the derivatization of carboxylic acids, including those that form esters or amides.[4][7] For this application, we selected 3-nitrophenylhydrazine (3-NPH) , a reagent that reacts with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a stable hydrazone.[5][8]
Why 3-NPH?
-
Enhanced Ionization: The resulting 3-nitrophenylhydrazone derivative exhibits significantly improved ionization efficiency in negative-ion ESI-MS, leading to a substantial increase in signal intensity.[8]
-
Improved Chromatography: The derivatization adds a hydrophobic nitrophenyl group, which increases the analyte's affinity for the reversed-phase stationary phase, resulting in better retention and separation from polar interferences.[5]
-
Robust and Specific Reaction: The reaction is highly specific for carboxylic acids and proceeds under mild conditions, minimizing sample degradation.[5][8]
-
Stable Isotope Labeling Potential: The availability of isotopically labeled 3-NPH allows for the synthesis of stable isotope-labeled internal standards, which is the gold standard for accurate quantification by compensating for matrix effects and variability in the derivatization process.[8][9]
Reaction Mechanism
The derivatization proceeds via a two-step mechanism. First, the carboxylic acid (THNA) is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic hydrazine (3-NPH) to form the stable 3-nitrophenylhydrazone derivative and a urea byproduct. The addition of pyridine acts as a catalyst in this reaction.[5]
Caption: Step-by-step workflow for the derivatization of THNA.
Detailed Steps:
-
Sample Preparation: For biological samples (e.g., plasma, urine), perform a suitable extraction (e.g., protein precipitation with ACN followed by solid-phase extraction) to isolate the acidic fraction. Evaporate the final extract to dryness and reconstitute in 40 µL of ACN/Water (50:50, v/v).
-
Reaction Mixture: To a 1.5 mL microcentrifuge tube containing 40 µL of the sample or standard, add 20 µL of the 200 mM 3-NPH solution. [5]3. Initiate Reaction: Add 20 µL of the 120 mM EDC/Pyridine solution to the mixture. [5]4. Incubation: Vortex the mixture for 30 seconds and incubate in a heating block at 40°C for 30 minutes. [5]5. Dilution: After incubation, dilute the reaction mixture by adding 1.32 mL of ACN/Water (50:50, v/v).
-
Clarification: Centrifuge the diluted sample at 14,350 rcf for 10 minutes to pellet any precipitates.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 8 min, hold at 95% for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 3 |
Expected Mass Transitions
The derivatization adds a nitrophenylhydrazinyl moiety to the THNA molecule. The expected mass and fragmentation should be confirmed by direct infusion of a derivatized standard.
| Compound | Molecular Formula (Derivative) | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| THNA-3-NPH Derivative | C₁₇H₁₇N₃O₃ | 310.1 | 137.0 (NO₂-Ph) | 20-25 |
| ¹³C₆-THNA-3-NPH (IS) | ¹³C₆C₁₁H₁₇N₃O₃ | 316.1 | 143.0 (¹³C₆-NO₂-Ph) | 20-25 |
Note: The exact m/z values and collision energies should be optimized on the specific mass spectrometer being used.
Results and Discussion
The derivatization with 3-NPH is expected to yield a significant improvement in analytical sensitivity. A 10- to 100-fold increase in signal intensity is commonly observed for carboxylic acids after this procedure. [10]The chromatographic peak shape should be sharp and symmetrical, with a retention time significantly longer than that of the underivatized THNA, moving it away from the void volume and reducing interference from the sample matrix.
Self-Validation and Quality Control:
-
Derivatization Efficiency: To assess the completeness of the reaction, analyze a derivatized standard and look for any residual underivatized THNA (monitoring its [M-H]⁻ at m/z 175.1). The derivatization efficiency with 3-NPH is typically close to 100%. [5]* Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative accuracy. A ¹³C-labeled THNA would be ideal. If unavailable, a structurally similar carboxylic acid that is not present in the sample can be used as an internal standard.
-
Calibration Curve: A calibration curve should be constructed using derivatized standards, plotting the peak area ratio (analyte/IS) against the concentration. The curve should exhibit excellent linearity (R² > 0.99) over the desired concentration range.
Conclusion
The derivatization of this compound with 3-nitrophenylhydrazine is a highly effective strategy to overcome the inherent challenges of its analysis by LC-MS/MS. This method provides a robust and sensitive protocol that significantly enhances ionization efficiency and chromatographic performance. By following the detailed steps outlined in this application note, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of THNA in complex matrices, facilitating its study in various scientific disciplines.
References
-
Santa, T., Al-Dirbashi, O. Y., Ichibangase, T., Fukushima, T., Rashed, M. S., & Funatsu, T. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675. [Link]
-
Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. [Link]
-
Drozdov, V. N. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Second Edition) (pp. 111-119). Elsevier. [Link]
-
Kato, M., & Imai, K. (2021). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 192, 113654. [Link]
-
Luger, A., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Metabolites, 11(1), 35. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]
-
Lu, W., et al. (2017). An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. Analytical and Bioanalytical Chemistry, 409(24), 5705-5715. [Link]
-
Goodlett, D. R., & Johnson, K. L. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(4), 779-794. [Link]
-
University of Washington. (n.d.). Enhanced Detection of Eicosanoids and Carboxylic Acids by Mass Spectrometry. [Link]
-
Nikitopoulou, A., & Gika, H. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5698. [Link]
-
Guo, K., & Li, L. (2009). Metabolomics relative quantitation with mass spectrometry using chemical derivatization. Journal of Chromatography A, 1216(9), 1471-1478. [Link]
-
Zhou, A., et al. (2012). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(7), 1279–1286. [Link]
-
Vrije Universiteit Amsterdam. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]
-
Lu, W., et al. (2017). An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. Request PDF. [Link]
-
Nikitopoulou, A., & Gika, H. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. [Link]
-
Imai, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(10), 2374. [Link]
-
Cole, R. B., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(11), 1691-1702. [Link]
-
Li, L., & Guo, K. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(20), 9837-9845. [Link]
-
Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1295, 342435. [Link]
-
McLuckey, S. A., & Reid, G. E. (2009). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Journal of the American Society for Mass Spectrometry, 20(11), 1996-2004. [Link]
-
Fisher Scientific. (n.d.). (S)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98%. [Link]
-
Vogeser, M. (2026). Mass spectrometry: a game changer in laboratory diagnostics?. Wiley Analytical Science. [Link]
-
Han, J., et al. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-94. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ddtjournal.com [ddtjournal.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masspec.scripps.edu [masspec.scripps.edu]
Application and Synthesis of Naphthoquinone Scaffolds as Potent Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitin-Proteasome System and the Role of Naphthalene-Based Scaffolds
The ubiquitin-proteasome pathway (UPP) is a critical regulator of intracellular protein homeostasis, responsible for the degradation of misfolded, damaged, or otherwise redundant proteins.[1][2] This elegant system tags proteins for destruction with ubiquitin molecules, which are then recognized and degraded by the 26S proteasome complex.[3][4] The 20S core particle of the proteasome contains three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[3] Due to the high reliance of cancer cells on the UPP to maintain their rapid proliferation and genetic instability, proteasome inhibitors have emerged as a powerful class of anticancer therapeutics.[3]
While the compound 1,2,3,4-tetrahydro-1-naphthoic acid is a valuable chiral building block, its primary application lies in the synthesis of the 5-HT3 receptor antagonist, palonosetron, used to prevent chemotherapy-induced nausea and vomiting.[5] However, the structurally related naphthalene core is a key feature in a potent class of proteasome inhibitors based on the naphthoquinone scaffold.[6] These compounds have demonstrated significant inhibitory activity, particularly against the chymotrypsin-like site of the proteasome, making them a subject of intense research in oncology drug discovery.[6][7]
This guide provides a comprehensive overview of the synthesis, mechanism, and biological evaluation of naphthoquinone-based proteasome inhibitors, offering detailed protocols and insights for researchers in the field.
The Naphthoquinone Pharmacophore: A Platform for Proteasome Inhibition
The 1,4-naphthoquinone core serves as a versatile pharmacophore for the design of proteasome inhibitors. Structure-activity relationship (SAR) studies have revealed that strategic modifications at the 2- and 3-positions of the naphthoquinone ring are crucial for potent inhibitory activity.[7] Typically, these inhibitors are designed to interact with the N-terminal threonine residue in the active site of the proteasome's β-subunits.
Below is a generalized synthetic workflow for creating a library of naphthoquinone-based proteasome inhibitors, starting from commercially available 2-hydroxy-1,4-naphthoquinone.
Caption: Generalized synthetic workflow for naphthoquinone-based inhibitors.
Protocol 1: Synthesis of Naphthoquinone Amino Acid Derivatives
This protocol outlines the synthesis of a library of proteasome inhibitors based on a naphthoquinone scaffold linked to various amino acids. The synthesis involves the condensation of Fmoc-protected amino acids with mono-protected diamine spacers, followed by Nα functionalization with a naphthoic acid derivative.[6]
Materials:
-
Fmoc-protected L-amino acids
-
Mono-Boc-protected diamine spacers (e.g., N-Boc-1,2-diaminoethane)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
2-(1H-9-Azabenzotriazole-1-yl)-1,1,3,3-tetramethyl-aminium hexafluorophosphate (HATU)
-
alpha-Naphthoic acid
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Amide Coupling:
-
Dissolve the Fmoc-protected amino acid (1.0 eq), mono-Boc-protected diamine spacer (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the product from step 1 in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected amine.
-
-
Nα Functionalization:
-
Dissolve the deprotected amine from step 2 (1.0 eq), alpha-naphthoic acid (1.1 eq), and HATU (1.2 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Stir at room temperature for 12-24 hours.
-
Perform an aqueous workup and purify the final compound by flash column chromatography to yield the naphthoquinone amino acid derivative.
-
Mechanism of Proteasome Inhibition
The ubiquitin-proteasome pathway is a multi-step enzymatic cascade that results in the degradation of substrate proteins. Proteasome inhibitors, including those with a naphthoquinone scaffold, typically function by targeting one or more of the active sites within the 20S catalytic core.[3] Many of these inhibitors act on the chymotrypsin-like (β5) subunit, which is crucial for the degradation of many regulatory proteins involved in cell cycle progression and apoptosis.[8] Some compounds have been shown to be irreversible inhibitors.[7]
Caption: The Ubiquitin-Proteasome Pathway and point of inhibition.
Protocol 2: In Vitro Proteasome Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of synthesized compounds against the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for CT-L activity)
-
Boc-LRR-AMC (for T-L activity)[1]
-
Z-LLE-AMC (for C-L activity)
-
-
Synthesized inhibitor compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Bortezomib, Carfilzomib[8])
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Preparation:
-
Prepare serial dilutions of the inhibitor compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of the 20S proteasome in assay buffer (e.g., at a final concentration of 0.5 nM).
-
Prepare solutions of the fluorogenic substrates in assay buffer (e.g., at a final concentration of 10-100 µM).
-
-
Assay:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the inhibitor solution at various concentrations (or DMSO for the vehicle control).
-
Add the 20S proteasome solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the respective fluorogenic substrate to the wells.
-
Immediately measure the fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Table 1: Representative Inhibitory Activities of Naphthoquinone Derivatives
| Compound | CT-L IC50 (µM) | C-L IC50 (µM) | T-L IC50 (µM) |
| Bortezomib (Control) | 0.006 | 0.8 | 0.04 |
| Naphthoquinone Analog 1 | 0.25 | > 50 | > 50 |
| Naphthoquinone Analog 2 | 0.15 | 48.36 | > 50 |
| Naphthoquinone Analog 3 | 0.44 | > 50 | > 50 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[7][9]
Protocol 3: Cell Viability Assay
This protocol uses a resazurin-based assay to assess the cytotoxic effects of the synthesized proteasome inhibitors on cancer cell lines. Viable cells reduce the blue resazurin dye to the highly fluorescent pink resorufin.[1]
Materials:
-
Cancer cell line (e.g., human breast cancer cells, multiple myeloma cells)
-
Complete cell culture medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well clear-bottom cell culture plates
-
Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the compounds at various concentrations.
-
Include vehicle control (DMSO) and positive control wells.
-
Incubate the plates for 48-72 hours.
-
-
Resazurin Addition and Measurement:
-
Add resazurin solution to each well (typically 10% of the total volume).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The naphthoquinone scaffold represents a promising starting point for the development of novel proteasome inhibitors. The synthetic accessibility of this core allows for the generation of diverse chemical libraries, and the established in vitro and cell-based assays provide a robust framework for their evaluation. By understanding the underlying synthetic strategies and biological validation protocols, researchers can effectively explore this chemical space to identify new and potent anticancer agents targeting the ubiquitin-proteasome system.
References
-
Discovery and Synthesis of Hydronaphthoquinones as Novel Proteasome Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
-
Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. (2022, October 15). Molecules. Retrieved January 23, 2026, from [Link]
-
New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
-
Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
-
Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. (2026, January 20). Pharmaffiliates. Retrieved January 23, 2026, from [Link]
-
Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. (2020, April 2). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Proteasome Inhibitors: Complex Tools for a Complex Enzyme. (n.d.). Springer. Retrieved January 23, 2026, from [Link]
-
Synthesis and Pharmacology of Proteasome Inhibitors. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Continuous Process Improvement in the Manufacture of Carfilzomib, Part 1: Process Understanding and Improvements in the Commercial Route to Prepare the Epoxyketone Warhead. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Synthesis of Bortezomib. (n.d.). Google Patents.
Sources
- 1. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of Hydronaphthoquinones as Novel Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4-Tetrahydro-1-naphthoic Acid as a Precursor for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Tetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and lipophilic nature allow for effective interaction with a variety of biological targets. 1,2,3,4-Tetrahydro-1-naphthoic acid, a key derivative of the tetralin core, presents a versatile precursor for the synthesis of a new generation of anti-inflammatory agents. This document provides a comprehensive guide to the synthesis, evaluation, and proposed mechanism of action of anti-inflammatory drug candidates derived from this precursor, with a focus on N-aryl carboxamide derivatives. These derivatives show promise as potent inhibitors of key inflammatory mediators, offering potential therapeutic benefits for a range of inflammatory conditions.
The Rationale for Targeting Inflammation with this compound Derivatives
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1] The activation of NF-κB leads to the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which are potent inflammatory mediators.[2]
Derivatives of this compound, particularly N-aryl carboxamides, are designed to target these key inflammatory pathways. The rationale behind this approach is that the tetralin scaffold can be functionalized to interact with the active sites of inflammatory enzymes or to modulate protein-protein interactions within inflammatory signaling cascades.
Synthesis of N-(4-hydroxyphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: A Representative Protocol
This section details the synthesis of a representative anti-inflammatory candidate, N-(4-hydroxyphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, from the precursor this compound.
Experimental Workflow: Synthesis of an N-Aryl Carboxamide Derivative
Caption: Synthetic workflow for N-(4-hydroxyphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4-Aminophenol
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride. This intermediate is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve 4-aminophenol (1.1 eq) in anhydrous pyridine in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude 1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane to the cooled solution of 4-aminophenol.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing 1M hydrochloric acid (HCl) and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(4-hydroxyphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
-
Biological Evaluation of Anti-inflammatory Activity
The synthesized N-aryl carboxamide derivatives can be evaluated for their anti-inflammatory properties through a series of in vitro and in vivo assays.
In Vitro COX Inhibition Assay
The inhibitory activity of the synthesized compounds against cyclooxygenase enzymes (COX-1 and COX-2) is a primary indicator of their potential as non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding arachidonic acid and a fluorometric substrate.
-
Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Representative COX Inhibition Data for Tetralin-based Derivatives and Standard NSAIDs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| N-(4-hydroxyphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | 10-50 | 1-5 | >2 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
Note: The IC₅₀ values for the synthesized compound are representative estimates based on structurally similar compounds and require experimental verification. Data for standard NSAIDs are from published literature.[3]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a well-established acute inflammation model to assess the in vivo efficacy of potential anti-inflammatory agents.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Administer the test compound or vehicle (control) orally or intraperitoneally to different groups of rats. A standard NSAID like indomethacin should be used as a positive control.
-
After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Structurally related compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] It is hypothesized that N-aryl carboxamide derivatives of this compound may act similarly.
NF-κB Signaling Pathway in Inflammation
Caption: Proposed inhibition of the NF-κB signaling pathway by tetralin derivatives.
The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of IκB, the N-aryl carboxamide derivative would sequester NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion and Future Directions
This compound serves as a valuable and versatile precursor for the development of novel anti-inflammatory agents. The N-aryl carboxamide derivatives, in particular, represent a promising class of compounds with the potential to inhibit key inflammatory mediators such as COX-2 and modulate the NF-κB signaling pathway. The synthetic and analytical protocols provided herein offer a framework for the rational design, synthesis, and evaluation of these compounds. Further optimization of the tetralin scaffold and the N-aryl substituent may lead to the discovery of potent and selective anti-inflammatory drugs with improved efficacy and safety profiles.
References
-
Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2 H)-one derivatives. PubMed. Available at: [Link]
-
A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. PubMed. Available at: [Link]
-
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. Available at: [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Available at: [Link]
-
Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. PubMed. Available at: [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. PubMed Central. Available at: [Link]
-
Synthesis and evaluation of anti-inflammatory and analgesic activity of some substituted thiazolyl and thaizolidinonyl tetrahydronapthalene derivatives. ResearchGate. Available at: [Link]
-
Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. PubMed Central. Available at: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. Available at: [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available at: [Link]
-
The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. Drug development & registration. Available at: [Link]
-
Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages. PubMed. Available at: [Link]
-
Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. PubMed. Available at: [Link]
-
Positive and negative regulation of NF-κB by COX-2. Roles of different prostaglandins. CDR. Available at: [Link]
-
Chemical synthesis and application of aryldihydronaphthalene derivatives. PubMed Central. Available at: [Link]
-
Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. Available at: [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Available at: [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Available at: [Link]
-
Novel dual inhibitors of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2): synthesis, in vitro anticancer activity and stability studies of lantadene-non steroidal anti-inflammatory drug (NSAID) conjugates. PubMed. Available at: [Link]
-
Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. Available at: [Link]
-
IC50. Taylor & Francis. Available at: [Link]
-
N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed. Available at: [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. Available at: [Link]
-
4-Aryl(indol-3-yl)-2-pyrrolidone-3(5)-carboxamides: synthesis and structure. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scholarly Article or Book Chapter | Positive and negative regulation of NF-κB by COX-2. Roles of different prostaglandins | ID: fj236b432 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2 H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 1,2,3,4-Tetrahydro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed protocols for the esterification of 1,2,3,4-tetrahydro-1-naphthoic acid, a valuable intermediate in organic synthesis and medicinal chemistry.[1] Three robust and widely applicable methods are presented: the classic Fischer-Speier esterification, the mild Steglich esterification for substrates sensitive to acid, and a high-yield, two-step conversion via an acyl chloride intermediate using thionyl chloride. This document offers in-depth, step-by-step methodologies, mechanistic insights, and practical advice on reagent selection, reaction monitoring, and product purification, designed to enable researchers to confidently and successfully synthesize the desired ester derivatives of this compound.
Introduction
This compound, also known as tetralin-1-carboxylic acid, is a key building block in the synthesis of a variety of more complex molecules.[1] Its derivatives are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities.[1] The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that allows for further functionalization, modification of physicochemical properties, and can serve as a protecting group strategy in multi-step syntheses.
The choice of esterification method is critical and depends on several factors, including the stability of the starting material, the desired scale of the reaction, and the nature of the alcohol being used. This guide will explore three common and effective protocols, explaining the underlying chemical principles to empower the researcher to make informed decisions in their synthetic endeavors.
Chemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid[2] |
| Synonyms | Tetralin-1-carboxylic Acid, 1,2,3,4-Tetrahydro-naphthalene-1-carboxylic acid[2] |
| CAS Number | 1914-65-4[2] |
| Molecular Formula | C₁₁H₁₂O₂[2] |
| Molecular Weight | 176.21 g/mol [2] |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 82.0 to 86.0 °C |
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed method that is particularly well-suited for simple, unhindered alcohols like methanol and ethanol.[3] It is an equilibrium-driven process, and therefore, the reaction is typically conducted using a large excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product.
Mechanism of Fischer-Speier Esterification
The reaction proceeds via a six-step, reversible mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of water yield the final ester product.[4]
Caption: Fischer-Speier Esterification Mechanism.
Detailed Experimental Protocol
Materials:
-
This compound
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-40 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) or p-toluenesulfonic acid (0.05-0.1 eq) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, remove the excess alcohol using a rotary evaporator. Dilute the residue with ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a mild and effective alternative.[3] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][5]
Mechanism of Steglich Esterification
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species. This species is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration.[5]
Caption: Steglich Esterification Mechanism.
Detailed Experimental Protocol
Materials:
-
This compound
-
Desired alcohol (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
0.5 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add DCC (1.1 eq) in one portion at 0 °C (ice bath).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC.
-
Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration and wash the solid with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel.
Protocol 3: Two-Step Esterification via Acyl Chloride
For a high-yielding and generally applicable method, a two-step procedure involving the formation of an acyl chloride followed by reaction with an alcohol is highly effective.[3] Thionyl chloride (SOCl₂) is a common reagent for the conversion of carboxylic acids to their corresponding acyl chlorides.[7]
Mechanism of Acyl Chloride Formation and Esterification
The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The highly reactive acyl chloride is then treated with the alcohol to generate the ester.[7]
Caption: Two-Step Esterification via Acyl Chloride.
Detailed Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Desired alcohol
-
Anhydrous toluene or dichloromethane (DCM)
-
Pyridine or triethylamine (optional, as an acid scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), suspend or dissolve this compound (1.0 eq) in anhydrous toluene or DCM.
-
Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Isolation of Acyl Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can be used directly in the next step.
Step 2: Ester Formation
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM or THF.
-
Alcohol Addition: Add the desired alcohol (1.2 eq) to the solution. If the alcohol is not used in excess, a non-nucleophilic base like pyridine or triethylamine (1.2 eq) should be added to scavenge the HCl produced.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate or diethyl ether and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting ester by column chromatography on silica gel.
Summary of Protocols
| Feature | Fischer-Speier Esterification | Steglich Esterification | Two-Step via Acyl Chloride |
| Conditions | Acidic, high temperature (reflux) | Mild, room temperature | Mild (ester formation step) |
| Substrate Scope | Good for simple, primary/secondary alcohols | Excellent for acid-sensitive substrates | Broad, highly reliable |
| Key Reagents | H₂SO₄ or p-TsOH | DCC/EDC, DMAP | SOCl₂, Alcohol |
| Byproducts | Water | Dicyclohexylurea (DCU) | SO₂, HCl |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, good for complex molecules | High yields, irreversible |
| Disadvantages | Equilibrium-limited, harsh conditions | Stoichiometric byproduct, cost of reagents | Two steps, handling of corrosive SOCl₂ |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive.
-
DCC is a potent allergen. Avoid skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The esterification of this compound is a crucial transformation for the synthesis of advanced intermediates in drug discovery and materials science. The choice between Fischer-Speier, Steglich, or acyl chloride-mediated protocols should be guided by the specific requirements of the synthesis, including substrate sensitivity, desired yield, and available resources. By following the detailed protocols and understanding the underlying mechanisms presented in this guide, researchers can effectively synthesize the target esters with high purity and in good yield.
References
-
ResearchGate. (2017, September 26). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]
-
KIET Group of Institutions. Esterification Reaction The Synthesis And Purification Of. Retrieved from [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]
-
Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. US4304925A - Process for purifying esters.
-
ResearchGate. (PDF) Crystal structure of N-ethyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide. Retrieved from [Link]
-
ResearchGate. (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
Organic Syntheses. ar-TETRAHYDRO-α-NAPHTHOL. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
University of Missouri–St. Louis. Fischer Esterification Procedure. Retrieved from [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with: tert-BUTYL ETHYL FUMARATE. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Filo. (2025, May 19). 1). The reaction between alcohol and thionyl chloride.... Retrieved from [Link]
-
YouTube. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
University of Colorado Boulder. Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
-
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Semantic Scholar. (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, February 8). Thionyl Chloride and enols, carboxylic acids, alcohols. Retrieved from [Link]
-
PrepChem. Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Retrieved from [Link]
- Google Patents. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone.
-
ChemBK. naphthalene,1,2,3,4-tetrahydro-5-methyl-. Retrieved from [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocols: Strategies for Amide Coupling Reactions with 1,2,3,4-Tetrahydro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 1,2,3,4-tetrahydro-1-naphthoic acid. Amide derivatives of this scaffold are of significant interest in medicinal chemistry and drug discovery. The presence of a stereocenter at the C1 position necessitates careful selection of coupling reagents and reaction conditions to mitigate the risk of racemization. This document explores the mechanistic basis of common coupling strategies, offers field-proven, step-by-step protocols, and provides a framework for troubleshooting, ensuring high-yield synthesis of enantiomerically pure amide products.
Introduction: The Significance of the Tetralin Scaffold
The this compound framework is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive building block for designing ligands that target a variety of biological receptors. The corresponding amides are found in numerous biologically active molecules and pharmaceutical agents.[1][2] The critical challenge in synthesizing these amides lies in the formation of the amide bond from the chiral carboxylic acid without compromising the stereochemical integrity of the C1 center.[3][4]
The Core of the Reaction: Mechanistic Principles of Amide Bond Formation
The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine.[1][5] Direct condensation requires high temperatures, which can be detrimental to sensitive substrates.[2][6] Therefore, the reaction is almost universally mediated by a "coupling reagent" that activates the carboxylic acid.[1][7] The process can be broken down into two fundamental steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxyl group to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester).[3][5][8]
-
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct.[3]
This two-step process, often performed in a single pot, is central to all protocols described herein.[5]
Sources
- 1. growingscience.com [growingscience.com]
- 2. diva-portal.org [diva-portal.org]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1-naphthoic Acid
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.
Introduction
The synthesis of this compound is a critical step in the production of various pharmaceuticals, including the vasoconstrictor Tetryzoline and as a key chiral building block for drugs like palonosetron.[1][2] The most common synthetic route is the catalytic hydrogenation of 1-naphthoic acid.[1] While seemingly straightforward, this reaction is often plagued by the formation of several side products that can complicate purification and reduce yields. This guide provides a comprehensive overview of these side products, the mechanisms of their formation, and practical troubleshooting strategies to mitigate their presence.
Common Synthetic Routes and Potential Side Products
The primary method for synthesizing this compound is the catalytic hydrogenation of 1-naphthoic acid. An alternative, though less common, approach is the Birch reduction. Each method has a unique profile of potential side products.
| Synthetic Route | Primary Side Products | Secondary Side Products |
| Catalytic Hydrogenation | Decalin-1-carboxylic acid (over-reduction), Tetralin (decarboxylation) | Unreacted 1-naphthoic acid, Other tetralin isomers |
| Birch Reduction | 1,4-Dihydro-1-naphthoic acid, Isomeric dihydro-naphthoic acids | Over-reduction products, Rearrangement products |
Troubleshooting Guide: Catalytic Hydrogenation
Question 1: My reaction is complete, but I have a significant amount of a non-acidic byproduct. What is it and how can I prevent its formation?
Answer:
The most likely non-acidic byproduct is tetralin , resulting from the decarboxylation of either the starting material or the product.[1]
Mechanism of Formation: Decarboxylation is the loss of the carboxylic acid group as carbon dioxide (CO₂). This process is often promoted by high temperatures.[1][3] While the exact mechanism on a catalyst surface can be complex, it is generally understood that thermal stress can induce the elimination of CO₂. Some hydrogenation catalysts may also have acidic or basic sites that can facilitate this process.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical parameter to control. Aim for the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize Catalyst Selection: While common catalysts include Platinum, Palladium, and Nickel, their propensity to induce decarboxylation can vary. If decarboxylation is a persistent issue, consider screening different catalysts or using a milder catalyst.
-
Minimize Reaction Time: Prolonged exposure to reaction conditions, even at moderate temperatures, can lead to increased decarboxylation. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
Question 2: My desired product is contaminated with a more saturated carboxylic acid. How do I identify it and improve the selectivity of my reaction?
Answer:
This impurity is likely decalin-1-carboxylic acid , the product of over-reduction where both aromatic rings of the naphthalene system are hydrogenated. The hydrogenation of naphthalene to tetralin and then to decalin is a sequential process.[4]
Mechanism of Formation: Catalytic hydrogenation proceeds by the addition of hydrogen across the double bonds of the aromatic system. Once this compound is formed, the remaining aromatic ring can also be reduced under the reaction conditions to yield the fully saturated decalin ring system.
Troubleshooting Steps:
-
Control Hydrogen Pressure: Lowering the hydrogen pressure can often reduce the rate of the second hydrogenation step, thus improving selectivity for the tetralin derivative.
-
Moderate the Reaction Temperature: Higher temperatures can provide the activation energy needed for the more difficult hydrogenation of the second aromatic ring.
-
Catalyst Choice and Loading: The choice of catalyst is crucial for selectivity. For instance, some catalysts are known to be more selective for the partial hydrogenation of naphthalenes.[5] Reducing the catalyst loading can also sometimes temper the reactivity and prevent over-reduction.
-
Careful Monitoring: As with decarboxylation, it is essential to monitor the reaction and stop it once the desired product is formed to prevent further reduction.
Question 3: My final product shows the presence of unreacted 1-naphthoic acid. What are the likely causes and solutions?
Answer:
The presence of unreacted starting material, 1-naphthoic acid , indicates an incomplete reaction.
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are known catalyst poisons for many hydrogenation catalysts.[6] Ensure the purity of your 1-naphthoic acid and use high-purity, degassed solvents.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Try a small-scale experiment with a higher catalyst loading to see if the conversion improves.
-
Inadequate Hydrogen Pressure or Mixing: Ensure that the reaction vessel is properly sealed and that there is sufficient hydrogen pressure. Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface, slowing down the reaction.
-
Sub-optimal Temperature: While high temperatures can lead to side products, a temperature that is too low may result in a sluggish or incomplete reaction. There is often a fine balance to be struck.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product from the catalytic hydrogenation of 1-naphthoic acid?
A1: Catalytic hydrogenation of alkenes and aromatic rings typically proceeds via syn-addition of hydrogen, where both hydrogen atoms add to the same face of the molecule. However, with a flat aromatic ring, the substrate can adsorb to the catalyst surface from either face. Therefore, unless a chiral catalyst or directing group is used, the hydrogenation of 1-naphthoic acid will produce a racemic mixture of (R)- and (S)-1,2,3,4-tetrahydro-1-naphthoic acid.
Q2: Are there alternative, more selective methods for this synthesis?
A2: The Birch reduction is an alternative method for the partial reduction of aromatic rings.[7][8] It uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source.[8] This method typically yields a 1,4-dihydronaphthalene derivative, which may or may not be the desired isomer, and can be prone to its own set of side reactions, including over-reduction and isomerization.[7] For specific enantiomers, asymmetric hydrogenation using a chiral catalyst is the preferred industrial method.[2]
Q3: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the starting material, product, and more polar side products like decalin-1-carboxylic acid. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[9]
-
Gas Chromatography (GC): Particularly useful for detecting and quantifying the non-polar byproduct, tetralin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities by comparing the spectra to known standards.
Q4: How can I purify my this compound from the common side products?
A4:
-
From Tetralin: An acid-base extraction can be very effective. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic product and any acidic byproducts will move to the aqueous layer, leaving the neutral tetralin in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
-
From Decalin-1-carboxylic acid and 1-Naphthoic Acid: These are more challenging to separate due to their similar acidic nature. Recrystallization is often the most effective method. A solvent screen should be performed to find a solvent or solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities have different solubility profiles. Column chromatography on silica gel can also be used, though it may be less practical on a large scale.
Experimental Workflow and Data Visualization
Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for identifying and addressing common side products in the synthesis of this compound.
References
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). 1-Naphthoic acid. Retrieved from [Link]
-
PrepChem. (2022). Preparation of 1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]
-
ResearchGate. (2020). A Mechanistic Analysis of the Birch Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021). Catalytic performance for the hydrogenation of naphthalene over catalysts. Retrieved from [Link]
-
NETL.DOE.GOV. (n.d.). Improved Processes to Remove Naphthenic Acids. Retrieved from [Link]
-
RosDok. (n.d.). Selective hydrogenation and transfer hydrogenation reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Birch Reduction of Aromatic Compounds. Retrieved from [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Retrieved from [Link]
-
ResearchGate. (2024). Selective Hydrogenation of Naphthalene to Produce Tetralin over a Ni/S950 Catalyst under Mild Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Birch reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
YouTube. (2020). Birch Reduction Reaction | Mechanism, Examples and Applications | Regioselectivity. Retrieved from [Link]
-
Regulations.gov. (2011). Naphthalene Purity Determination. Retrieved from [Link]
-
DSK Biopharma. (2024). The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
MDPI. (2020). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetraphenylnaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthoic acid. Retrieved from [Link]
Sources
- 1. Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Grignard Reaction Conditions for Tetralin-1-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Tetralin-1-carboxylic acid via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical chemical transformation. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Foundational Principles: The Chemistry of Success
The synthesis of Tetralin-1-carboxylic acid from 1-bromotetralin is a classic two-step process involving the formation of an organometallic intermediate (a Grignard reagent) followed by its reaction with an electrophile (carbon dioxide).
-
Formation of 1-tetralinylmagnesium bromide: Magnesium metal inserts into the carbon-bromine bond of 1-bromotetralin. This reaction inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile.[1]
-
Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (CO₂), typically from dry ice.[2]
-
Acidic Workup: A final protonation step with a dilute acid yields the desired Tetralin-1-carboxylic acid.[3]
Understanding these stages is paramount, as failure at any point will compromise the entire synthesis. The most sensitive stage, and the source of most issues, is the initial formation of the Grignard reagent.
General Experimental Workflow
The overall process can be visualized as a multi-stage workflow, where success in each stage is contingent upon the successful completion of the previous one.
Caption: High-level workflow for Tetralin-1-carboxylic acid synthesis.
Detailed Protocol: A Validated Starting Point
This protocol provides a robust baseline for the synthesis. All glassware must be rigorously flame-dried or oven-dried (120°C overnight) and assembled hot under a stream of dry nitrogen or argon.[4]
Materials:
-
Magnesium turnings
-
1-bromotetralin
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: a. Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a single crystal of iodine. The iodine serves as an activator, chemically cleaning the magnesium surface of its passivating oxide layer.[5] c. Add ~10% of the total anhydrous ether to the flask. d. Dissolve 1-bromotetralin (1.0 equivalent) in the remaining anhydrous ether and add it to the dropping funnel. e. Add a small portion (~5-10%) of the 1-bromotetralin solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling (effervescence) is observed. The reaction can be highly exothermic after an induction period.[5] f. Once initiated, add the remaining 1-bromotetralin solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, gently reflux the mixture for 30-60 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and greyish-brown.
-
Carboxylation: a. Crush a generous excess of dry ice in a separate, dry beaker and cover it with anhydrous ether to create a slurry. b. Slowly, and with vigorous stirring, pour the prepared Grignard reagent solution onto the dry ice slurry. This should be done in a well-ventilated fume hood. c. A thick, viscous mixture will form. Allow the excess CO₂ to sublime completely.
-
Workup and Purification: a. Slowly quench the reaction mixture by adding 1 M HCl. Stir until all solids have dissolved. Two distinct layers should form. b. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. c. Combine all organic layers and wash them with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. e. The crude Tetralin-1-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Caption: Troubleshooting decision tree for the Grignard reaction.
Issue 1: My Grignard reaction will not initiate.
Q: I've added my 1-bromotetralin to the magnesium, but nothing is happening. The iodine color hasn't faded and there's no heat being generated. What's wrong?
A: This is the most common failure point and is almost always due to one of two issues: an inactive magnesium surface or the presence of water.
-
Cause & Mechanism: Magnesium metal is always coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface.[5] Additionally, Grignard reagents are extremely strong bases and will be instantly destroyed by even trace amounts of water or other protic sources.[6]
-
Solutions:
-
Magnesium Activation: The MgO layer must be disrupted.
-
Mechanical Activation: Before adding to the flask, grind the magnesium turnings in a mortar and pestle. This physically scrapes off the oxide layer, exposing fresh, reactive metal.[7]
-
Chemical Activation: Use a small amount of an activator. A crystal of iodine is standard. 1,2-dibromoethane is also highly effective; its reaction with magnesium produces ethylene gas, providing a clear visual cue that the magnesium is active.[5]
-
-
Ensure Absolute Anhydrous Conditions:
-
Glassware: All glassware must be completely free of water. Oven-drying overnight at >120°C or flame-drying under vacuum immediately before use is essential.[8]
-
Solvents: Use freshly opened anhydrous grade solvents or solvents freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether/THF). Solvents that have been stored for a long time, even if "anhydrous," can absorb atmospheric moisture.[8]
-
-
| Magnesium Activation Method | Mechanism | Pros | Cons |
| Grinding/Crushing | Physical removal of MgO layer | Simple, no chemical byproducts | Can be tedious, may not be uniformly effective |
| Iodine (I₂) Crystal | Chemical etching of MgO surface | Easy, visual cue (color fades) | Can potentially promote side reactions like Wurtz coupling[8] |
| 1,2-Dibromoethane | Chemical etching, formation of MgBr₂ | Highly effective, visual cue (ethylene bubbles)[5] | Introduces another reagent into the flask |
Issue 2: The reaction initiated, but my final yield of Tetralin-1-carboxylic acid is very low.
Q: The reaction started, refluxed, and seemed to proceed normally, but after workup and purification, my yield is less than 40%. Where did my product go?
A: Low yields after a successful initiation usually point to competing side reactions that consume the Grignard reagent before it can react with CO₂.
-
Cause 1: Wurtz Coupling. The newly formed Grignard reagent (R-MgBr) is a strong nucleophile and can attack the C-Br bond of unreacted 1-bromotetralin (R-Br). This results in a homocoupled byproduct (R-R) and consumes two equivalents of your starting material for every one molecule of byproduct formed.[9]
-
Solution: This side reaction is minimized by keeping the concentration of the alkyl halide low relative to the magnesium surface. Add the 1-bromotetralin solution slowly and dropwise to the stirred magnesium suspension. This ensures it reacts with the magnesium before it has a chance to react with another Grignard molecule.
-
-
Cause 2: Inefficient Carboxylation. The reaction between the Grignard reagent and CO₂ can be inefficient if not performed correctly.
-
Solution: Ensure a large excess of CO₂ is available and that mixing is efficient. The best practice is to pour the Grignard solution onto a well-stirred slurry of crushed dry ice in anhydrous ether.[3][10] Do not add the dry ice to the Grignard solution, as this can lead to localized consumption of CO₂ and allow other side reactions to dominate.
-
-
Cause 3: Thermal Decomposition. Prolonged heating or refluxing after the Grignard reagent has formed can lead to decomposition.
-
Solution: Once the magnesium has been consumed, there is no need for continued heating.[8] Monitor the reaction visually. Once the majority of the magnesium is gone, proceed to the carboxylation step.
-
Frequently Asked Questions (FAQs)
Q1: Should I use diethyl ether or THF as the solvent? A: Both are excellent choices. THF is a more polar solvent and can offer better stabilization of the Grignard reagent, sometimes leading to faster formation.[8] However, diethyl ether has a lower boiling point (34.6°C vs. 66°C for THF), which makes the reaction easier to control by reflux. For aryl bromides like 1-bromotetralin, diethyl ether is typically sufficient and often preferred for its ease of removal and lower cost.
Q2: How do I know my Grignard reagent has formed successfully before I proceed? A: Besides the visual cues of heat generation and magnesium consumption, you can perform a simple qualitative test. Take a small aliquot (e.g., 0.1 mL) from the reaction, quench it with an iodine solution in THF. The disappearance of the iodine color indicates the presence of an active Grignard reagent. For quantitative analysis, titration methods (e.g., with a solution of I₂ or a known acid with an indicator) can be employed.
Q3: Is it necessary to use an inert atmosphere (Nitrogen/Argon)? A: Yes, absolutely. Grignard reagents react with oxygen in the air, which can lead to the formation of hydroperoxides and ultimately reduce the yield of your desired carboxylic acid. Maintaining a positive pressure of an inert gas throughout the setup, reaction, and cooling is critical for high yields.[5]
Q4: What are the primary safety concerns with this reaction? A: The primary hazards are the extreme flammability of the ether solvent and the potentially violent exothermicity of the Grignard formation.
-
Fire Hazard: Diethyl ether is extremely volatile and flammable.[6] Ensure there are no ignition sources nearby. Work in a certified chemical fume hood.
-
Exothermic Reaction: The reaction can have a significant induction period followed by a rapid, uncontrolled exotherm.[5] Always have an ice bath ready to cool the reaction flask if the reflux becomes too vigorous. Do not work alone when performing Grignard reactions.[11]
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. [Link]
-
YouTube. (2017, March 9). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Master Organic Chemistry. Formation of carboxylic acids from Grignard reagents and CO2. [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
American Chemical Society. Grignard Reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. acs.org [acs.org]
Removal of decalin byproduct from 1,2,3,4-Tetrahydro-1-naphthoic acid synthesis
Welcome to the technical support guide for the synthesis and purification of 1,2,3,4-Tetrahydro-1-naphthoic acid. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges related to the formation and removal of the decalin byproduct. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Decalin Byproduct Removal
This section addresses specific experimental issues that can arise during the synthesis and purification of this compound.
Question 1: I'm observing a significant amount of decalin in my crude product after the reduction of 1-naphthoic acid. What are the likely causes and how can I minimize its formation?
Answer:
The presence of a significant amount of decalin, the fully saturated analog of naphthalene, indicates over-reduction of the aromatic system.[1][2] This is a common issue when employing powerful reduction methods. The primary causes and mitigation strategies are outlined below:
-
Reaction Conditions are Too Harsh: High hydrogen pressure, elevated temperatures, and prolonged reaction times during catalytic hydrogenation can all contribute to the exhaustive reduction of the naphthalene ring system to decalin.[3]
-
Causality: The desired product, this compound, is an intermediate in the hydrogenation of 1-naphthoic acid to decalin-1-carboxylic acid (which can then decarboxylate under harsh conditions). By using forcing conditions, you are driving the reaction past the desired intermediate to the thermodynamic sink of the fully saturated system.
-
Recommendation: A systematic optimization of reaction parameters is crucial. Begin by lowering the hydrogen pressure and reaction temperature. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the point at which the starting material is consumed, but before significant decalin formation occurs.
-
-
Choice of Catalyst: The catalyst employed plays a pivotal role in the selectivity of the hydrogenation. Highly active catalysts like rhodium or ruthenium can be less selective for partial hydrogenation of aromatic systems compared to palladium or platinum.[4]
-
Causality: Different metals have varying affinities for adsorbing aromatic systems and facilitating hydrogen transfer. Highly active catalysts can promote the more difficult reduction of the second aromatic ring before the initial product desorbs.
-
Recommendation: If you are using a highly active catalyst, consider switching to a less reactive one, such as 10% Palladium on Carbon (Pd/C). In some cases, catalyst poisons can be used to temper the activity of a catalyst, though this requires careful optimization.
-
-
Alternative Reduction Methods: If catalytic hydrogenation proves difficult to control, consider alternative reduction methods that are known to be more selective for the partial reduction of naphthalenes.
Question 2: My attempts to remove decalin from my product by crystallization are failing. The two compounds seem to co-crystallize. What are the critical parameters to optimize?
Answer:
The co-crystallization of this compound and decalin can be a significant purification challenge due to their similar non-polar character. However, the presence of the carboxylic acid functional group in the desired product provides a key "handle" for separation that is absent in the non-polar decalin.
-
Leverage Polarity Differences with Solvent Selection: The success of crystallization hinges on exploiting the subtle differences in polarity between the acidic product and the hydrocarbon byproduct.
-
Causality: An ideal crystallization solvent will solubilize both compounds at elevated temperatures, but upon cooling, will selectively precipitate the less soluble desired product while keeping the more soluble impurity (decalin) in the mother liquor.[7]
-
Recommendation: A mixed solvent system is often effective. Consider a combination of a non-polar solvent in which both compounds are soluble (e.g., hexane or heptane) and a slightly more polar solvent in which the desired product has lower solubility (e.g., ethyl acetate or toluene). Experiment with different solvent ratios to find the optimal balance.
-
-
Acid-Base Extraction: This is a highly effective and often overlooked method for separating acidic compounds from neutral impurities.
-
Causality: By treating the crude product mixture with an aqueous base (e.g., sodium hydroxide or sodium carbonate), the acidic this compound will be deprotonated to its water-soluble carboxylate salt. The neutral decalin will remain in the organic phase.
-
Recommendation: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Extract this solution with a dilute aqueous base. The aqueous layers containing the sodium salt of your product can then be combined, washed with a fresh portion of organic solvent to remove any residual decalin, and then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid. The purified product can then be collected by filtration.
-
-
Troubleshooting Crystallization: If you are committed to purification by crystallization alone, here are some troubleshooting steps:[8]
-
Slow Cooling: Rapid crystal growth can trap impurities.[8] Allow the crystallization solution to cool slowly to room temperature, and then gradually to lower temperatures in a refrigerator or freezer.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to encourage the growth of well-ordered crystals of the desired compound.[8]
-
Solvent Volume: Using the absolute minimum amount of hot solvent to dissolve the solid can lead to rapid precipitation upon cooling. Try using a slightly larger volume of solvent.[8]
-
Question 3: I am considering using column chromatography to remove decalin. What would be an appropriate stationary and mobile phase?
Answer:
Column chromatography is a viable, albeit potentially more resource-intensive, method for separating decalin from this compound.
-
Stationary Phase: Standard silica gel is the most appropriate choice for the stationary phase. Its polar nature will interact more strongly with the carboxylic acid group of the desired product than with the non-polar decalin.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent will be required.
-
Recommendation: A good starting point would be a mixture of hexanes (or heptane) and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity of the eluent. The non-polar decalin will elute first, followed by the more polar this compound.
-
Pro-Tip: Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to suppress the deprotonation of the carboxylic acid on the silica gel, leading to sharper peaks and better separation.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound and the decalin byproduct.
Question 1: What is the mechanism of decalin formation during the synthesis of this compound?
Answer:
The formation of decalin from a naphthalene derivative is a stepwise hydrogenation process.[9] In the context of synthesizing this compound from 1-naphthoic acid via catalytic hydrogenation, the reaction proceeds as follows:
-
First Hydrogenation: The 1-naphthoic acid adsorbs onto the surface of the catalyst (e.g., Pd/C). Hydrogen atoms, also adsorbed on the catalyst surface, are added across one of the double bonds in the unsubstituted ring, leading to the formation of this compound. This is the desired product.
-
Second Hydrogenation (Over-reduction): If the product does not desorb from the catalyst surface and the reaction conditions are sufficiently energetic, the second aromatic ring can also undergo hydrogenation. This results in the formation of decalin-1-carboxylic acid.
-
Decarboxylation (Potential Side Reaction): Under very harsh conditions, the decalin-1-carboxylic acid can lose carbon dioxide (decarboxylate) to form decalin.
The key to preventing decalin formation is to stop the reaction after the first hydrogenation step.
Question 2: What are the key physical properties that can be exploited to separate this compound from decalin?
Answer:
The successful separation of these two compounds relies on the significant differences in their chemical and physical properties, as summarized in the table below:
| Property | This compound | Decalin | Rationale for Separation |
| Functional Group | Carboxylic Acid | Alkane | The acidic proton allows for separation via acid-base extraction. |
| Polarity | Moderately Polar | Non-polar | Differences in polarity are key for separation by crystallization and column chromatography. |
| Melting Point | 82-86 °C | -45 °C (cis), -30 °C (trans) | The significant difference in melting points means the desired product is a solid at room temperature while the byproduct is a liquid. |
| Boiling Point | Not readily available | ~190 °C | Distillation is a potential, though less common, purification method. |
| Solubility | Soluble in many organic solvents | Soluble in non-polar organic solvents | Differential solubility in various solvents can be exploited for crystallization. |
Question 3: Are there any analytical techniques that are particularly well-suited for monitoring the progress of this reaction and the purity of the final product?
Answer:
Yes, several analytical techniques are indispensable for this synthesis:
-
Thin Layer Chromatography (TLC): TLC is an excellent, rapid technique for monitoring the progress of the reaction. The starting material, product, and byproduct will have different Rf values on a silica gel plate. The non-polar decalin will have a high Rf, while the more polar carboxylic acid product will have a lower Rf.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the components of the crude reaction mixture. It can definitively identify the presence of decalin and the desired product based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. The aromatic protons of the starting material and the aliphatic protons of the decalin byproduct will have distinct chemical shifts that can be used to determine the relative amounts of each species.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound and the formation of the decalin byproduct.
Purification Workflow
Caption: Recommended acid-base extraction workflow for the removal of decalin.
References
- Alternative and Straightforward Synthesis of Dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. ChemInform.
-
This compound | C11H12O2. PubChem. [Link]
- Ring opening of decalin and tetralin on HY and Pt/HY zeolite c
- Process for the hydrogenation of naphthalene compounds.
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Catalytic Hydrogenation of 2-Naphthol to 1,2,3,4-Tetrahydro-2-naphthol. ACS Publications. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
THE REDUCTION OF NAPHTHALENE BY ALKALI METALS IN LIQUID AMMONIA. ResearchGate. [Link]
-
Conventional methods for hydrogenation of organic compounds. ResearchGate. [Link]
-
Why does the reduction of naphthalene with nickel/hydrogen lead to trans-decalin? Chemistry Stack Exchange. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. James Ashenhurst. [Link]
-
Dissolving Metal Reduction. YouTube. [Link]
-
Total Synthesis of (−)-Nahuoic Acid Ci (Bii). NIH Public Access. [Link]
-
α-NAPHTHOIC ACID. Organic Syntheses. [Link]
-
This compound | CAS 1914-65-4. Veeprho. [Link]
-
Decalin. Wikipedia. [Link]
-
First time synthesis, first time work-up and purification. Reddit. [Link]
-
Catalytic performance for the hydrogenation of naphthalene over catalysts. ResearchGate. [Link]
-
(S)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98%. Fisher Scientific. [Link]
-
Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology (RSC Publishing). [Link]
-
Dissolving metal reductions. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Synthesis Problems. Chemistry Steps. [Link]
-
Complete catalytic hydrogenation of napthalene gives decalin (C10H18). YouTube. [Link]
-
Decalins. Dalal Institute. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
-
Gel electrophoresis. Wikipedia. [Link]
-
ar-TETRAHYDRO-α-NAPHTHOL. Organic Syntheses. [Link]
-
Guide for crystallization. University of Fribourg. [Link]
-
Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. [Link]
-
In situ crystallization of the tetrahydrate of pentafluoro-benzenesulfonic acid, featuring the Eigen ion (H9O4). ResearchGate. [Link]
Sources
- 1. Decalin - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Selective Reduction of 1-Naphthoic Acid
Welcome to the technical support center for the selective reduction of 1-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of hydrogenating 1-naphthoic acid to its dihydrogenated forms while preventing the common issue of over-hydrogenation to tetralin-1-carboxylic acid. Here, we provide expert-driven FAQs, in-depth troubleshooting guides, and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of 1-naphthoic acid?
The primary challenge is controlling the selectivity of the hydrogenation. The goal is typically to reduce only one of the two aromatic rings, yielding either 1,2-dihydro- or 1,4-dihydronaphthalene-1-carboxylic acid. However, the reaction can easily proceed further, saturating the second ring to form the undesired by-product, 1,2,3,4-tetrahydro-1-naphthoic acid (tetralin-1-carboxylic acid).[1]
Q2: Which are the principal methods for the selective reduction of 1-naphthoic acid?
There are two main strategies for this selective reduction:
-
Catalytic Hydrogenation: This method uses a heterogeneous catalyst (e.g., Palladium on carbon) and hydrogen gas. It requires careful control of reaction conditions (temperature, pressure, catalyst choice) to stop the reaction after the first ring is reduced.[2]
-
Dissolving Metal Reduction (Birch Reduction): This chemical method uses an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (an alcohol). It is highly selective for producing 1,4-dihydronaphthalene-1-carboxylic acid due to its specific electronic mechanism.[3][4]
Q3: My catalytic hydrogenation yields almost exclusively tetralin-1-carboxylic acid. What is the most likely cause?
This indicates that your reaction conditions are too harsh or the reaction time is too long. High hydrogen pressure, elevated temperatures, and highly active catalysts promote complete saturation of the naphthalene ring system.[5] The hydrogenation of the intermediate dihydronaphthoic acid is often faster than the initial reduction of 1-naphthoic acid under these conditions.
Q4: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this ring reduction?
No. Reagents like NaBH₄ and LiAlH₄ are hydride donors primarily used for reducing carbonyl groups (ketones, aldehydes, esters, and carboxylic acids) to alcohols.[6][7] They are not effective for the reduction of aromatic rings. Attempting this will likely reduce the carboxylic acid group to a primary alcohol, leaving the naphthalene ring intact.
Method Selection and Reaction Pathway
Choosing the correct reduction method is critical for achieving the desired product. The following diagram illustrates the reaction pathways and the products associated with different reduction strategies.
Caption: Reaction pathways for the reduction of 1-naphthoic acid.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the reduction process.
Problem 1: Over-hydrogenation to Tetralin-1-carboxylic Acid
This is the most frequent issue in catalytic hydrogenation, where both aromatic rings are reduced.
| Potential Cause | Explanation | Recommended Solution |
| Excessive Hydrogen Pressure | High H₂ pressure increases the rate of hydrogenation for both the starting material and the intermediate, favoring the fully saturated product. | Decrease the hydrogen pressure. Start with lower pressures (e.g., 50-100 psig) and optimize.[2] |
| High Reaction Temperature | Elevated temperatures provide the activation energy needed to reduce the second, less reactive aromatic ring. | Lower the reaction temperature. For selective hydrogenation to the tetralin equivalent, temperatures between 50-110°C are often effective.[2] Aim for the lower end of this range to favor the dihydro product. |
| Highly Active Catalyst | A high catalyst loading (e.g., 10% Pd/C) or a very active catalyst (like Rhodium or Platinum) can lead to rapid, uncontrolled reduction.[5] | Use a catalyst with a lower metal loading (e.g., 1-5% Pd/C). Palladium is generally more selective than Platinum or Rhodium for partial hydrogenation.[2] |
| Prolonged Reaction Time | Leaving the reaction to run long after the starting material is consumed will inevitably lead to the hydrogenation of the dihydro- intermediate. | Monitor the reaction closely using TLC or HPLC. Stop the reaction as soon as the 1-naphthoic acid is consumed. |
Problem 2: Low or No Conversion of 1-Naphthoic Acid
This issue indicates that the reaction conditions are not sufficiently activating or the catalyst is inactive.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | The catalyst may have been improperly stored, handled, or poisoned by contaminants in the solvent or starting material. Sulfur or nitrogen compounds are common poisons.[5] | Use a fresh batch of catalyst. Ensure solvents are high purity and the glassware is scrupulously clean. Consider passing the substrate solution through a plug of silica or activated carbon to remove potential poisons. |
| Insufficient H₂ Pressure / Temperature | The conditions may be too mild to initiate the reduction of the relatively stable aromatic ring. | Gradually increase the hydrogen pressure and/or temperature. Find a balance where the starting material is consumed without significant over-reduction. |
| Poor Reagent Quality (Birch Reduction) | The alkali metal may be oxidized, or the liquid ammonia may contain water, which will quench the reaction by consuming the solvated electrons. | Use freshly cut sodium or lithium. Ensure the liquid ammonia is anhydrous and the system is protected from atmospheric moisture. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common reduction issues.
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation
This protocol aims to produce dihydronaphthoic acid by carefully controlling hydrogenation conditions. The primary product is often the 1,2,3,4-tetrahydro derivative, but selectivity can be improved by moderation.[1]
Materials:
-
1-Naphthoic acid
-
5% Palladium on Carbon (Pd/C)
-
Ethanol or Acetic Acid (reaction solvent)
-
Parr Hydrogenator or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Setup: Place 1-naphthoic acid (1.0 eq) and the chosen solvent (e.g., ethanol) into a high-pressure reactor vessel.
-
Catalyst Addition: Add 5% Pd/C (typically 5-10 mol %).
-
Purging: Seal the reactor and purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to 50-150 psig. Begin stirring and heat the reaction to 50-80°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing by TLC or HPLC. The reaction should be stopped once the starting material is consumed to minimize over-reduction.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
Protocol 2: Birch Reduction for 1,4-Dihydronaphthalene-1-carboxylic Acid
This method offers excellent selectivity for the 1,4-dihydro product by reducing the unsubstituted ring. The carboxylic acid is deprotonated in situ to a carboxylate, which is an electron-withdrawing group that directs the reduction.[4][8]
Materials:
-
1-Naphthoic acid
-
Liquid Ammonia (anhydrous)
-
Sodium (Na) or Lithium (Li) metal
-
tert-Butanol (proton source)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (co-solvent)
-
Ammonium chloride (for quenching)
-
Dry ice/acetone condenser
Procedure:
-
Apparatus Setup: Assemble a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Ammonia Condensation: Cool the flask to -78°C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask.
-
Substrate Addition: Dissolve 1-naphthoic acid (1.0 eq) and tert-butanol (2-3 eq) in anhydrous THF and add it to the liquid ammonia.
-
Metal Addition: Add small, freshly cut pieces of sodium or lithium metal (approx. 2.5-3.0 eq) portion-wise to the stirred solution. A persistent deep blue color indicates the presence of solvated electrons and that the reaction is proceeding.[9]
-
Reaction: Stir the blue solution at -78°C for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup: Add water to the remaining residue and acidify with dilute HCl to pH ~3.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-dihydronaphthalene-1-carboxylic acid. Purify as needed.
References
-
H. G. O. Al-shaikh, M. S. T. Makin, and K. A. K. Ebraheem. "Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst." ACS Omega, 2021.
-
ResearchGate. "Catalytic performance for the hydrogenation of naphthalene over catalysts."
-
Luo, S., et al. "Reduction of naphthalene concentration in aromatic fluids." U.S. Patent US20050234275A1, filed April 16, 2004, and issued October 20, 2005.
-
Wikipedia. "1-Naphthoic acid." Accessed January 23, 2026.
-
Taylor & Francis Online. "The Metal-Ammonia Reduction of 1-Naphthoic Acid." Accessed January 23, 2026.
-
Marshall, James A., and Nicholas D. Greene. "The Birch Reduction of 2-Naphthoic and of ortho-Methoxynaphthoic Acids." The Journal of Organic Chemistry, 1958.
-
NROChemistry. "Birch Reduction: Mechanism & Examples." Accessed January 23, 2026.
-
Chemistry LibreTexts. "Reduction of Carboxylic Acids and Their Derivatives." Last updated June 5, 2019.
-
Chemguide. "Reduction of Carboxylic Acids." Accessed January 23, 2026.
-
Illustrated Glossary of Organic Chemistry. "Dissolving metal reduction." Accessed January 23, 2026.
-
ResearchGate. "A Mechanistic Analysis of the Birch Reduction." Accessed January 23, 2026.
Sources
- 1. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. US20050234275A1 - Reduction of naphthalene concentration in aromatic fluids - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Improving the Yield and Enantioselectivity of 1,2,3,4-Tetrahydro-1-naphthoic Acid Synthesis
Welcome to the technical support guide for the synthesis of enantiomerically pure 1,2,3,4-Tetrahydro-1-naphthoic acid (THNA). As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies grounded in established chemical principles. Chiral THNA is a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy.[1][2] The stereochemistry at the C1 position is crucial for the biological activity of the final drug substance, making the control of enantioselectivity a paramount challenge.[1]
This guide is structured to address the common hurdles encountered during synthesis, from low yields to suboptimal enantiomeric excess (ee%).
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic approaches to enantiopure THNA.
Q1: What are the primary strategies for the enantioselective synthesis of this compound?
There are two predominant strategies:
-
Asymmetric Catalysis: This is the more modern and efficient approach. It typically involves the asymmetric hydrogenation of a prochiral precursor, such as 3,4-dihydro-1-naphthoic acid or a related derivative, using a chiral transition metal catalyst (e.g., Ruthenium or Iridium complexes with chiral ligands).[3][4] This method directly generates the desired enantiomer in high enantiomeric excess.
-
Chiral Resolution: This classical method involves synthesizing the racemic mixture of THNA and then separating the two enantiomers. This is often achieved by reacting the racemic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts.[5] These salts have different physical properties (like solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with an acid.[5]
Q2: How is the racemic mixture of this compound typically prepared?
Racemic THNA is generally prepared by the reduction of 1-naphthoic acid. A common method is catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol.[6] Alternatively, synthesis can start from α-tetralone, which can be converted to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.
Q3: What are the main challenges in achieving high yield and enantioselectivity in the asymmetric hydrogenation route?
The primary challenges are:
-
Catalyst Selection: The choice of metal precursor and chiral ligand is critical and often substrate-specific. A catalyst that works well for one substrate may not be optimal for another.[3]
-
Reaction Conditions: Parameters such as hydrogen pressure, temperature, solvent, and the presence of additives can dramatically influence both the reaction rate (yield) and the enantioselectivity.[7][8]
-
Substrate Purity: Impurities in the starting material can poison the catalyst, leading to low conversion and yield.
Q4: How is the enantiomeric excess (ee%) of the final product accurately determined?
The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC). The carboxylic acid is often derivatized to its methyl or ethyl ester to improve its chromatographic behavior. The analysis is performed on a chiral stationary phase (CSP), such as a Chiralcel OD-H column, which can separate the two enantiomers, allowing for their quantification.[2] The mobile phase typically consists of a mixture of n-hexane and isopropanol, often with a small amount of an acid modifier like trifluoroacetic acid to improve peak shape and resolution.[2]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Category 1: Low Yield or Incomplete Conversion
Q: My asymmetric hydrogenation reaction shows little to no conversion of the starting material. What are the likely causes?
A: This issue almost always points to a problem with the catalyst or the reaction environment.
-
Catalyst Inactivity: The catalyst may have been deactivated by exposure to air or moisture, especially if using highly sensitive organometallic complexes. Ensure all reagents and solvents are rigorously dried and degassed, and that the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon).
-
Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur, phosphines, or other coordinating species) that can irreversibly bind to the metal center of the catalyst and inhibit its activity. Purify the substrate before use and use high-purity, anhydrous solvents.
-
Improper Catalyst Activation: Some catalyst precursors require an activation step. Review the literature for your specific catalyst system to ensure you are following the correct procedure.
Q: The reaction is very slow and the yield is poor, even after 24 hours. How can I improve this?
A: Sluggish reactions can be accelerated by optimizing reaction parameters.
-
Increase Hydrogen Pressure: For many asymmetric hydrogenations, higher H₂ pressure increases the rate of reaction. Experiment with pressures in the range of 10-50 bar, but always ensure your equipment is rated for the pressure being used.
-
Adjust Temperature: While lower temperatures often favor higher enantioselectivity, increasing the temperature (e.g., from 25°C to 40-60°C) can significantly boost the reaction rate.[8] You may need to find a balance between an acceptable rate and the desired ee%.
-
Increase Catalyst Loading: While not ideal for process efficiency, increasing the catalyst loading (e.g., from 0.1 mol% to 1 mol%) can improve conversion for difficult substrates or to overcome minor catalyst inhibition.
-
Solvent Choice: The solvent can impact both solubility and catalyst activity. Protic solvents like methanol or ethanol are often effective for hydrogenations. Screen a range of solvents to find the optimum for your system.
Category 2: Poor Enantioselectivity (Low ee%)
Q: My product has a low enantiomeric excess (<80% ee). What are the critical factors I need to control?
A: Enantioselectivity is a delicate interplay of multiple factors.
-
Chiral Ligand: This is the most important factor. The structure of the chiral ligand dictates the stereochemical outcome. Ensure you are using a ligand known to be effective for your class of substrate (e.g., BINAP derivatives for Ru-catalyzed hydrogenations).[9]
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by enhancing the energy difference between the two diastereomeric transition states. Try running the reaction at 0°C or even lower if the reaction rate is still feasible.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. A less coordinating solvent might lead to a more ordered transition state and higher ee%.
-
Additives: In some cases, additives like acids or bases can have a profound effect on ee%. For carboxylic acid substrates, the presence of a non-coordinating acid might be beneficial.
Q: I am observing a reversal of the expected enantioselectivity compared to the literature. What could cause this?
A: This is an unusual but known phenomenon that can arise from several sources.
-
Change in Hydrogen Source/Mechanism: Some asymmetric reductions, particularly transfer hydrogenations, can show a reversal of enantioselectivity when the hydrogen source is changed (e.g., from isopropanol to a formic acid/triethylamine mixture).[7] This points to a change in the reaction mechanism.
-
Temperature Effects: In rare cases, the enantioselectivity can invert above or below a certain temperature (the isoinversion temperature). This occurs if the reaction's selectivity is driven by entropy at one temperature range and enthalpy at another.
-
Incorrect Ligand Enantiomer: Double-check that you are using the correct enantiomer of the chiral ligand (e.g., (R)-BINAP vs. (S)-BINAP) to obtain the desired product enantiomer.
Experimental Protocols & Data
Asymmetric Hydrogenation Workflow
The following diagram illustrates a typical workflow for optimizing the asymmetric synthesis of THNA.
Caption: Workflow for Asymmetric Synthesis and Optimization of THNA.
Troubleshooting Decision Tree
Use this diagram to diagnose common experimental failures.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in the carboxylation of tetralinylmagnesium bromide
Welcome to the technical support center for the carboxylation of tetralinylmagnesium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues leading to low yields. Our approach is rooted in established chemical principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of tetralin-1-carboxylic acid. Each issue is presented in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: Why is my yield of tetralin-1-carboxylic acid consistently low?
A low yield of the desired carboxylic acid can stem from several factors, primarily related to the formation and reactivity of the Grignard reagent, tetralinylmagnesium bromide.
Possible Cause 1: Incomplete Formation of the Grignard Reagent
The reaction between 1-bromotetralin and magnesium metal is the critical first step. If this reaction does not go to completion, you will have a lower concentration of the active Grignard reagent than anticipated, leading to a correspondingly low yield of the final product.
-
Troubleshooting:
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium and a small amount of solvent before adding the 1-bromotetralin.[1] The disappearance of the iodine color is an indicator of activation.
-
Initiation: The reaction can sometimes be sluggish to start. Gentle heating or the use of a sonicator can help initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady reflux.[1]
-
Quantification of the Grignard Reagent: It is highly recommended to determine the concentration of your freshly prepared tetralinylmagnesium bromide solution before proceeding with the carboxylation. This can be achieved through titration with a standard solution of a protic acid, such as menthol, in the presence of an indicator like 1,10-phenanthroline.[2] A reliable titration method has been described by Knochel and co-workers.[2]
-
Possible Cause 2: Side Reactions During Grignard Formation
The primary side reaction during the formation of an aryl Grignard reagent is the Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl halide.[3][4][5] In this case, two tetralinyl groups would couple to form a bitetralinyl byproduct.
-
Troubleshooting:
-
Slow Addition of Alkyl Halide: Add the solution of 1-bromotetralin to the magnesium suspension slowly and at a rate that maintains a gentle reflux. This keeps the concentration of the halide low in the reaction mixture, minimizing the Wurtz coupling.[5]
-
Reaction Temperature: While some initial heating may be necessary to initiate the reaction, avoid excessive temperatures, as this can favor side reactions.[5]
-
Possible Cause 3: Hydrolysis of the Grignard Reagent
Grignard reagents are extremely strong bases and will react readily with any source of protons, especially water.[6][7] The presence of even trace amounts of moisture in your glassware, solvent, or starting materials will quench the Grignard reagent, converting it to tetralin and significantly reducing your yield.
-
Troubleshooting:
-
Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying overnight. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Dry Solvents: Use anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). These solvents are crucial not only for preventing hydrolysis but also for stabilizing the Grignard reagent through coordination.[9][10]
-
Q2: I observe the formation of significant byproducts. What are they and how can I avoid them?
Besides the Wurtz coupling product mentioned above, other byproducts can form during the carboxylation step.
Possible Cause 1: Formation of a Ketone and Tertiary Alcohol
The initially formed carboxylate salt can be attacked by another molecule of the Grignard reagent. This would lead to the formation of a ketone (ditetralinyl ketone) after workup. This ketone is also susceptible to attack by the Grignard reagent, which would result in a tertiary alcohol.[11]
-
Troubleshooting:
-
Low Temperature: Perform the carboxylation at a low temperature (typically -78 °C to 0 °C) by adding the Grignard solution to a slurry of dry ice in your reaction solvent.[12] This minimizes the reactivity of the initially formed carboxylate.
-
Inverse Addition: Add the Grignard reagent solution slowly to a large excess of crushed dry ice (solid CO2) in ether. This ensures that the Grignard reagent always encounters an excess of carbon dioxide, favoring the formation of the carboxylate over side reactions.[13]
-
Possible Cause 2: Unreacted Starting Material
The presence of unreacted 1-bromotetralin in your final product mixture indicates either incomplete Grignard formation or that the Grignard reagent was consumed by side reactions before it could react with CO2.
-
Troubleshooting:
-
Ensure Complete Grignard Formation: As discussed in Q1, ensure your Grignard reagent is formed in high yield before proceeding.
-
Strict Anhydrous Conditions: Re-evaluate your experimental setup to eliminate any potential sources of moisture.
-
The following diagram illustrates the desired reaction pathway and the major competing side reactions:
Caption: Desired reaction pathway and common side reactions in the carboxylation of tetralinylmagnesium bromide.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of the carboxylation of tetralinylmagnesium bromide.
Q: What is the optimal solvent for this reaction?
A: Ethereal solvents are essential for the formation and stability of Grignard reagents. Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents. THF is a stronger Lewis base and can better solvate the magnesium center, which can sometimes lead to a more reactive Grignard reagent.[3] However, the choice of solvent can also influence the position of the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and the corresponding dialkylmagnesium (R2Mg) and magnesium halide (MgX2) species.[14][15][16] For most standard preparations, anhydrous diethyl ether or THF will be suitable.
Q: How can I be certain that my Grignard reagent has formed?
A: Visual cues can be helpful. The initially clear and colorless solution will often become cloudy and may darken to a grayish or brownish color upon formation of the Grignard reagent.[1] However, the most reliable method is to perform a titration to determine the molar concentration of the active Grignard reagent in your solution.
Q: What is the best way to introduce carbon dioxide into the reaction?
A: Using solid carbon dioxide (dry ice) is generally the most convenient and effective method.[13] It is crucial to use freshly crushed, high-quality dry ice to minimize contamination from condensed water ice. As mentioned in the troubleshooting section, adding the Grignard solution to a slurry of dry ice in an ethereal solvent is the preferred method of addition to maintain an excess of CO2.
Q: What are the key parameters to control for a successful reaction?
A: The following table summarizes the critical parameters and their impact on the reaction outcome.
| Parameter | Recommendation | Rationale |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture. |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent and prevents hydrolysis.[9][10] |
| Magnesium | Freshly crushed or activated | Removes the passivating oxide layer to facilitate reaction initiation.[1] |
| Addition of 1-Bromotetralin | Slow, dropwise addition | Minimizes the concentration of the halide to reduce Wurtz coupling.[5] |
| Carboxylation Temperature | Low temperature (-78 °C to 0 °C) | Suppresses the side reaction of the Grignard reagent with the carboxylate product.[12] |
| Method of Carboxylation | Add Grignard to excess dry ice | Ensures a high concentration of CO2, favoring the desired reaction.[13] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the preparation of tetralinylmagnesium bromide and its subsequent carboxylation to yield tetralin-1-carboxylic acid. This should be considered a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
1-Bromotetralin
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Standardized solution of menthol in anhydrous THF (for titration)
-
1,10-Phenanthroline (indicator)
Instrumentation:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Inert gas (N2 or Ar) supply
-
Apparatus for titration
Procedure:
Part 1: Preparation of Tetralinylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum or oven-dry it and assemble it hot under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. The disappearance of the iodine color indicates activation.
-
Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of 1-bromotetralin (1 equivalent) in anhydrous diethyl ether in the addition funnel. Add a small portion of the 1-bromotetralin solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the brown color and the onset of reflux. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining 1-bromotetralin solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The solution should appear as a cloudy, grayish-brown suspension.
-
(Optional but Recommended) Titration: Withdraw a small aliquot of the Grignard solution and titrate it with a standardized solution of menthol in THF using 1,10-phenanthroline as an indicator to determine the exact molarity of the Grignard reagent.[2]
Part 2: Carboxylation
-
Preparation of CO2 Slurry: In a separate flask, place a large excess of freshly crushed dry ice and add anhydrous diethyl ether to create a slurry.
-
Carboxylation Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly add the Grignard solution via a cannula to the vigorously stirred dry ice slurry. Maintain a temperature below -70 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature, and stir until all the excess dry ice has sublimated.
Part 3: Workup and Purification
-
Quenching: Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Wash: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude tetralin-1-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the synthesis of tetralin-1-carboxylic acid.
References
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- United States Patent US3856867A. (1974).
- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. (2017). YouTube. Retrieved from [Link]
-
Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. (2025). JoVE. Retrieved from [Link]
-
Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. PrepChem.com. Retrieved from [Link]
-
Titrating Soluble RM, R2NM and ROM Reagents. EPFL. Retrieved from [Link]
-
Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. Retrieved from [Link]
- One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. (2021). Chemistry – A European Journal, 27(58), 15508-15516.
- Carboxylation of grignard reagents in the presence of liquid co2. (1972). Google Patents.
-
1,2,3,4-tetraphenylnaphthalene. Organic Syntheses. Retrieved from [Link]
- The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. (2025). Chemical Science, 16(16), 5645-5664.
- A Review on Grignard Reagent. (2023). International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 8(4), 132-142.
- On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. (2025). Journal of Organometallic Chemistry, 923, 121445.
-
Hydrolysis Grignard Reactions and Reduction. Bartleby.com. Retrieved from [Link]
- One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. (2021). Chemistry – A European Journal, 27(58), 15508-15516.
-
Wurtz-Fittig Reaction - Mechanism. AESL. Retrieved from [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. University of Massachusetts Boston. Retrieved from [Link]
- Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven? (2025).
- CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020). Organometallics, 39(9), 1652–1657.
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Retrieved from [Link]
-
A Review on Grignard Reagent. (2025). ResearchGate. Retrieved from [Link]
-
Pyrene-derived grignard reagent(s): Preparation and use in key carbonylation/carboxylation reactions. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. (2021). ResearchGate. Retrieved from [Link]
-
1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. Retrieved from [Link]
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (2000). The Journal of Organic Chemistry, 65(17), 5428-5430.
-
Hydrolysis of Grignard Reagents|| Method of preparation of Alkanes. (2021). YouTube. Retrieved from [Link]
-
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. Retrieved from [Link]
-
Why are ethereal solvents important to the success of preparing the grignard reagent?. Study.com. Retrieved from [Link]
- Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. (2017). The Journal of Physical Chemistry A, 121(4), 934-943.
-
23.3B: Magnesium. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (2007). Molecules, 12(1), 183-188.
-
Wurtz-Fittig Reaction Mechanism. BYJU'S. Retrieved from [Link]
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 7. researchgate.net [researchgate.net]
- 8. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 9. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01078K [pubs.rsc.org]
- 10. homework.study.com [homework.study.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 14. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. db-thueringen.de [db-thueringen.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydro-1-naphthoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the pilot-scale synthesis of 1,2,3,4-Tetrahydro-1-naphthoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of scaling this synthesis from the lab bench to pilot production. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient scale-up process.
Overview of Synthetic Strategies
This compound is a valuable building block, notably as a key intermediate in the synthesis of pharmaceuticals like the 5-HT3 receptor antagonist palonosetron.[1][2] While several synthetic routes exist, the most common and scalable approach involves the catalytic hydrogenation of 1-naphthoic acid. This method is often preferred for its high atom economy and relatively straightforward execution.
The primary synthetic route involves the reduction of the naphthalene ring system. The challenge lies in selectively hydrogenating only one of the aromatic rings without over-reducing the system to a decalin derivative or compromising the carboxylic acid functionality.
Caption: High-level overview of primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is most suitable for pilot production?
A: The catalytic hydrogenation of 1-naphthoic acid is generally the most robust and scalable route.[3] This preference is due to several factors:
-
Process Simplicity: It is typically a one-step transformation.
-
Raw Material Availability: 1-Naphthoic acid is a readily available commercial starting material.[4]
-
Waste Profile: The primary byproduct is filtered catalyst, which is more manageable than the salt streams generated from Grignard-based routes.
Routes involving Grignard reactions on 1-tetralone are feasible but introduce challenges at scale, such as the stringent need for anhydrous conditions and the handling of highly reactive organometallic intermediates.[5]
Q2: What are the primary safety concerns when scaling up this synthesis?
A: The main hazards are associated with catalytic hydrogenation:
-
Flammability: Hydrogen gas is highly flammable and explosive. Pilot plants must be equipped with appropriate ventilation, spark-proof equipment, and hydrogen monitoring systems.
-
Catalyst Handling: Palladium on carbon (Pd/C) is the most common catalyst. Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air. It must be handled wet or under an inert atmosphere (e.g., nitrogen, argon).
-
Exothermic Reaction: Hydrogenation is an exothermic process. On a larger scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly managed. A robust reactor cooling system is non-negotiable.[6]
Q3: My process requires the (R)-enantiomer. How can this be achieved at scale?
A: Producing a single enantiomer, such as (R)-1,2,3,4-tetrahydro-1-naphthoic acid for palonosetron synthesis, requires a specific strategy.[1] There are two primary approaches:
-
Chiral Resolution: Synthesize the racemic acid and then separate the enantiomers. This is often done by forming diastereomeric salts with a chiral amine (e.g., (R)-α-phenylethylamine), followed by fractional crystallization and liberation of the desired acid enantiomer. This method can be effective but reduces the maximum theoretical yield to 50% unless a racemization and recycling process for the unwanted enantiomer is developed.
-
Asymmetric Synthesis: Employ an asymmetric hydrogenation catalyst or protocol. This is a more elegant and efficient approach, potentially offering high yields of the desired enantiomer directly. However, developing a robust asymmetric process can be more complex and costly due to specialized catalysts and stricter reaction control.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, organized by procedural stage.
Stage 1: Catalytic Hydrogenation
Q: My hydrogenation reaction is stalled or incomplete, even after an extended time. What is the cause?
A: This is a frequent issue when moving from bench to pilot scale. The root cause is typically related to the catalyst, hydrogen availability, or impurities.
-
Potential Cause 1: Catalyst Deactivation. The catalyst may be "poisoned." Sulfur compounds, strong coordinating ligands, and certain metal ions can irreversibly bind to the palladium surface, blocking active sites.
-
Solution: Ensure the 1-naphthoic acid starting material is of high purity. Pre-treating the feedstock by passing it through a bed of activated carbon can remove many potential poisons. Verify that no sulfur-containing reagents were used in previous steps or during cleaning.
-
-
Potential Cause 2: Poor Mass Transfer. At a larger scale, ensuring efficient contact between the three phases (solid catalyst, liquid substrate solution, and gaseous hydrogen) is critical.
-
Solution: Increase the agitation (stirring) rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized. In a pilot reactor, the design of the impeller (e.g., gas-inducing turbines) is crucial.[6] Also, confirm that the hydrogen supply pressure is maintained and that there are no leaks in the system.
-
-
Potential Cause 3: Insufficient Catalyst Loading. While it's tempting to reduce catalyst usage to save costs, an insufficient amount will lead to slow or incomplete reactions.
-
Solution: A typical loading for 5-10% Pd/C is between 0.5-2.0 mol% relative to the substrate. If the reaction is sluggish, a modest increase in catalyst loading is a straightforward diagnostic step.
-
Caption: Troubleshooting Decision Tree for Incomplete Hydrogenation.
Q: My analysis shows the presence of over-reduced byproducts like decalin-1-carboxylic acid. How can this be avoided?
A: Over-reduction occurs when the second aromatic ring is also hydrogenated. This is a function of reaction conditions and catalyst choice.
-
Potential Cause 1: Reaction Conditions Too Harsh. High temperatures and pressures increase the rate of all hydrogenations, including the undesired one.
-
Solution: Operate at the lower end of the effective temperature and pressure range. Typical conditions are 25-60 °C and 50-150 psi of H₂. Monitor the reaction progress closely by HPLC or GC and stop the reaction immediately once the starting material is consumed.
-
-
Potential Cause 2: Incorrect Solvent. The solvent can influence catalyst activity and selectivity.
-
Solution: Protic, polar solvents like ethanol or acetic acid are generally preferred as they help maintain the solubility of the carboxylic acid and can moderate catalyst activity.
-
Stage 2: Work-up and Product Isolation
Q: I am experiencing significant emulsion issues during the basic extraction of the product. How can I resolve this?
A: Emulsions are common when dealing with acidic products and fine particulate matter like residual catalyst.
-
Solution 1: Thorough Catalyst Filtration. Ensure the catalyst is completely removed before work-up. A filter aid like Celite® is essential at pilot scale. Perform the filtration through a packed bed of the filter aid to capture all fine particles.
-
Solution 2: Adjust pH Slowly. Add the base (e.g., NaOH solution) slowly with efficient stirring to avoid localized high pH, which can promote emulsion formation.
-
Solution 3: Add Brine. After extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
Q: My isolated crude product is a sticky oil instead of the expected solid. Why?
A: This usually points to the presence of impurities or residual solvent.
-
Potential Cause 1: Residual Solvent. The solvent used for extraction (e.g., ethyl acetate, MTBE) may not have been fully removed.
-
Solution: Ensure the evaporation process is complete. On a larger scale, this may require a longer time or higher vacuum. A final co-evaporation with a solvent in which the product is less soluble (e.g., heptane) can help azeotropically remove the last traces of the extraction solvent and induce crystallization.
-
-
Potential Cause 2: Impurities. The presence of unreacted starting material or byproducts can act as a eutectic impurity, depressing the melting point and preventing crystallization.
-
Solution: Check the purity of the crude material by HPLC. If significant impurities are present, an additional purification step (like a silica gel plug or full column chromatography on a small scale, or re-workup on a larger scale) may be necessary before attempting crystallization.
-
Stage 3: Purification by Crystallization
Q: My product won't crystallize from the chosen solvent system. What steps can I take?
A: Crystallization is a critical step for achieving high purity and can be challenging to scale.
-
Solution 1: Optimize the Solvent System. The ideal system is one where the product is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Action: Conduct small-scale screening with various solvents. A common and effective system for this acid is a mixture of heptane and ethyl acetate or toluene. Start by dissolving the crude oil in a minimal amount of the more soluble solvent (ethyl acetate/toluene) at an elevated temperature, then slowly add the anti-solvent (heptane) until turbidity is observed. Cool slowly.
-
-
Solution 2: Seeding. Introducing a small crystal of the pure product (a seed crystal) can overcome the kinetic barrier to nucleation.
-
Action: Add a very small amount of previously isolated, pure this compound to the supersaturated solution as it cools.
-
-
Solution 3: Scratching. Scratching the inside of the vessel with a glass rod can create microscopic imperfections on the surface that serve as nucleation sites. This is less practical in a large glass-lined reactor but can be useful during process development.
Pilot-Scale Protocol: Hydrogenation of 1-Naphthoic Acid
This protocol is a representative example for a pilot-scale batch. All operations must be conducted in accordance with your site's specific safety procedures.
| Parameter | Specification | Source |
| Starting Material | 1-Naphthoic Acid | |
| Purity (HPLC) | ≥99.0% | [4] |
| Appearance | White to off-white solid | [3] |
| Final Product | This compound | |
| Purity (HPLC) | ≥98.0% | [7] |
| Appearance | White to pale cream powder | [7] |
| Melting Point | 79-86 °C | [7] |
Materials & Equipment:
-
100 L glass-lined or stainless steel hydrogenation reactor with temperature control, pressure gauge, agitator, and hydrogen inlet/outlet.
-
1-Naphthoic Acid (5.0 kg, 29.0 mol)
-
10% Palladium on Carbon (50% wet, 250 g)
-
Ethanol (200 proof, 50 L)
-
Filter press or Nutsche filter-dryer
-
Celite® or other filter aid (1 kg)
-
Nitrogen supply
Procedure:
-
Reactor Inerting: Purge the reactor multiple times with nitrogen to ensure an inert atmosphere.
-
Charging: Under a nitrogen blanket, charge ethanol (50 L) to the reactor, followed by 1-naphthoic acid (5.0 kg). Stir the mixture to form a slurry.
-
Catalyst Slurry: In a separate vessel, prepare a slurry of the wet 10% Pd/C (250 g) in ethanol (~2 L).
-
Catalyst Charging: Transfer the catalyst slurry to the reactor under a positive nitrogen pressure. Rinse the transfer lines with a small amount of ethanol to ensure complete transfer.
-
Hydrogenation:
-
Seal the reactor.
-
Purge the headspace with nitrogen three times, then purge with hydrogen three times.
-
Pressurize the reactor to 100 psi with hydrogen.
-
Begin agitation, ensuring good mixing.
-
Heat the reactor jacket to 40-50 °C. The reaction is exothermic, so cooling may be required to maintain this temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours. Progress can be confirmed by taking a sample (after carefully depressurizing and inerting) for HPLC analysis.
-
-
Reaction Completion & Cooldown: Once the reaction is complete (disappearance of starting material), stop the hydrogen flow and cool the reactor to 20-25 °C.
-
Depressurization & Inerting: Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.
-
Catalyst Filtration:
-
Prepare a filter press or Nutsche filter with a 1-2 cm pad of Celite®.
-
Under a nitrogen atmosphere, transfer the reaction mixture to the filter. CAUTION: The filtered catalyst cake must not be allowed to dry in the air as it is pyrophoric.
-
Wash the cake with ethanol (2 x 5 L). The wet cake should be immediately quenched into water or stored under an inert atmosphere for disposal or recovery.
-
-
Solvent Removal: Transfer the clear filtrate to a suitable rotary evaporator or reactor with distillation capability. Concentrate the solution under reduced pressure to obtain the crude product, which may be a solid or a thick oil.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot toluene (~10 L).
-
Slowly add heptane (~20-30 L) until the solution becomes cloudy.
-
Cool the mixture slowly to 0-5 °C with gentle stirring over several hours.
-
Collect the resulting solid product by filtration, wash with cold heptane, and dry under vacuum at <50 °C.
-
References
-
Gilman, H., St. John, N. B., & Schulze, F. α-NAPHTHOIC ACID. Organic Syntheses. Available at: [Link]
-
Mondal, J. A. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (2026). The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. Pharmaffiliates. Available at: [Link]
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-Naphthoic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2021). CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide.
-
Wikipedia. 1-Naphthoic acid. Wikipedia. Available at: [Link]
- Dauben, W. G., et al. (1953). The Metal-Ammonia Reduction of 1-Naphthoic Acid. Journal of the American Chemical Society.
-
Openshaw, H. T., & Whittaker, N. (1969). Some alkylation and Grignard reactions with 1-tetralones and related compounds. Journal of the Chemical Society C: Organic. Available at: [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]
-
Wikipedia. 1-Tetralone. Wikipedia. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Some alkylation and Grignard reactions with 1-tetralones and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Managing reaction temperature in the synthesis of 1,2,3,4-Tetrahydro-1-naphthoic acid
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydro-1-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1][2][3] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you manage the critical parameter of reaction temperature and ensure the success of your synthesis.
Introduction
The synthesis of this compound, a key building block in the production of various pharmaceuticals, most notably the antiemetic drug Palonosetron, requires precise control over reaction conditions to achieve high yield and purity.[1] One of the most critical parameters to manage is the reaction temperature, particularly during the catalytic hydrogenation of a naphthalene derivative, which is an exothermic process.[4] Inadequate temperature control can lead to a host of issues, including reduced yield, the formation of unwanted by-products, and in severe cases, reaction runaway.
This guide provides practical, experience-based advice to help you navigate the challenges of temperature management in this synthesis.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of this compound, with a focus on diagnosing and resolving issues related to temperature control.
Question 1: My reaction temperature is rising uncontrollably during the hydrogenation step. What should I do?
Answer:
An uncontrolled rise in temperature during catalytic hydrogenation is a serious safety concern and is indicative of a highly exothermic reaction that is proceeding too quickly. The primary cause is often an overly active catalyst, improper reagent addition, or inadequate cooling.
Immediate Actions:
-
Stop the hydrogen supply: Immediately cease the flow of hydrogen to the reaction vessel.
-
Enhance cooling: Increase the cooling to the reactor jacket or cooling coils. If using an ice bath, ensure it is well-maintained and in good contact with the flask.
-
Stop agitation (if necessary): In some cases, temporarily stopping the agitation can slow the reaction rate by reducing the contact between the reactants and the catalyst. However, be cautious as this can lead to localized heating.
Troubleshooting and Prevention Workflow:
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Causality and Prevention:
-
Catalyst Activity: The activity of hydrogenation catalysts like Palladium on carbon (Pd/C) can vary between batches. It is crucial to either test a new batch on a small scale first or reduce the initial catalyst loading.
-
Hydrogen Addition: Introducing hydrogen too quickly provides an excess of one reactant, leading to a rapid and highly exothermic reaction. A mass flow controller is recommended for precise control of the hydrogen addition rate.
-
Solvent and Concentration: The choice of solvent and the concentration of the starting material can affect heat dissipation. A solvent with a higher heat capacity can absorb more energy, and a more dilute reaction will generate heat more slowly.
Question 2: The yield of my this compound is low, and I'm observing by-products. Could temperature be the cause?
Answer:
Yes, incorrect reaction temperature is a common culprit for low yields and the formation of by-products. Both temperatures that are too high or too low can be detrimental.
Potential By-products and Their Relation to Temperature:
| By-product | Formation Condition | Rationale |
| Decalin-1-carboxylic acid | High Temperature | Over-hydrogenation of the aromatic ring can occur at elevated temperatures and high hydrogen pressures. |
| Naphthalene | Incomplete Reaction (Low Temp) | If the temperature is too low, the reaction may not go to completion, leaving unreacted starting material. |
| Other partially hydrogenated species | Non-optimal Temperature | A non-uniform temperature profile in the reactor can lead to a mixture of partially hydrogenated products. |
Troubleshooting Steps:
-
Analyze Your By-products: Use analytical techniques like GC-MS or LC-MS to identify the impurities in your crude product. This will provide clues as to whether the issue is over-hydrogenation or an incomplete reaction.
-
Review Your Temperature Profile: Compare the temperature profile of your reaction to the recommended range for your specific catalyst and substrate. Ensure there were no significant temperature spikes during the reaction.
-
Optimize the Temperature:
-
If you observe over-hydrogenation, consider lowering the reaction temperature.
-
If the reaction is incomplete, a modest increase in temperature or a longer reaction time may be necessary.
-
Experimental Protocol for Temperature Optimization:
A Design of Experiments (DoE) approach can be highly effective for optimizing the reaction temperature. A simple approach is to run the reaction at three different temperatures (e.g., the literature value, 10°C below, and 10°C above) while keeping all other parameters constant.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the catalytic hydrogenation of 1-naphthoic acid to this compound?
A1: The optimal temperature can vary depending on the catalyst, solvent, and hydrogen pressure. However, a general starting point for hydrogenation with a Pd/C catalyst is in the range of 60-100°C . For more robust catalysts like NiMo/Al2O3, higher temperatures in the range of 250-300°C may be employed, though this also increases the risk of over-hydrogenation.[5][6] It is always recommended to consult the literature for your specific conditions and to perform small-scale optimization experiments.
Q2: How critical is temperature control during the oxidation of 1,2,3,4-tetrahydro-1-naphthylmethanol to form the carboxylic acid?
A2: Temperature control during this oxidation step is also crucial. For instance, when using Jones reagent (a solution of chromium trioxide in sulfuric acid), the reaction is typically performed at low temperatures, such as in an ice-water bath, to prevent over-oxidation and the formation of side products.[7] A patent describes this reaction being carried out at 0°C.[7] For other oxidation methods, such as using nitric acid, a slightly elevated temperature of around 50°C has been reported.[7]
Q3: Can I use a heating mantle to control the temperature of my hydrogenation reaction?
A3: While a heating mantle can be used, it is not the ideal method for controlling a potentially exothermic reaction. A heating mantle has a high thermal inertia, meaning it heats up and cools down slowly. This makes it difficult to respond quickly to a sudden increase in reaction temperature. A thermostatically controlled oil bath or a reactor with a cooling jacket is a much safer and more precise method for temperature control.
Q4: How does solvent choice impact temperature management?
A4: The solvent plays a significant role in heat dissipation. A solvent with a higher boiling point allows the reaction to be run at a higher temperature if needed. More importantly, a solvent with a higher heat capacity can absorb more of the heat generated by the reaction, helping to buffer against rapid temperature increases. Common solvents for hydrogenation include ethanol, ethyl acetate, and acetic acid.
Experimental Protocol: Catalytic Hydrogenation of 1-Naphthoic Acid
This protocol provides a general guideline for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
1-Naphthoic acid
-
Palladium on carbon (5% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or similar) equipped with a pressure gauge, gas inlet/outlet, and a means of temperature control (heating/cooling jacket or oil bath).
-
Magnetic stirrer or mechanical stirrer
Procedure:
-
Inerting the Reactor: Place 1-naphthoic acid and a magnetic stir bar into the reactor vessel. Add ethanol as the solvent. Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst to the reactor. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Pressurizing with Hydrogen: Seal the reactor again and purge with nitrogen one more time. Then, purge the system with hydrogen gas three times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).
-
Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 80°C). Closely monitor the reaction temperature. If the temperature begins to rise significantly above the setpoint, reduce or temporarily stop the heating and, if necessary, apply cooling.
-
Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen from the gas cylinder. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The filtrate contains the desired product.
-
Isolation: The solvent can be removed under reduced pressure to yield the crude this compound, which can then be purified by recrystallization.
Process Flow Diagram:
Caption: Step-by-step workflow for the catalytic hydrogenation of 1-naphthoic acid.
References
- Organic Syntheses, Coll. Vol. 3, p.623 (1955); Vol. 24, p.75 (1944).
- Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchG
- The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. (2026).
- 1,2,3,4-TETRAHYDRONAPHTHALENE -
- This compound | C11H12O2 | CID 12598146 - PubChem.
- This compound, 98% 250 mg | Buy Online.
- Measured catalytic bed temperature during (a) naphthalene hydrogenation...
- The kinetics of the inhibited autoxid
- CN101591241B - Method for preparing chiral 1, 2, 3, 4-tetrahydro-1-naphthoic acid.
- 1-Naphthoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis: Applic
- Scheme 7. Oxidation of tetralin.
- Kinetics of naphthalene catalytic hydrogenation under high temper
- Liquid-phase oxidation of hydrocarbons. Part 4.—Indene and tetralin: occurrence and mechanism of the thermal initiation reaction with oxygen - Transactions of the Faraday Society (RSC Publishing).
- A Technical Guide to the Synthesis of 1-Naphthoic Acid
- This compound - Chem-Impex.
- Influence of Reduction Temperature on the Structure and Naphthalene Hydrogenation Saturation Performance of Ni2P/Al2O3 C
- Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes
- Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo C
- This compound | 1914-65-4 - Biosynth.
- This compound AldrichCPR | Sigma-Aldrich.
- CAS 1914-65-4 this compound Impurity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101591241B - Method for preparing chiral 1, 2, 3, 4-tetrahydro-1-naphthoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1-naphthoic Acid
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydro-1-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthesis, with a particular focus on the critical role of solvent selection. This compound is a key intermediate in the synthesis of various compounds, including the antiemetic drug Palonosetron.[1] Achieving high yield and purity is paramount, and the choice of solvent is often the determining factor between a successful synthesis and a stalled reaction.
This document provides troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, framed in a question-and-answer format to provide direct and actionable advice. The primary synthetic route considered is the catalytic hydrogenation of 1-naphthoic acid.
Problem Area: Low Yield & Reaction Rate
Q1: My hydrogenation of 1-naphthoic acid is extremely slow or has completely stalled. Could the solvent be the problem?
A1: Yes, solvent choice is a primary suspect for slow or stalled hydrogenation reactions. Several factors related to the solvent could be at play:
-
Catalyst Activity and Poisoning: The solvent must effectively dissolve the substrate without inhibiting the catalyst (commonly Palladium on Carbon, Pd/C, or Platinum-based catalysts). While alcohols like ethanol are often used, impurities within the solvent can poison the catalyst. For instance, trace amounts of sulfur or other contaminants can deactivate the palladium surface.
-
Actionable Insight: Always use high-purity, anhydrous solvents. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help, but it is often more effective to restart the reaction with a purer solvent.
-
-
Hydrogen Solubility: The reaction rate is dependent on the concentration of dissolved hydrogen in the solvent. Hydrogen has low solubility in many organic solvents.[2] Solvents like ethanol or ethyl acetate are common choices that offer a reasonable balance of substrate solubility and hydrogen availability.
-
Substrate Solubility: 1-Naphthoic acid must be fully dissolved for the reaction to proceed efficiently on the solid catalyst surface. If the substrate has poor solubility in your chosen solvent at the reaction temperature, the reaction will be slow.
-
Actionable Insight: For naphthoic acids, polar solvents are generally required. If solubility is an issue in a solvent like ethanol, a co-solvent system or switching to a solvent like acetic acid, which readily dissolves the substrate, can be beneficial. However, acidic solvents can sometimes lead to side reactions if other sensitive functional groups are present.
-
Q2: My yield is low, and I'm observing the formation of byproducts. How can solvent choice mitigate this?
A2: Byproduct formation is often a result of over-reduction or side reactions, which can be influenced by the solvent.
-
Over-reduction to Decalin-1-carboxylic Acid: The desired product is the tetrahydro derivative (tetralin). Aggressive reaction conditions or a highly active catalyst/solvent system can lead to the further reduction of the second aromatic ring, yielding decalin-1-carboxylic acid.[5][6]
-
Actionable Insight: The choice of solvent can modulate catalyst activity. Non-polar solvents like hexane may sometimes favor higher selectivity for the tetralin product under specific catalytic systems, but often present solubility challenges.[7] A more common approach is to carefully control the reaction time, temperature, and hydrogen pressure. Using a less reactive catalyst or adding a mild catalyst moderator might also be effective.
-
-
Solvent-Induced Side Reactions: Protic solvents, especially under heating, can potentially esterify the carboxylic acid group, although this is less common under typical hydrogenation conditions. More significantly, the solvent's polarity can influence the adsorption of the substrate onto the catalyst surface, affecting which ring is preferentially hydrogenated in substituted naphthalenes.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for the catalytic hydrogenation of 1-naphthoic acid to this compound?
A1: While there is no single "best" solvent for all possible setups, ethanol and acetic acid are the most commonly cited and effective solvents for this transformation.
-
Ethanol is a good general-purpose solvent that dissolves the reactant sufficiently and is compatible with Pd/C catalysts.[8] It is relatively inexpensive, has a low boiling point for easy removal, and is less corrosive than acetic acid.
-
Acetic Acid is an excellent choice for dissolving naphthoic acids, which can sometimes be a limiting factor. It can lead to very clean and fast reactions. However, it requires more careful handling and workup procedures to ensure its complete removal from the final product.
Q2: Can I use aprotic solvents like THF, Ethyl Acetate, or Dioxane?
A2: Yes, polar aprotic solvents can be effective.
-
Ethyl Acetate (EtOAc) is a good alternative, offering good solubility for many organics and being relatively easy to remove.[9]
-
1,4-Dioxane has also been used successfully in the hydrogenation of naphthalene systems.[9]
-
Tetrahydrofuran (THF) can be used, but care must be taken to ensure it is peroxide-free, as peroxides can react violently in the presence of a hydrogenation catalyst and hydrogen.
Q3: How does solvent choice impact product isolation and purification?
A3: The solvent's properties directly influence the workup procedure.
-
Volatility: Solvents like ethanol and ethyl acetate are easily removed under reduced pressure. Acetic acid, with its higher boiling point (118 °C), requires more vigorous conditions for removal and may co-distill with the product if not handled carefully.
-
Solubility during Workup: After the reaction, the catalyst is typically removed by filtration (e.g., through Celite). The choice of solvent affects what happens next. If the product is soluble, the solvent is evaporated. If the product is poorly soluble in the reaction solvent upon cooling, it may crystallize out, simplifying purification.
-
Recrystallization: The ideal reaction solvent may not be the ideal recrystallization solvent. A common technique is to dissolve the crude product in a solvent in which it is highly soluble (like hot toluene or acetic acid) and then add an anti-solvent in which it is poorly soluble (like hexane or cold water) to induce crystallization and remove impurities.[10][11]
Q4: Are there safety concerns associated with specific solvents for this reaction?
A4: Absolutely. Catalytic hydrogenation involves flammable hydrogen gas, often under pressure, and a pyrophoric catalyst (Pd/C can ignite upon exposure to air, especially when dry and saturated with hydrogen).
-
Flammability: Use low-volatility solvents where possible and ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalyst Handling: The Pd/C catalyst should be handled as a slurry in the reaction solvent. Never add dry catalyst to a flammable solvent. After the reaction, the filtered catalyst should be kept wet and disposed of properly, as it can ignite filter paper upon drying.
-
Solvent-Specific Hazards: Ethers like THF and dioxane can form explosive peroxides. Always test for peroxides before use. Acetic acid is corrosive. Consult the Safety Data Sheet (SDS) for every chemical used.
Data Summary and Visualization
Table 1: Comparison of Common Solvents for Hydrogenation of 1-Naphthoic Acid
| Solvent | Polarity | Typical Conditions | Advantages | Disadvantages |
| Ethanol | Polar Protic | 25-60 °C, 1-50 atm H₂ | Good general solubility, easy to remove, widely available.[8] | Can be hygroscopic, potential for trace impurities. |
| Acetic Acid | Polar Protic | 25-80 °C, 1-50 atm H₂ | Excellent substrate solubility, can accelerate reaction. | Corrosive, high boiling point, more difficult workup. |
| Ethyl Acetate | Polar Aprotic | 25-60 °C, 1-50 atm H₂ | Good solvent power, easy to remove, less reactive than alcohols.[9] | Flammable. |
| Hexane/Heptane | Non-polar | 60-100 °C, >20 atm H₂ | Can offer high selectivity to tetralin, easy to remove.[7] | Poor solubility for 1-naphthoic acid, requires higher T/P. |
Diagrams
The following diagrams illustrate the general experimental workflow and a decision-making model for solvent selection.
Caption: General workflow for catalytic hydrogenation.
Caption: Decision tree for solvent selection.
Experimental Protocol: Catalytic Hydrogenation using Ethanol
This protocol is a self-validating system, providing expected outcomes and characterization data for verification.
Objective: To synthesize this compound from 1-naphthoic acid.
Materials:
-
1-Naphthoic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.01 - 0.05 eq by mass of Pd)
-
Ethanol, 200 proof (anhydrous)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, inert
-
Celite® (diatomaceous earth)
Equipment:
-
Parr shaker or similar hydrogenation apparatus (autoclave)
-
Magnetic stir plate and stir bars
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a clean, dry hydrogenation vessel, add 1-naphthoic acid (e.g., 10.0 g). Add ethanol (e.g., 100 mL) to dissolve the acid. Gentle warming may be required.
-
Catalyst Addition: In a separate beaker, create a slurry of the 10% Pd/C catalyst in a small amount of ethanol (~10 mL). Carefully add this slurry to the reaction vessel. Safety Note: Do not add dry catalyst to the vessel.
-
Reaction: Seal the reactor. Purge the headspace with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi / ~3.4 atm).
-
Execution: Begin vigorous stirring and heat the reaction if necessary (e.g., 40-50 °C). The reaction is exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.
-
Workup - Catalyst Removal: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the hydrogen and purge the vessel with nitrogen. Open the reactor and carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. Safety Note: The filter cake is pyrophoric and must be kept wet.
-
Workup - Isolation: Transfer the clear filtrate to a round-bottom flask. Remove the ethanol using a rotary evaporator. The crude product will be obtained as a solid or viscous oil.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound as a white solid.
Self-Validation:
-
Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 85-87 °C).
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show the disappearance of aromatic protons from one ring and the appearance of aliphatic protons corresponding to the tetrahydronaphthalene core.
References
-
Ali, M. A., & Ismail, R. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available at: [Link]
-
Al-Dughaither, A. S., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. Available at: [Link]
-
Gilman, H., St. John, N. B., & Schulze, F. α-NAPHTHOIC ACID. Organic Syntheses. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
He, J., et al. (2025). Hydrogen-enriched Rh clusters on layered calcium silicate for high-efficiency hydrogenation of aromatics at room temperature. Nano Research. Available at: [Link]
-
Bykova, M. V., et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Infoscience. Available at: [Link]
-
Al-Dughaither, A. S., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. PMC. Available at: [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Available at: [Link]
-
Ordóñez, S., et al. (2011). Catalytic decalin dehydrogenation/naphthalene hydrogenation pair as a hydrogen source for fuel-cell vehicle. ResearchGate. Available at: [Link]
-
Guchhait, S. K., & Madaan, C. (2009). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. ResearchGate. Available at: [Link]
- Papa, D., Schwenk, E., & Whitman, B. (1949). Process for the hydrogenation of naphthalene compounds. Google Patents.
-
Ohkuma, T., et al. (2012). Catalytic Asymmetric Hydrogenation of Naphthalenes. Angewandte Chemie. Available at: [Link]
-
LibreTexts Chemistry. (2023). 16.10: Reduction of Aromatic Compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Why does the reduction of naphthalene with nickel/hydrogen lead to trans-decalin? Available at: [Link]
-
Wang, H., et al. (2023). Selective Hydrogenation of Naphthalene to Produce Tetralin over a Ni/S950 Catalyst under Mild Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Zhumanova, A., et al. (2018). Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines. SciSpace. Available at: [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 52: What approaches are effective for you to reduce aromatic levels in the ULSD product streams? Available at: [Link]
- Choo, C. S., & Kim, Y. J. (1972). Terephthalic acid purification process. Google Patents.
-
Collegedunia. (2026). JEE Mains 2026 21 Jan Shift 1 Question Paper (Memory Based) with Solutions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Reactions on alpha tetralone to synthesize naphthalene. Available at: [Link]
-
Medium. (2026). The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 1914-65-4. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Question 52: What approaches are effective for you to reduce aromatic levels in the ULSD product streams? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 5. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1,2,3,4-Tetrahydro-1-naphthoic Acid: A Critical Comparison of Racemic vs. Enantiopure Forms in Drug Synthesis
For the discerning researcher in drug development, the choice of a chiral building block is a foundational decision that dictates the efficiency of a synthetic route and the ultimate efficacy and safety of the target therapeutic. 1,2,3,4-Tetrahydro-1-naphthoic acid (THNA) is a versatile bicyclic carboxylic acid that serves as a pivotal intermediate in the synthesis of numerous complex organic molecules and pharmaceuticals.[1] Its rigid, tetralin-based scaffold is a privileged structure in medicinal chemistry. However, the true complexity and utility of THNA lie in its chirality. The presence of a stereocenter at the C1 position means it can exist as a 50:50 mixture of its mirror-image isomers (a racemate) or as a single, pure enantiomer.
This guide provides an in-depth, objective comparison of racemic and enantiopure THNA. We will move beyond a simple list of properties to explore the causal relationships behind experimental choices, supported by protocols, comparative data, and mechanistic diagrams, to empower you to make the most informed decision for your drug synthesis program.
The Fundamentals of Chirality in THNA
Chirality is a critical concept in pharmacology. Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with the enantiomers of a chiral drug.[2] One enantiomer, the eutomer, may fit perfectly into a receptor's binding site to elicit a therapeutic response, while its counterpart, the distomer, may be inactive, less active, or, in some cases, responsible for undesirable side effects.[3]
This compound possesses a single chiral center at the first carbon of the saturated ring, giving rise to two distinct, non-superimposable mirror images: (R)-1,2,3,4-Tetrahydro-1-naphthoic acid and (S)-1,2,3,4-Tetrahydro-1-naphthoic acid. A racemic mixture contains equal amounts of both.
Figure 1: Structural relationship between the (R) and (S) enantiomers of THNA and the resulting racemic mixture.
Synthesis and Acquisition of Enantiopure THNA
While the synthesis of racemic THNA is relatively straightforward, obtaining the enantiopure form is a critical step that requires a dedicated strategy. The most established and industrially scalable method is classical chiral resolution.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a self-validating system for resolving racemic THNA using a chiral amine, such as (R)-(+)-α-phenylethylamine, as the resolving agent. The underlying principle is that the two enantiomers of the acid will react with a single enantiomer of a chiral base to form two different diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol or methanol) with gentle heating. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-phenylethylamine in a minimal amount of the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution. The diastereomeric salt of (R)-THNA with (R)-amine will be less soluble and begin to precipitate. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched (R)-THNA • (R)-amine salt. The mother liquor is now enriched in the (S)-THNA • (R)-amine salt.
-
Liberation of the Free Acid: Suspend the isolated crystals in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates the carboxylate and the amine, breaking the salt.
-
Extraction: Extract the liberated enantiopure (R)-THNA into an organic solvent like ethyl acetate or dichloromethane.
-
Purification and Verification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid (R)-THNA. The enantiomeric purity should be verified using chiral HPLC.
A similar acidification and extraction procedure on the mother liquor from Step 3 can be used to recover the enriched (S)-THNA.
Figure 2: Workflow for the classical resolution of racemic THNA.
Alternatively, modern chromatographic techniques offer a powerful method for separation. A validated method for resolving THNA enantiomers uses a Chiralcel OD-H column with a mobile phase of n-hexane, isopropyl alcohol, and trifluoroacetic acid.[4]
Comparative Analysis in Drug Synthesis: The Case of Palonosetron
The choice between racemic and enantiopure THNA has profound consequences on the synthetic pathway. The synthesis of Palonosetron, a highly effective 5-HT3 receptor antagonist for preventing chemotherapy-induced nausea and vomiting (CINV), serves as an authoritative case study.[5]
The synthesis of the active pharmaceutical ingredient (API) Palonosetron requires the specific stereochemistry afforded by (R)-1,2,3,4-Tetrahydro-1-naphthoic acid .[5] Using the (R)-enantiomer from the outset is an example of a stereospecific synthesis, where the chirality of the starting material directly dictates the chirality of the final product.
Let's compare the two approaches:
| Feature | Approach 1: Enantiopure (R)-THNA | Approach 2: Racemic THNA |
| Starting Material | Enantiopure (R)-THNA | Racemic THNA |
| Key Intermediates | Single, desired diastereomer | Mixture of two diastereomers |
| Downstream Processing | Standard purification (e.g., crystallization) | Requires complex diastereomeric separation (e.g., preparative chromatography), which is often low-yielding and costly. |
| Overall Yield | Higher, as all material is converted to the desired product. | Significantly lower (<50%) due to the discarding of the unwanted diastereomer. |
| Final Product Purity | High enantiomeric and diastereomeric purity. | High risk of contamination with the unwanted diastereomer of the final product. |
| Process Economics | Higher upfront cost for starting material but simpler, more efficient process. | Lower upfront cost for starting material but significantly higher costs for separation and lower overall throughput. |
Causality Behind the Choice: In a regulated pharmaceutical manufacturing environment, ensuring the stereochemical purity of the final API is non-negotiable. Attempting to resolve a complex, drug-like molecule late in the synthesis is far more challenging and economically unviable than resolving a simple, early-stage intermediate like THNA. Therefore, for a target like Palonosetron, starting with enantiopure (R)-THNA is the only logical and efficient choice.
The Molecular Basis of Stereospecificity
The reason enantiomers elicit different biological responses is due to the three-dimensional nature of their interactions with chiral biological targets. An enzyme's active site or a receptor's binding pocket is a precisely shaped chiral environment.
Consider a hypothetical drug derived from THNA binding to its target receptor. The receptor has specific pockets (e.g., hydrophobic, hydrogen-bonding) that are spatially arranged to accommodate the eutomer. The (R)-enantiomer might position its key functional groups to engage perfectly with these pockets, leading to a conformational change and signal transduction. The (S)-enantiomer, being a mirror image, cannot align its functional groups in the same optimal way. This poor fit results in a much weaker binding affinity and a lack of biological response.
Figure 3: Differential binding of enantiomers to a chiral receptor site.
Conclusion: An Informed Decision for Modern Drug Development
The decision to use racemic versus enantiopure this compound is a critical juncture in the design of a synthetic route.
-
Racemic THNA may be considered only if the final drug product is itself a racemate and its enantiomers have been proven to have identical or complementary pharmacological and toxicological profiles—a rare occurrence in modern therapeutics.
-
Enantiopure THNA is the superior choice for the synthesis of single-enantiomer drugs. The practice of "chiral switching"—developing a single enantiomer from a previously racemic drug—is a well-established strategy to improve the therapeutic index, reduce metabolic burden, and enhance patient safety.[6][7] The synthesis of Palonosetron from (R)-THNA is a prime example where this choice is not just beneficial, but essential.
As a senior application scientist, my recommendation is unequivocal: for any drug development program targeting a stereospecific biological receptor, beginning with an enantiopure building block like (R)- or (S)-THNA is the most scientifically sound, efficient, and economically viable strategy. It simplifies downstream processing, maximizes yield, and, most importantly, ensures the stereochemical integrity of the final active pharmaceutical ingredient.
References
- The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. (2026). Google.
- This compound | C11H12O2. PubChem.
- This compound. Chem-Impex.
- Enantiomeric separation of 1, 2, 3, 4-tetrahydro-1-naphthoic acid using chiral stationary Phase. Scholars Research Library.
- Chiral Switch: Between Therapeutical Benefit and Marketing Strategy.
- Inside the isomers: the tale of chiral switches. Australian Prescriber.
- The chiral switch: The development of single enantiomer drugs
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- Role of Enantiomers in Pharmacology. Slideshare.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. nbinno.com [nbinno.com]
- 6. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Hydrogenation of 1-Naphthoic Acid
This guide provides a comprehensive comparison of various catalytic systems for the hydrogenation of 1-naphthoic acid to decalin-1-carboxylic acid. The information presented herein is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document synthesizes data from academic literature and patents to offer an in-depth technical overview, supporting experimental data, and practical insights into catalyst selection and application.
Introduction: The Significance of Hydrogenated Naphthoic Acids
The hydrogenation of 1-naphthoic acid yields decalin-1-carboxylic acid, a saturated bicyclic carboxylic acid. This transformation is of significant interest in medicinal chemistry and materials science. The resulting decalin structure, with its cis and trans isomers, provides a rigid, three-dimensional scaffold that is a valuable building block for the synthesis of complex molecules, including pharmaceuticals and specialty polymers. The stereochemistry of the decalin ring system can profoundly influence the biological activity and material properties of the final product. Consequently, the choice of catalyst for the hydrogenation of 1-naphthoic acid is critical, as it dictates the reaction's efficiency, selectivity, and the stereochemical outcome.
The hydrogenation of aromatic carboxylic acids, such as 1-naphthoic acid, presents a greater challenge than the reduction of simple arenes due to the presence of the carboxyl group, which can interact with the catalyst surface and influence its activity and selectivity.[1] This guide will compare the performance of common noble metal catalysts (Rhodium, Ruthenium, Palladium) and the non-precious Raney Nickel catalyst in this important transformation.
Comparative Analysis of Catalytic Systems
The hydrogenation of 1-naphthoic acid to decalin-1-carboxylic acid involves the saturation of the naphthalene ring system. The general order of reactivity for the hydrogenation of aromatic rings is typically Rh > Ru > Pt > Ni > Pd > Co.[2] However, the presence of the carboxylic acid moiety can alter this trend. The following sections detail the performance of each catalyst class.
Rhodium (Rh) Catalysts
Rhodium-based catalysts, particularly those supported on carbon (Rh/C) or alumina (Rh/Al₂O₃), are highly effective for the hydrogenation of aromatic rings under relatively mild conditions. For the hydrogenation of benzoic acid, a close analog to 1-naphthoic acid, Rh/C has demonstrated high activity at low temperatures (e.g., 323 K).[3][4]
Key Performance Characteristics:
-
High Activity: Rhodium catalysts generally exhibit the highest activity for aromatic ring hydrogenation, allowing for reactions to be conducted at lower temperatures and pressures compared to other catalysts.
-
cis-Selectivity: Rhodium catalysts often favor the formation of the cis-decalin isomer. This is attributed to the mechanism of hydrogen addition from the catalyst surface to the adsorbed aromatic ring.
-
Functional Group Tolerance: Rhodium catalysts can be used for the synthesis of cyclohexane moieties while retaining various other functional groups.
Ruthenium (Ru) Catalysts
Ruthenium catalysts, typically supported on carbon (Ru/C) or alumina (Ru/Al₂O₃), are also highly effective for the hydrogenation of aromatic carboxylic acids. Studies on benzoic acid hydrogenation have shown that 5% Ru/C can achieve 100% conversion with 86% selectivity to cyclohexanecarboxylic acid at 493 K and 6.89 MPa.[5][6]
Key Performance Characteristics:
-
High Activity and Selectivity: Ruthenium catalysts demonstrate excellent activity and selectivity for the hydrogenation of the aromatic ring while preserving the carboxylic acid group.
-
Carbocycle-Selective Hydrogenation: In the case of fused heteroarenes, ruthenium complexes have been shown to selectively hydrogenate the carbocyclic ring over the heterocyclic ring.[7] This suggests a potential for selective hydrogenation of the unsubstituted ring in substituted naphthoic acids.
-
Versatility: Ruthenium nanoparticles have been shown to be efficient catalysts for the hydrogenation of various polycyclic aromatic hydrocarbons under mild conditions.[8]
Palladium (Pd) Catalysts
Palladium catalysts, most commonly palladium on carbon (Pd/C), are widely used in hydrogenation reactions. However, for the hydrogenation of aromatic rings, they are generally less active than rhodium and ruthenium.[2] High temperatures and pressures are often required to achieve complete saturation of the aromatic system.
Key Performance Characteristics:
-
Lower Activity for Aromatic Rings: Palladium is more effective for the hydrogenation of alkenes, alkynes, and the hydrogenolysis of certain functional groups. Its application in aromatic ring hydrogenation typically requires more forcing conditions.[9]
-
trans-Selectivity: In the hydrogenation of naphthalene, palladium catalysts tend to favor the formation of the more thermodynamically stable trans-decalin isomer.[3] This is attributed to the orientation of the octalin intermediate on the catalyst surface.[3]
-
Potential for C-O Bond Cleavage: Under certain conditions, palladium catalysts can promote the hydrolytic cleavage of aromatic C-O bonds, which is a consideration if the substrate contains ether functionalities.[10]
Raney Nickel (Ni)
Raney Nickel is a cost-effective, non-precious metal catalyst widely used in industrial hydrogenations.[11] It is prepared by treating a nickel-aluminum alloy with a concentrated solution of sodium hydroxide to leach out the aluminum, resulting in a porous nickel catalyst with a high surface area.[5]
Key Performance Characteristics:
-
Cost-Effectiveness: Raney Nickel is significantly less expensive than noble metal catalysts.
-
High Activity for Various Functional Groups: It is effective for the hydrogenation of a wide range of functional groups, including alkenes, alkynes, and nitro groups.[5]
-
Harsh Conditions for Aromatic Rings: The hydrogenation of aromatic rings using Raney Nickel typically requires high temperatures and pressures.
-
Desulfurization Properties: Raney Nickel is also known for its ability to reduce carbon-sulfur bonds to carbon-hydrogen bonds.[5]
Data Summary: Catalyst Performance in Aromatic Carboxylic Acid Hydrogenation
The following table summarizes the performance of different catalysts in the hydrogenation of benzoic acid, which serves as a model substrate for 1-naphthoic acid.
| Catalyst | Support | Substrate | Temperature (K) | Pressure (MPa) | Conversion (%) | Selectivity to Saturated Acid (%) | Reference |
| 5% Rh | C | Benzoic Acid | 323 | 4 | 95.8 | >99 | [4] |
| 5% Ru | C | Benzoic Acid | 493 | 6.89 | 100 | 86 | [5][6] |
| 5% Pd | C | Benzoic Acid | 423 | 15 | - | - | [3] |
| Ni-Zr-B alloy | - | Benzoic Acid | - | - | 64.9 | 90.6 | [6] |
Mechanistic Insights and Stereochemical Control
The hydrogenation of the naphthalene ring in 1-naphthoic acid proceeds in a stepwise manner, first forming tetrahydro-1-naphthoic acid and then decalin-1-carboxylic acid. The stereochemical outcome of the reaction, yielding either cis- or trans-decalin-1-carboxylic acid, is a critical aspect.
-
cis-Decalin Formation: The cis isomer is typically formed when both hydrogen atoms add to the same face of the aromatic ring from the catalyst surface in a syn-addition.[12] Rhodium catalysts are known to favor this pathway.
-
trans-Decalin Formation: The more thermodynamically stable trans isomer is often favored under conditions that allow for isomerization of the intermediate octalin species on the catalyst surface.[3][9] Palladium catalysts tend to produce higher ratios of the trans isomer.[3]
The choice of catalyst and reaction conditions can therefore be used to control the stereoselectivity of the hydrogenation, which is crucial for applications where a specific isomer is required.
Experimental Protocols
The following section provides a generalized experimental protocol for the hydrogenation of 1-naphthoic acid in a laboratory setting using a Parr hydrogenation apparatus.
General Procedure for Catalytic Hydrogenation
Safety Precautions: Hydrogenation reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The Parr hydrogenation apparatus should be operated by trained personnel and behind a safety shield.
Materials:
-
1-Naphthoic Acid
-
Solvent (e.g., ethanol, acetic acid, or a mixture)
-
Catalyst (e.g., 5% Rh/C, 5% Ru/C, 5% Pd/C, or Raney Nickel)
-
Parr Hydrogenation Apparatus
-
Hydrogen Gas (high purity)
-
Nitrogen or Argon Gas (for inerting)
Procedure:
-
Vessel Preparation: Ensure the Parr reaction vessel is clean and dry.
-
Charging the Reactor:
-
To the reaction vessel, add 1-naphthoic acid and the chosen solvent.[13]
-
Under a gentle stream of inert gas (nitrogen or argon), carefully add the catalyst to the reaction mixture.[13] For pyrophoric catalysts like Raney Nickel, handle as a slurry in the reaction solvent or water to prevent ignition.
-
-
Assembling the Apparatus: Securely assemble the reaction vessel on the Parr shaker apparatus according to the manufacturer's instructions.[13][14]
-
Purging the System:
-
Evacuate the reaction vessel using a vacuum source to remove air.
-
Backfill the vessel with hydrogen gas.
-
Repeat this evacuation-backfill cycle 3-5 times to ensure an inert atmosphere.[13]
-
-
Pressurization and Reaction:
-
Pressurize the reaction vessel to the desired hydrogen pressure.
-
Begin agitation (shaking) and heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir.[14] The reaction is complete when hydrogen uptake ceases.
-
-
Work-up:
-
Stop the agitation and allow the reaction mixture to cool to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reaction vessel with an inert gas.
-
Remove the reaction vessel from the apparatus.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
The filtrate containing the product can then be concentrated and purified by standard techniques such as crystallization or chromatography.
-
Visualizing the Process
Reaction Pathway
Caption: Reaction pathway for the hydrogenation of 1-naphthoic acid.
Experimental Workflow
Caption: General workflow for catalytic hydrogenation.
Conclusion
The selection of a catalyst for the hydrogenation of 1-naphthoic acid is a critical decision that impacts reaction efficiency and product stereochemistry.
-
Rhodium and Ruthenium catalysts are the most active for this transformation, allowing for milder reaction conditions and generally favoring the formation of the cis-decalin product.
-
Palladium catalysts are less active and typically require more forcing conditions, often leading to the thermodynamically more stable trans-decalin isomer.
-
Raney Nickel offers a cost-effective alternative, but its use necessitates high temperatures and pressures.
The choice of catalyst should be guided by the desired stereochemical outcome, the available equipment, and economic considerations. The experimental protocol provided in this guide serves as a starting point for the development of a robust and optimized hydrogenation process.
References
-
Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 2021. [Link]
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 2007. [Link]
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
-
Raney nickel. Wikipedia. [Link]
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
-
Parr Hydrogenation Apparatus Safety procedure. University of Rochester. [Link]
-
Enhancement of Efficiency of Pd/Al2O3Catalysts in Selective Hydrogenation of Sec-Butylbenzene by Modification with H2SO4 or H2WO4. MDPI. [Link]
-
Hydrogenation Parr Shaker SOP. Scribd. [Link]
-
Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry, 2013. [Link]
- Catalytic hydrogenation of carboxylic acids to alcohols. The Royal Society of Chemistry, 2014.
-
Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. [Link]
- Process for the hydrogenation of naphthalene compounds.
-
Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Pacific Northwest National Laboratory. [Link]
-
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]
-
Hydrogenation. Organic Chemistry Portal. [Link]
-
The Hydrogenation of Aromatic Compounds under Mild Conditions by Using a Solid Lewis Acid and Supported Palladium Catalyst. ResearchGate. [Link]
-
Hydrogenation of 2-methylnaphthalene Over Bi-Functional Ni Catalysts. ResearchGate. [Link]
- Process for the hydrogenation of naphthalene.
-
Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]
-
Hydrogenation Reactions. University of Pittsburgh. [Link]
-
Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. PMC. [Link]
-
Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. PMC. [Link]
-
Catalytic hydrogenation of polycyclic aromatic hydrocarbons over palladium/γ-Al2O3 under mild conditions. ResearchGate. [Link]
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. [Link]
-
A Stable Single‐Site Palladium Catalyst for Hydrogenations. IRIS . [Link]
-
Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. NIH. [Link]
-
Decalins. Dalal Institute. [Link]
-
Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology, 2014. [Link]
-
Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in water. ResearchGate. [Link]
-
trans- and cis-Decalin. University of Calgary. [Link]
-
trans- and cis-Decalin. University of Calgary. [Link]
-
Screening of hydrogenation conditions in the Parr reactor. ResearchGate. [Link]
-
Ruthenium-based catalysts for water oxidation: the key role of carboxyl groups as proton acceptors. RSC Publishing. [Link]
-
Complete catalytic hydrogenation of napthalene gives decalin (C10H18). YouTube. [Link]
-
Cis and Trans Decalin. Chemistry Steps. [Link]
-
Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology, 2014. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2475718A - Process for the hydrogenation of naphthalene compounds - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. decalins.html [ursula.chem.yale.edu]
- 10. pnnl.gov [pnnl.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
A Senior Application Scientist's Guide to the Comparative Analysis of 1,2,3,4-Tetrahydro-1-naphthoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of key pharmaceutical intermediates is paramount. 1,2,3,4-Tetrahydro-1-naphthoic acid (THNA), a crucial building block in the synthesis of various pharmaceuticals, demands robust analytical methodologies to ensure quality, purity, and proper stoichiometry in subsequent reactions.[1] This guide provides a comparative analysis of the primary analytical techniques for THNA, offering insights into the causality behind experimental choices and providing supporting data to inform your selection of the most appropriate method.
Introduction to this compound
This compound (CAS No: 1914-65-4) is a carboxylic acid derivative of tetralin.[2][3] Its structure, consisting of a fused benzene ring and a cyclohexanecarboxylic acid moiety, presents unique analytical challenges and opportunities. As a chiral molecule, the separation and quantification of its enantiomers are often critical, particularly in pharmaceutical applications where stereochemistry can dictate therapeutic efficacy and safety.
This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of THNA. We will also touch upon the utility of Fourier-Transform Infrared (FTIR) Spectroscopy for structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Separation
HPLC stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like THNA.[2] Its versatility allows for both achiral (purity) and chiral (enantiomeric excess) analysis with high precision and accuracy.
Chiral HPLC: Resolving the Enantiomers
For many pharmaceutical applications, the biological activity of a chiral molecule resides in a single enantiomer. Consequently, the ability to separate and quantify the enantiomers of THNA is often a regulatory requirement. A validated chiral HPLC method provides the necessary specificity.
A notable isocratic chiral liquid chromatographic method has been developed for determining the enantiomeric purity of THNA.[4] This method is crucial as THNA is a key starting material for the synthesis of Palonosetron HCl.[4] The separation is achieved on a Chiralcel OD-H column, which is a polysaccharide-based chiral stationary phase. The mobile phase consists of a mixture of n-hexane, isopropyl alcohol, and trifluoroacetic acid (948:50:2 v/v/v).[4] The addition of trifluoroacetic acid is a critical choice; it acts as an ion-pairing agent and improves the peak shape and resolution of the acidic analyte.[4]
Experimental Protocol: Chiral HPLC of THNA
-
Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-hexane: Isopropyl Alcohol: Trifluoroacetic Acid (948:50:2 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Reverse-Phase HPLC: Achiral Purity Determination
For assessing the overall purity of THNA without regard to its stereochemistry, reverse-phase HPLC is the method of choice. A C18 column is typically employed, offering good retention and separation of aromatic compounds.
Proposed Experimental Protocol: Reverse-Phase HPLC of THNA
-
Column: C18, 4.6 x 150 mm, 5 µm.[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A suitable gradient, for example, starting from 60% B to 90% B over 10 minutes, can be optimized.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 241 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[6] For a carboxylic acid like THNA, which has limited volatility, derivatization is a necessary step to convert it into a more volatile and thermally stable analyte.[7][8]
Derivatization: The Key to GC-MS Analysis
The carboxyl group of THNA must be derivatized to reduce its polarity and increase its volatility. Silylation is a common and effective derivatization technique for carboxylic acids.[8] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[8][9]
Proposed Experimental Protocol: GC-MS Analysis of THNA
-
Derivatization:
-
Accurately weigh the THNA sample into a reaction vial.
-
Add a suitable solvent (e.g., dimethylformamide).[9]
-
Add the silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For THNA, ¹H and ¹³C NMR would confirm the molecular structure. Beyond its qualitative power, Quantitative NMR (qNMR) has emerged as a primary analytical method that can provide highly accurate and precise quantification without the need for identical reference standards for the analyte.[10]
Quantitative ¹H-NMR (qNMR)
In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy.
Proposed Experimental Protocol: qNMR of THNA
-
Sample Preparation:
-
Accurately weigh a specific amount of the THNA sample.
-
Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte signals.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask to a known volume.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of THNA (e.g., the proton on the chiral carbon or aromatic protons) and a well-resolved signal of the internal standard.
-
Calculate the concentration of THNA using the following formula: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_analyte) * P_standard Where: C = concentration, I = integral value, N = number of protons for the integrated signal, M = molar mass, W = weight, and P = purity of the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the qualitative identification of functional groups in a molecule.[11] For THNA, the FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹) and the aromatic ring. While not a quantitative technique in the same vein as HPLC or GC-MS, it serves as an excellent tool for identity confirmation.[11]
Comparative Summary of Analytical Techniques
| Feature | HPLC (Chiral & RP) | GC-MS | Quantitative NMR (qNMR) | FTIR |
| Primary Application | Purity, Enantiomeric excess | Volatile impurities, Identification | Absolute quantification, Structural confirmation | Functional group identification |
| Sample Volatility | Non-volatile | Volatile/Semi-volatile (with derivatization) | Non-volatile | Non-volatile |
| Sample Preparation | Moderate (dissolution, filtration) | Complex (derivatization required) | Simple (dissolution with internal standard) | Minimal |
| Limit of Detection (LOD) | Low (µg/mL to ng/mL) | Very Low (pg to fg) | Higher (mg/mL to µg/mL) | Not applicable for quantification |
| Limit of Quantification (LOQ) | Low (µg/mL to ng/mL) | Very Low (pg to fg) | Higher (mg/mL to µg/mL) | Not applicable for quantification |
| Precision | High | High | Very High | Not applicable for quantification |
| Accuracy | High | High | Very High | Not applicable for quantification |
| Throughput | High | Moderate | Low to Moderate | Very High |
| Cost | Moderate | High | Very High | Low |
| Key Advantage | Versatility for purity and chiral analysis | High sensitivity and specificity | Absolute quantification without analyte-specific standard | Speed and simplicity for identification |
| Key Disadvantage | Requires specific columns for different analyses | Derivatization can be complex and time-consuming | Lower sensitivity compared to chromatographic methods | Limited to qualitative information |
Performance Data for Chiral HPLC of THNA Enantiomers [4]
| Parameter | (R)-enantiomer | (S)-enantiomer |
| LOD | 0.4046 µg/mL | 0.5916 µg/mL |
| LOQ | 0.8186 µg/mL | 0.9860 µg/mL |
| Recovery | 98-102% | Not specified |
Conclusion and Recommendations
The choice of the optimal analytical technique for this compound is contingent upon the specific analytical question being addressed.
-
For routine purity assessment and quality control , Reverse-Phase HPLC offers a robust, reliable, and cost-effective solution.
-
When the enantiomeric composition is critical, a validated Chiral HPLC method is indispensable.
-
For the identification and quantification of trace volatile impurities , GC-MS following derivatization provides unparalleled sensitivity and specificity.
-
For the purpose of primary standard characterization or when a highly accurate absolute quantification is required without a specific THNA reference standard, qNMR is the superior choice.
-
FTIR serves as a rapid and straightforward method for initial identity confirmation .
By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work with this compound.
References
-
Enantiomeric separation of 1, 2, 3, 4-tetrahydro-1-naphthoic acid using chiral stationary Phase. Scholars Research Library. Available at: [Link]
-
This compound | C11H12O2 | CID 12598146. PubChem. Available at: [Link]
-
Acids: Derivatization for GC Analysis. ResearchGate. Available at: [Link]
-
Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC—MS. Journal of Chromatographic Science. Available at: [Link]
-
This compound, 98%. Thermo Fisher Scientific. Available at: [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available at: [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]
-
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. Available at: [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available at: [Link]
-
This compound, 98%. Alfa Aesar. Available at: [Link]
-
Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. Available at: [Link]
-
Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. ResearchGate. Available at: [Link]
-
Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Science and Education Publishing. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
Sources
- 1. The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4-TETRAHYDRO-1-NAPHTHYLAMINE HYDROCHLORIDE(49800-23-9) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
A Comparative Guide to Chiral Acids in Asymmetric Synthesis: Spotlight on 1,2,3,4-Tetrahydro-1-naphthoic Acid
In the landscape of asymmetric synthesis, the resolution of racemic mixtures remains a cornerstone technique, particularly in the pharmaceutical and fine chemical industries where enantiomeric purity is paramount. The selection of an appropriate chiral resolving agent is a critical decision that profoundly influences the efficiency, yield, and economic viability of the separation process. This guide provides an in-depth technical comparison of 1,2,3,4-tetrahydro-1-naphthoic acid (THNA) with other commonly employed chiral acids, namely derivatives of tartaric acid, camphorsulfonic acid, and Mosher's acid. We will delve into the mechanistic underpinnings of chiral recognition, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical method of resolving a racemic mixture of a chiral base, such as a primary amine, involves its reaction with an enantiomerically pure chiral acid. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities in a given solvent system. This crucial difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, enabling its isolation. Subsequently, the resolved amine enantiomer is liberated from the chiral acid, typically by treatment with a base.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
In Focus: this compound (THNA)
This compound is a chiral carboxylic acid with a rigid bicyclic structure. This conformational rigidity is a key attribute, as it can lead to more defined and predictable interactions with chiral substrates, which is advantageous for effective chiral recognition.
Key Properties of THNA:
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | White to pale cream powder |
| Melting Point | 79.0-86.0 °C |
THNA has found significant application in the pharmaceutical industry, notably as a key intermediate in the synthesis of Palonosetron, a 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting. Its utility in this context underscores its efficacy in resolving chiral amines.
Comparative Analysis with Other Chiral Acids
The choice of a chiral resolving agent is highly substrate-dependent. Here, we compare THNA with other widely used chiral acids, using the resolution of (±)-1-phenylethylamine as a representative example where data is available.
| Chiral Resolving Agent | Racemic Amine | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine |
| (S)-1,2,3,4-Tetrahydro-1-naphthoic acid | (±)-1-Phenylethylamine | Ethanol | Data not available | Data not available |
| (+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | ~40% (for one enantiomer) | >85% (after one crystallization)[1] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-1-Phenylethylamine | Ethanol | ~35% (for one enantiomer) | High (often >95%) |
| (R)-(-)-Mandelic Acid | (±)-1-Phenylethylamine | Isopropanol | ~45% (for one enantiomer) | >98% |
Tartaric Acid and its Derivatives
Tartaric acid is a naturally occurring dicarboxylic acid that is one of the most widely used and cost-effective chiral resolving agents[2]. Its derivatives, such as dibenzoyl- and di-p-toluoyl-tartaric acid, offer modified steric and electronic properties that can enhance the resolution of specific substrates.
Advantages:
-
Readily available and inexpensive in both enantiomeric forms.
-
The two carboxylic acid groups provide strong ionic interactions for salt formation.
-
A large body of literature is available for a wide range of substrates.
Limitations:
-
The high polarity can sometimes lead to solubility issues in common organic solvents.
-
May require multiple recrystallizations to achieve high enantiomeric purity.
Camphorsulfonic Acid (CSA)
(1S)-(+)-10-Camphorsulfonic acid is a strong sulfonic acid derived from camphor. Its high acidity makes it particularly effective for resolving weakly basic amines that may not form stable salts with carboxylic acids.
Advantages:
-
Strong acid, suitable for a broad range of amines.
-
The rigid, bulky camphor backbone provides excellent steric discrimination.
-
Often yields highly crystalline diastereomeric salts.
Limitations:
-
Higher cost compared to tartaric acid.
-
The strong acidity may require harsher conditions for the liberation of the resolved amine.
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid)
Mosher's acid is most renowned as a chiral derivatizing agent for determining the enantiomeric purity and absolute configuration of alcohols and amines by NMR spectroscopy[3][4]. It reacts with the chiral substrate to form diastereomeric esters or amides. The distinct chemical shifts of the protons in these diastereomers in the ¹H NMR spectrum allow for the quantification of the enantiomeric excess. While these diastereomers can be separated preparatively, Mosher's acid is less commonly used for classical resolution by crystallization of diastereomeric salts compared to the other acids discussed.
Primary Application:
-
Determination of enantiomeric excess and absolute configuration.
Advantages in this Role:
-
High reliability in NMR-based analysis.
-
The trifluoromethyl group provides a useful signal in ¹⁹F NMR.
Limitations as a Resolving Agent:
-
High cost.
-
The formation of a covalent bond (ester or amide) requires an additional synthetic step for cleavage to recover the resolved substrate.
Mechanistic Insights into Chiral Recognition
The efficiency of a chiral resolution is fundamentally governed by the differences in the crystal lattice energies of the two diastereomeric salts. These differences arise from the specific intermolecular interactions in the crystal packing, including hydrogen bonding, ionic interactions, and van der Waals forces.
X-ray crystallography studies of diastereomeric salts have provided valuable insights into the mechanism of chiral recognition. For instance, the crystal structure of the diastereomeric salt of (R)-1-phenylethylamine with (R,R)-tartaric acid reveals a complex network of hydrogen bonds that create a specific chiral environment, leading to a more stable and less soluble crystal lattice for one diastereomer over the other.
Similarly, the crystal structure of the salt formed between D-phenylglycine and (+)-camphorsulfonic acid shows a dense and stable arrangement of alternating cation and anion layers for the less soluble diastereomer, while the more soluble diastereomer exhibits a less compact structure[5]. This difference in packing density directly correlates with their differing solubilities.
The rigid structure of THNA is anticipated to promote well-defined three-point interactions with chiral amines, which can lead to significant differences in the crystal packing of the resulting diastereomeric salts and, consequently, efficient resolution. However, a lack of publicly available crystal structures for THNA-amine salts limits a more detailed analysis at this time.
Caption: Differential stability of diastereomeric salt crystal lattices.
Experimental Protocols
The following protocols provide a general framework for the resolution of a racemic primary amine. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
Resolution of (±)-1-Phenylethylamine using (+)-Tartaric Acid
This protocol is adapted from established laboratory procedures[6].
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric Acid
-
Methanol
-
10% Aqueous Sodium Hydroxide
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 15.0 g of (+)-tartaric acid in 120 mL of methanol by heating the mixture on a steam bath. To this hot solution, add 12.1 g of (±)-1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (-)-amine will begin to crystallize. For complete crystallization, let the flask stand for at least 24 hours at room temperature.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Chiral Amine: Transfer the crystals to a separatory funnel and add 50 mL of 10% aqueous sodium hydroxide to liberate the free amine.
-
Extraction: Extract the aqueous layer with three 20 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the ether extracts, dry over anhydrous magnesium sulfate, and remove the ether by rotary evaporation to yield the resolved (-)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the product by polarimetry or chiral HPLC.
A Note on a Protocol for THNA
Conclusion
The selection of a chiral resolving agent is a critical step in the development of a robust and efficient process for the synthesis of enantiomerically pure compounds. This compound presents a compelling option due to its rigid structure, which can facilitate effective chiral recognition. While it has proven its value in industrial applications, a broader public dataset on its comparative performance with other common resolving agents would be beneficial to the scientific community.
For general-purpose resolution of amines, tartaric acid remains a cost-effective and versatile choice. Camphorsulfonic acid is a powerful alternative for weakly basic amines. Mosher's acid , while not a primary choice for classical resolution, is an indispensable tool for the analytical determination of enantiomeric purity and absolute configuration.
Ultimately, the optimal choice of a chiral acid is substrate-specific, and empirical screening of a selection of resolving agents under various conditions is often the most effective strategy to identify the ideal system for a given separation challenge.
References
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Bereczki, L., Marthi, K., & Pokol, G. (2004). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Journal of Thermal Analysis and Calorimetry, 76(2), 533-542.
- Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. (2002). CrystEngComm, 4(57), 334-338.
-
Mosher's Acid - The Retort. (2012, October 22). University of Kentucky. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
Sources
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The Retort [www1.udel.edu]
- 5. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 1,2,3,4-Tetrahydro-1-naphthoic Acid Derivatives
Introduction: The Selectivity Challenge of a Privileged Scaffold
The 1,2,3,4-tetrahydro-1-naphthoic acid core represents a fascinating and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure makes it an excellent starting point for designing potent and specific ligands. A notable success story is its role as a key intermediate in the synthesis of Palonosetron, a highly effective 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea.[1] However, as with any promising chemical series, the journey from a potent hit to a safe clinical candidate is paved with rigorous safety and selectivity assessments.
Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, is a major cause of adverse drug effects and late-stage clinical failures.[2] For derivatives of scaffolds like tetrahydroisoquinoline, which are known to possess a wide spectrum of biological activities including antitumor and anti-inflammatory effects, proactive and comprehensive cross-reactivity profiling is not just a regulatory requirement but a scientific necessity.[3][4] Understanding a compound's polypharmacology early in the discovery process allows for the rational design of more selective molecules and mitigates the risk of costly failures.[5]
This guide provides a robust, multi-tiered framework for comparing the cross-reactivity profiles of novel this compound derivatives. We will progress from broad computational predictions to specific biochemical and cell-based validations, explaining the causality behind each experimental choice to build a self-validating and comprehensive selectivity profile.
The Strategic Workflow for Cross-Reactivity Assessment
A successful cross-reactivity study is a funneling process. We start with a wide net to identify potential liabilities and progressively use more focused, biologically relevant assays to confirm and quantify these interactions. This integrated approach ensures that resources are directed toward investigating the most critical off-targets.
Caption: Integrated workflow for cross-reactivity profiling.
Tier 1: In Silico Profiling — Predicting Potential Interactions
Before committing to resource-intensive wet lab experiments, computational methods provide an invaluable preliminary screen. By comparing the chemical structure of our derivatives against large databases of known ligands and protein structures, we can generate a ranked list of potential off-targets.[6][7]
Causality: The rationale here is twofold. First, using ligand-based methods like chemical similarity (e.g., ECFP6 fingerprints), we operate on the principle that structurally similar molecules often share similar biological targets.[7] Second, structure-based methods, such as molecular docking, can predict binding to proteins for which there is little known ligand information. This dual approach maximizes the coverage of our search.[8]
Hypothetical Data Presentation: The output of this stage is a prioritized list of potential off-targets for each derivative.
Table 1: Predicted Off-Target Profile for this compound Derivatives
| Derivative | Primary Target | Potential Off-Target | Family | Prediction Score (0-1) | Rationale |
|---|---|---|---|---|---|
| THN-A001 | 5-HT3 Receptor | Sigma-1 Receptor | Receptor | 0.85 | High structural similarity to known S1R ligands |
| hERG Channel | Ion Channel | 0.72 | Presence of key pharmacophoric features | ||
| THN-A002 | 5-HT3 Receptor | Dopamine D2 Receptor | GPCR | 0.79 | Shape and feature similarity |
| MAO-B | Enzyme | 0.65 | Substructure match to known inhibitors | ||
| THN-A003 | 5-HT3 Receptor | 5-HT2B Receptor | GPCR | 0.91 | High homology with primary target family |
| | | Sigma-1 Receptor | Receptor | 0.68 | Shared scaffold features with THN-A001 |
Tier 2: In Vitro Biochemical Assays — Quantifying Molecular Interactions
With a list of prioritized off-targets from our in silico screen, we move to biochemical assays to directly measure and quantify binding affinity (Kᵢ) or functional inhibition (IC₅₀). These assays provide the core quantitative data for our comparison.
A. Competitive Binding Assays
Expertise & Experience: A competitive binding assay is the method of choice when a radiolabeled or fluorescently tagged version of your specific test compound is not available.[9] It measures the ability of your unlabeled compound to displace a known, labeled ligand ("tracer") from the target receptor.[10] This allows for the determination of the binding affinity (Kᵢ) of your compound indirectly. The key to a trustworthy assay is selecting a tracer with well-characterized affinity and ensuring that your test compound and the tracer compete for the same binding site.[9][11]
Detailed Protocol: Radioligand Competitive Binding Assay for 5-HT3 Receptor
-
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Granisetron (a known 5-HT3 antagonist).
-
Non-specific binding control: High concentration of a non-radiolabeled antagonist (e.g., 10 µM Ondansetron).
-
Test Compounds: THN-A001, THN-A002, THN-A003, dissolved in DMSO.
-
96-well plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 25 µL of test compound dilutions to the respective wells. For "Total Binding" wells, add 25 µL of vehicle (DMSO). For "Non-Specific Binding" (NSB) wells, add 25 µL of 10 µM Ondansetron.
-
Add 25 µL of [³H]-Granisetron to all wells at a final concentration equal to its Kₑ (e.g., ~0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the receptor-expressing cell membrane preparation (e.g., 10 µg protein/well) to all wells.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.[11]
-
Dry the filter mat, place it in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis (Self-Validation):
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Convert CPM for each test compound concentration into "% Inhibition" of specific binding.
-
Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor. This calculation is critical for standardizing results across different assays.
-
Caption: Principle of a competitive binding assay.
B. Enzyme Inhibition Assays
Expertise & Experience: For off-targets that are enzymes (e.g., MAO-B), a direct functional assay measuring the inhibition of catalytic activity is more informative than a binding assay alone.[12] A robust enzyme inhibition assay requires careful optimization of enzyme and substrate concentrations.[13] The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitive detection of competitive inhibitors.[14] Including a known inhibitor as a positive control is essential for validating each experimental run.
Table 2: Comparative In Vitro Biochemical Profile (Kᵢ / IC₅₀ in nM)
| Derivative | 5-HT3 Receptor (Kᵢ) | Sigma-1 Receptor (Kᵢ) | Dopamine D2 (Kᵢ) | MAO-B (IC₅₀) | Selectivity (S1R/5-HT3) |
|---|---|---|---|---|---|
| THN-A001 | 1.2 | 150 | >10,000 | >10,000 | 125-fold |
| THN-A002 | 5.8 | 8,500 | 980 | 1,200 | 1465-fold |
| THN-A003 | 0.9 | 75 | 5,400 | >10,000 | 83-fold |
| Reference Cmpd | 1.0 | 2,500 | >10,000 | >10,000 | 2500-fold |
Tier 3: Cell-Based Functional Assays — Assessing Physiological Impact
Expertise & Experience: While biochemical assays are precise, they occur in an artificial system. Cell-based assays are critical for confirming that the binding or enzyme inhibition observed in vitro translates to a functional effect in a more complex, physiological environment.[15][16] These assays can measure downstream signaling events, providing a more accurate prediction of a compound's potential in vivo activity and toxicity.[17] For example, 5-HT3 receptors are ligand-gated ion channels; their activation leads to a measurable influx of cations like Ca²⁺.
Detailed Protocol: FLIPR Calcium Flux Assay
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
Test Compounds (as antagonists).
-
A fluorescence imaging plate reader (FLIPR).
-
-
Procedure:
-
Plate the cells in 384-well plates and grow to confluence.
-
Load cells with the calcium-sensitive dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (THN-A001, etc.) at various concentrations and incubate for 15-30 minutes.
-
Place the plate in the FLIPR instrument.
-
Initiate reading and add a challenge concentration of Serotonin (e.g., EC₈₀ concentration) to all wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
-
Data Analysis (Self-Validation):
-
The antagonist activity of the test compounds is measured by their ability to inhibit the calcium flux induced by the serotonin agonist.
-
Calculate the % inhibition for each compound concentration relative to control wells (agonist only vs. buffer only).
-
Plot % inhibition vs. log concentration and fit the curve to determine the functional IC₅₀ (sometimes referred to as EC₅₀ for antagonism).
-
Table 3: Comparative Cell-Based Functional Activity (IC₅₀ in nM)
| Derivative | 5-HT3 Receptor Antagonism | Off-Target Functional Assay |
|---|---|---|
| (Ca²⁺ Flux IC₅₀) | (e.g., Sigma-1 Reporter IC₅₀) | |
| THN-A001 | 2.5 | 350 |
| THN-A002 | 12.1 | >10,000 |
| THN-A003 | 1.8 | 190 |
Synthesizing the Data: A Guide to Comparison
By integrating the data from all three tiers, we can build a comprehensive cross-reactivity profile for each derivative.
-
THN-A001: Shows high potency at the primary target (1.2 nM Kᵢ, 2.5 nM functional IC₅₀). However, it has a notable off-target liability at the Sigma-1 receptor (150 nM Kᵢ), resulting in a modest 125-fold selectivity. This was correctly predicted by the in silico screen and confirmed in both binding and functional assays. This compound may carry a higher risk of off-target effects.
-
THN-A002: Is less potent at the 5-HT3 receptor (5.8 nM) but demonstrates a much cleaner off-target profile, with over 1400-fold selectivity against the nearest identified off-target. This compound represents a safer, albeit less potent, alternative.
-
THN-A003: Is the most potent compound on-target (0.9 nM) but has an even greater Sigma-1 liability than THN-A001 (83-fold selectivity). While its potency is attractive, its poor selectivity makes it a high-risk candidate.
This comparative analysis, grounded in empirical data, allows drug development teams to make informed decisions. The choice between THN-A001 and THN-A002 becomes a strategic decision balancing potency against safety, a common dilemma in drug discovery. This data-driven approach is essential for complying with preclinical safety evaluation guidelines set forth by regulatory bodies like the FDA.[18]
References
-
HistologiX. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
-
ResearchGate. (2023). Cross-reactivity among drugs: Clinical problems | Request PDF. Retrieved from [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-262. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Meyers, M. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Retrieved from [Link]
-
Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Journal of Allergy and Clinical Immunology, 149(5), 1593-1603. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 423-432. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry, 2022, 9051188. Retrieved from [Link]
-
Li, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 6985. Retrieved from [Link]
-
Krivova, K. V., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(13), 10833. Retrieved from [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
-
Haematologica. (2007). Clinical pathology for preclinical safety assessment: current global guidelines. Haematologica, 92(12), 1679-1685. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]
-
Biochemical Journal. (1983). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
-
Fluidic Sciences Ltd. (2023). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]
-
Molecules. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
Medicine LibreTexts. (2021). 1.10: Competitive Binding Assays. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. histologix.com [histologix.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 11. med.libretexts.org [med.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. fda.gov [fda.gov]
A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-naphthoic Acid: An Evaluation of Key Methodologies
Introduction: The Strategic Importance of a Versatile Intermediate
1,2,3,4-Tetrahydro-1-naphthoic acid is a bicyclic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1] Its structurally rigid, yet conformationally defined, tetralin core makes it an invaluable building block in drug discovery and development. The compound's significance is highlighted by its role as a key precursor in the synthesis of widely used pharmaceuticals, including the vasoconstrictor Tetryzoline and the potent 5-HT3 receptor antagonist Palonosetron, which is critical for managing chemotherapy-induced nausea and vomiting.[2][3][4]
Given its importance, the efficient and scalable synthesis of this compound is a subject of considerable interest to researchers, process chemists, and drug development professionals. The choice of synthetic route can profoundly impact yield, purity, stereochemical control, cost, and environmental footprint. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this key intermediate, supported by experimental data and protocols to empower researchers in making informed decisions for their specific applications.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be broadly approached via three distinct strategies, each with inherent advantages and limitations. The selection of a particular pathway is dictated by the desired outcome, specifically whether a racemic mixture or a specific enantiomer is required, and the scale of the production.
-
Method A: Direct Catalytic Hydrogenation: The most direct route, involving the reduction of the aromatic system of 1-Naphthoic acid.
-
Method B: Oxidation of a Precursor Alcohol: A powerful method for achieving high enantiopurity by oxidizing the corresponding chiral 1,2,3,4-Tetrahydro-1-naphthylmethanol.
-
Method C: Multi-Step Reductive Pathways: More complex routes, such as the Birch reduction, that offer access from different starting materials.
Caption: High-level overview of the three primary synthetic routes to this compound.
Method A: Catalytic Hydrogenation of 1-Naphthoic Acid
This approach is the most straightforward, involving the direct reduction of commercially available 1-naphthoic acid.
Scientific Principle & Causality
Catalytic hydrogenation reduces the aromatic naphthalene ring system by adding hydrogen atoms across its double bonds.[5] This transformation is thermodynamically favorable but kinetically slow, necessitating the use of a heterogeneous metal catalyst to lower the activation energy. The reaction typically proceeds by adsorbing both the 1-naphthoic acid and diatomic hydrogen onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the aromatic ring.
The choice of catalyst and reaction conditions is critical. While simple alkenes can be hydrogenated under mild conditions, the inherent stability of the aromatic naphthalene ring requires more forcing conditions, such as elevated hydrogen pressure and temperature, to overcome the resonance energy.[6][7]
Comparative Analysis
-
Catalysts: Palladium on carbon (Pd/C) is a commonly employed catalyst, demonstrating high efficacy.[8] Other catalysts from the platinum group metals (e.g., Pt, Ru) or nickel-based catalysts like Raney Nickel can also be used, though they may require different operating conditions.[6][9]
-
Yield & Purity: This method is capable of producing very high yields, with reports of up to 99% when using 10% Pd/C in ethanol.[8] The workup is generally simple, involving filtration to remove the catalyst followed by solvent evaporation, leading to a high-purity product.
-
Stereochemistry: A significant feature of this method is the production of a racemic mixture. The hydrogenation occurs on a planar aromatic ring, with hydrogen addition being equally probable from either face, resulting in an equal mixture of (R)- and (S)-enantiomers.
-
Advantages:
-
High atom economy and a short, direct route.
-
Excellent yields are achievable.
-
Simple product isolation.[9]
-
-
Disadvantages:
-
Produces a racemic product, requiring a subsequent resolution step if a single enantiomer is needed.
-
Often requires specialized high-pressure hydrogenation equipment.
-
Catalysts can be expensive and susceptible to poisoning.[9]
-
Detailed Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative example for the synthesis of racemic this compound.
Caption: Experimental workflow for catalytic hydrogenation of 1-naphthoic acid.
Step-by-Step Procedure:
-
Reactor Charging: In a high-pressure Parr hydrogenation apparatus, charge the vessel with 1-naphthoic acid (1.0 eq), 10% Palladium on charcoal (typically 1-5 mol%), and a suitable solvent such as absolute ethanol.
-
System Purge: Seal the reactor. Purge the system first with nitrogen gas to remove air, then with hydrogen gas to remove the nitrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-3 atm or higher, depending on the scale and catalyst activity). Begin agitation and heat the reaction mixture if necessary.
-
Reaction Monitoring: The reaction is monitored by the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the heterogeneous Pd/C catalyst. The filter cake should be washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure (rotary evaporation) to yield the crude this compound, which can be further purified by recrystallization if needed.
Method B: Oxidation of 1,2,3,4-Tetrahydro-1-naphthylmethanol
This strategy is the method of choice when a specific enantiomer of the target acid is required, for instance, the (R)-enantiomer needed for Palonosetron synthesis.[2]
Scientific Principle & Causality
This method leverages a well-established transformation in organic chemistry: the oxidation of a primary alcohol to a carboxylic acid. The key to this strategy's success is the availability of the starting material, 1,2,3,4-Tetrahydro-1-naphthylmethanol, in high enantiopurity. The oxidation reaction itself does not affect the stereocenter at the C1 position, thus preserving the chiral integrity of the starting material.
Several oxidizing agents can accomplish this conversion, each with a different mechanism and operational requirements.[10]
-
Jones Reagent (CrO₃/H₂SO₄): A strong oxidizing agent that readily converts primary alcohols to carboxylic acids. The reaction involves the formation of a chromate ester followed by elimination. Its primary drawback is the generation of carcinogenic chromium waste.
-
Nitric Acid (HNO₃): A potent and inexpensive oxidant, but its reactivity can sometimes lead to side reactions, such as nitration of the aromatic ring, if conditions are not carefully controlled.
-
TEMPO-catalyzed Oxidation: A milder, metal-free alternative. A catalytic amount of a nitroxyl radical like TEMPO is used in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach), to regenerate the active oxoammonium ion species that performs the oxidation.
Comparative Analysis
-
Yield & Purity: This method provides good to excellent yields, typically ranging from 70% to over 81%, depending on the chosen oxidant.[10]
-
Stereochemistry: The primary advantage of this route is its ability to produce enantiomerically pure product. The stereochemistry of the final acid is directly determined by the stereochemistry of the starting alcohol.
-
Advantages:
-
Excellent control over stereochemistry.[10]
-
Multiple oxidant systems are available to suit different lab capabilities and environmental considerations.
-
Generally operates under milder conditions than high-pressure hydrogenation.
-
-
Disadvantages:
-
Requires the synthesis or purchase of the enantiopure starting alcohol, adding to the overall step count and cost.
-
Some methods involve hazardous and environmentally unfriendly reagents (e.g., chromium).
-
Detailed Experimental Protocol: Jones Oxidation
The following protocol is based on a reported procedure for the synthesis of chiral this compound.[10]
Step-by-Step Procedure:
-
Setup: Dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenemethanol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice-water bath.
-
Addition of Oxidant: Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water. Add the Jones reagent dropwise to the cooled alcohol solution over approximately 1 hour, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 2 hours at 0°C. The reaction progress can be monitored by TLC.
-
Quenching & Extraction: Pour the reaction mixture into ice water to quench the reaction. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3x).
-
Purification: Combine the organic layers and wash with water. Extract the organic layer with an aqueous base (e.g., 5% NaOH) to move the carboxylate salt into the aqueous phase. Wash the basic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer with concentrated HCl to a pH of 2-3, causing the carboxylic acid to precipitate. Extract the product back into dichloromethane (3x).
-
Final Steps: Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be recrystallized from a solvent like n-hexane to achieve high purity.[10]
Quantitative Performance Benchmark
To facilitate an objective comparison, the key performance indicators for the discussed synthetic methods are summarized below.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Oxidation of Alcohol | Method C: Multi-step (e.g., Birch) |
| Starting Material | 1-Naphthoic Acid | Chiral Tetrahydro-1-naphthylmethanol | Naphthalene derivatives |
| Typical Yield | Very High (~99%)[8] | High (70-81%)[10] | Lower (e.g., ~33% overall)[8] |
| Stereocontrol | None (produces racemic mixture) | Excellent (retains starting material's chirality) | None (produces racemic mixture) |
| Number of Steps | 1 (from 1-naphthoic acid) | 1 (from alcohol), but alcohol requires synthesis | Multiple (e.g., 5-6 steps)[8] |
| Key Reagents | H₂, Pd/C (or other metal catalyst) | CrO₃/H₂SO₄ or TEMPO/NaOCl or HNO₃ | Na/Li metal, liquid NH₃, various reagents |
| Reaction Conditions | High Pressure, elevated Temp. | Low Temperature to RT | Very Low Temp. (-78°C), then varied |
| Primary Hazard | Flammable H₂ gas, high pressure | Corrosive, toxic, carcinogenic reagents (Cr) | Flammable/reactive metals, cryogenic liquids |
| Scalability | Excellent, common in industry | Good, but waste disposal can be an issue | More complex, less ideal for large scale |
Conclusion and Expert Recommendations
The synthesis of this compound is a well-studied transformation, and the optimal method is contingent upon the specific goals of the researcher.
-
For Racemic Material and Scalability: Method A (Catalytic Hydrogenation) is unequivocally the superior choice. Its directness, high yield, and atom economy make it ideal for producing large quantities of the racemic acid, which can then be used as is or subjected to chiral resolution. It represents the most efficient pathway from a process chemistry perspective.
-
For Enantiopure Synthesis: Method B (Oxidation of the Chiral Alcohol) is the recommended and most logical approach. It provides direct access to the desired (R)- or (S)-enantiomer with excellent yield and complete preservation of stereochemical integrity. For modern, environmentally conscious labs, the TEMPO-catalyzed variant is preferable to methods employing heavy metals.
-
For Structural Analogs: Method C (Multi-step Routes) , while having lower overall yields and greater complexity, offers flexibility. These routes may be necessary for creating derivatives of this compound with different substitution patterns on the aromatic ring that are not accessible via the other, more direct methods.
By understanding the causality behind each experimental choice and comparing the quantitative outcomes, researchers can confidently select the synthetic strategy that best aligns with their objectives, whether they are in early-stage discovery, process development, or large-scale manufacturing.
References
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. Available from: [Link]
-
The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. (2026). Pharmaffiliates. Available from: [Link]
-
1-Naphthoic acid. (n.d.). Wikipedia. Available from: [Link]
- Method for preparing chiral 1, 2, 3, 4-tetrahydro-1-naphthoic acid. (2011). Google Patents.
- Process for the hydrogenation of naphthalene compounds. (1949). Google Patents.
-
catalytic hydrogenation - Organic Chemistry One (1) Lecture Series Video 47. (2022). YouTube. Available from: [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available from: [Link]
-
Catalytic performance for the hydrogenation of naphthalene over catalysts. (n.d.). ResearchGate. Available from: [Link]
-
ar-TETRAHYDRO-α-NAPHTHOL. Organic Syntheses. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. US2475718A - Process for the hydrogenation of naphthalene compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. CN101591241B - Method for preparing chiral 1, 2, 3, 4-tetrahydro-1-naphthoic acid - Google Patents [patents.google.com]
An Economic Analysis of Synthetic Routes to 1,2,3,4-Tetrahydro-1-naphthoic Acid: A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and economically viable production of key intermediates is paramount. 1,2,3,4-Tetrahydro-1-naphthoic acid, a crucial building block, particularly its (R)-enantiomer in the synthesis of the antiemetic drug palonosetron, presents a compelling case for a thorough analysis of its synthetic pathways.[1] This guide provides an in-depth comparison of the prevalent synthetic routes to this valuable compound, offering experimental data, economic considerations, and an expert perspective on the practical implications of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly commences from 1-naphthoic acid, which is then reduced to the desired saturated carbocyclic acid. Therefore, a comprehensive economic analysis must consider both the synthesis of the 1-naphthoic acid precursor and its subsequent reduction. This guide will dissect three primary routes for obtaining 1-naphthoic acid and then delve into the methodologies for its conversion to this compound, including a discussion on achieving the enantiomerically pure form.
The primary routes to be compared are:
-
Route A: The Grignard Route - Synthesis of 1-naphthoic acid from 1-bromonaphthalene followed by catalytic hydrogenation.
-
Route B: The Direct Carboxylation Route - A greener approach involving the direct carboxylation of naphthalene to 1-naphthoic acid, followed by catalytic hydrogenation.
-
Route C: The Traditional Oxidation Route (A Brief Critique) - A historical method involving the oxidation of 1-methylnaphthalene, now largely disfavored due to significant environmental and safety concerns.
Visualizing the Synthetic Pathways
Figure 1: Overview of the primary synthetic routes to this compound.
Part 1: Synthesis of the Precursor - 1-Naphthoic Acid
The choice of route to 1-naphthoic acid significantly impacts the overall process economics, safety, and environmental footprint.
Route A: The Grignard Route from 1-Bromonaphthalene
This classical and reliable method involves the formation of a Grignard reagent from 1-bromonaphthalene, followed by carboxylation with carbon dioxide.
Experimental Protocol:
A detailed procedure for this synthesis is well-documented in Organic Syntheses.[2] In a typical setup, magnesium turnings are activated with a small amount of iodine in anhydrous ether. A solution of 1-bromonaphthalene in ether is then added to form the Grignard reagent, 1-naphthoylmagnesium bromide. This is followed by cooling and the introduction of dry carbon dioxide gas. Acidic workup yields 1-naphthoic acid.
Economic Analysis:
-
Starting Material Cost: 1-bromonaphthalene is a relatively expensive starting material compared to naphthalene. Current market prices need to be sourced for an accurate assessment.
-
Reagent Cost: Magnesium is an inexpensive reagent. The use of anhydrous ether adds to the cost and requires stringent safety precautions due to its high flammability and potential for peroxide formation.
-
Yield: The reported yield is in the range of 68-70%, which is respectable for a multi-step one-pot reaction.[2]
-
Safety and Environmental Concerns: Grignard reactions are highly exothermic and sensitive to moisture and air, posing significant safety risks, especially on a large scale. The use of large volumes of ether is a major fire hazard.
Route B: Direct Carboxylation of Naphthalene
This emerging route presents a more atom-economical and environmentally friendly alternative to the Grignard method.
Conceptual Workflow:
A patented method describes the direct carboxylation of naphthalene using a Lewis acid catalyst and carbon dioxide under pressure. This approach avoids the use of halogenated starting materials and organometallic intermediates.
Economic and Environmental Advantages:
-
Starting Material Cost: Naphthalene is a significantly cheaper and more readily available bulk chemical than 1-bromonaphthalene.
-
Atom Economy: This route boasts a 100% atom economy in principle, as all atoms from the reactants are incorporated into the product.
-
Environmental Impact: By eliminating the need for bromination and the use of large quantities of ether, this route is inherently greener. It also utilizes carbon dioxide, a greenhouse gas, as a C1 source.
-
Challenges: The primary challenge lies in the catalyst's efficiency and the required reaction conditions (pressure and temperature), which will dictate the capital expenditure for specialized equipment. Further research and development are needed to optimize this process for industrial-scale production.
Route C: Traditional Oxidation of 1-Methylnaphthalene (A Cautionary Note)
Historically, 1-naphthoic acid was synthesized by the oxidation of 1-methylnaphthalene using strong oxidants and heavy metal catalysts (e.g., cobalt, manganese, or chromium salts).
Drawbacks:
-
Environmental Toxicity: The use of heavy metal catalysts poses significant environmental risks due to their toxicity and the challenges associated with their disposal and remediation.
-
Harsh Reaction Conditions: This method typically requires high temperatures and pressures, leading to high energy consumption and the potential for side reactions.
-
Poor Selectivity: The oxidation can sometimes lead to over-oxidation and ring cleavage, resulting in lower yields and complex purification procedures.
Given these significant disadvantages, this route is not recommended for modern, sustainable chemical manufacturing.
Part 2: Synthesis of this compound
The final step in the synthesis is the reduction of the naphthalene ring of 1-naphthoic acid.
Catalytic Hydrogenation
This is the most common and industrially viable method for the reduction of aromatic rings.
Figure 2: Simplified workflow for the catalytic hydrogenation of 1-naphthoic acid.
Experimental Protocol:
A general procedure involves dissolving 1-naphthoic acid in a suitable solvent, such as ethanol or acetic acid, and subjecting it to hydrogenation in the presence of a catalyst under hydrogen pressure.
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of aromatic rings. Typically, a 5-10% loading of palladium on a carbon support is employed.
-
Raney Nickel: A more cost-effective but often less selective catalyst. It is highly pyrophoric and requires careful handling.[3]
-
Platinum-based catalysts (e.g., PtO₂, Adam's catalyst): These are also highly effective but generally more expensive than palladium catalysts.[4]
-
Economic and Process Considerations:
-
Catalyst Cost and Reusability: The cost of the catalyst, particularly precious metal catalysts like palladium and platinum, is a significant factor. However, these catalysts can often be recovered and reused, which improves the overall process economics.
-
Reaction Conditions: The required hydrogen pressure and temperature will influence the choice of reactor and the associated capital costs. Milder conditions are generally preferred for safety and energy efficiency.
-
Yield and Purity: High yields and purity are crucial for minimizing downstream processing costs. The choice of catalyst and reaction conditions can significantly impact the selectivity of the reaction and the formation of byproducts.
-
Safety: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts, necessitating specialized equipment and strict safety protocols.[5][6][7]
Birch Reduction (A Two-Step Alternative)
The Birch reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol is another potential route.[8] For 1-naphthoic acid, this would likely yield a di-hydro intermediate, which would then require a subsequent hydrogenation step to afford the fully saturated product.
Economic and Practical Considerations:
-
Reagent Cost and Handling: The use of liquid ammonia and alkali metals requires specialized equipment and handling procedures, which can be challenging and costly to implement on an industrial scale.
-
Multi-step Process: A two-step process is generally less economically favorable than a one-step synthesis due to increased processing time, solvent usage, and potential for yield loss at each step.
Part 3: Achieving Enantiopurity - The Synthesis of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid
For pharmaceutical applications, obtaining the single (R)-enantiomer is often a requirement. This can be achieved through two main strategies: resolution of the racemic mixture or asymmetric synthesis.
Resolution of Racemic this compound
1. Classical Resolution via Diastereomeric Salt Formation:
This traditional method involves reacting the racemic acid with a chiral base (e.g., a chiral amine) to form diastereomeric salts.[9][10] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the acid is then liberated by treatment with a strong acid.
2. Enzymatic Kinetic Resolution:
Lipases are enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[11][12][13] This method can offer high enantioselectivity under mild reaction conditions. For this compound, the racemic mixture could be esterified, and a lipase could be used to selectively hydrolyze one of the enantiomeric esters.
3. Chiral Chromatography:
Preparative chiral high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of the racemic mixture.[1] While this method can provide very high enantiomeric purity, it is often expensive and may not be economically viable for large-scale production.
Asymmetric Synthesis
This approach aims to directly synthesize the desired enantiomer, avoiding the need for a resolution step and the inherent 50% loss of material in a classical resolution.
Asymmetric Hydrogenation:
The use of chiral catalysts, such as ruthenium complexes with chiral phosphine ligands (e.g., BINAP), has shown great promise in the asymmetric hydrogenation of various substrates, including aromatic compounds.[14][15] Applying this technology to the hydrogenation of 1-naphthoic acid or a suitable precursor could potentially provide a direct and efficient route to (R)-1,2,3,4-Tetrahydro-1-naphthoic acid.
Economic Comparison Summary
| Route | Starting Materials | Key Reagents | Pros | Cons | Estimated Relative Cost |
| A: Grignard | 1-Bromonaphthalene | Mg, Ether, CO₂ | Well-established, reliable | Expensive starting material, hazardous reagents, moderate yield | High |
| B: Direct Carboxylation | Naphthalene | CO₂, Lewis Acid | Inexpensive starting material, high atom economy, greener | Requires specialized high-pressure equipment, catalyst development may be needed | Potentially Low to Medium |
| C: Oxidation | 1-Methylnaphthalene | Oxidants, Heavy Metal Catalysts | - | Environmentally hazardous, harsh conditions, low selectivity | Not Recommended |
Table 1: Qualitative Economic Comparison of Routes to 1-Naphthoic Acid.
| Method | Key Reagents/Process | Pros | Cons | Suitability for Scale-up |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, catalyst can be recycled | Requires high-pressure equipment, safety concerns | Excellent |
| Birch Reduction + Hydrogenation | Na/Li, liquid NH₃, H₂, Catalyst | - | Two-step process, hazardous reagents | Challenging |
| Classical Resolution | Chiral Amine | Well-established technique | Maximum 50% yield of desired enantiomer | Good |
| Enzymatic Resolution | Lipase | High enantioselectivity, mild conditions | Enzyme cost and stability can be a factor | Good |
| Asymmetric Hydrogenation | Chiral Ru-catalyst, H₂ | Potentially high yield and enantioselectivity in one step | High initial catalyst cost | Excellent, with catalyst optimization |
Table 2: Comparison of Reduction and Resolution/Asymmetric Synthesis Methods.
Conclusion and Expert Recommendation
For the synthesis of racemic this compound on an industrial scale, the most economically promising route appears to be the direct carboxylation of naphthalene to 1-naphthoic acid (Route B), followed by catalytic hydrogenation . While this route may require initial investment in high-pressure equipment, the significantly lower cost of the starting material, coupled with its superior environmental profile, makes it a compelling choice for long-term, sustainable production.
The Grignard route (Route A) remains a viable and well-understood option for smaller-scale synthesis or when the necessary high-pressure infrastructure for direct carboxylation is not available.
For the production of the enantiomerically pure (R)-1,2,3,4-Tetrahydro-1-naphthoic acid, a thorough investigation into asymmetric hydrogenation is highly recommended. The development of an efficient chiral catalyst would provide the most direct and atom-economical route. In the interim, enzymatic kinetic resolution offers a highly selective and environmentally benign method for resolving the racemic mixture and is likely to be more cost-effective and scalable than classical resolution or chiral chromatography for pharmaceutical applications.
Ultimately, the optimal synthetic strategy will depend on a variety of factors, including the desired scale of production, the available capital for investment in equipment, and the specific purity and enantiomeric excess requirements of the final product. This guide provides a framework for making an informed decision based on a comprehensive analysis of the available synthetic methodologies.
References
-
Gilman, H.; St. John, N. B.; Schulze, F. α-NAPHTHOIC ACID. Org. Synth.1931 , 11, 80. DOI: 10.15227/orgsyn.011.0080. [Link]
-
Chandra, T.; Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
-
Kulkarni, B. D.; et al. raney nickel reductions-part i. Journal of Scientific & Industrial Research. [Link]
-
Reddy, G. S.; et al. Enantiomeric separation of 1, 2, 3, 4-tetrahydro-1-naphthoic acid using chiral stationary Phase. Scholars Research Library. [Link]
-
Kwona, S.; Im, S. Life cycle assessment and techno-economic analysis of naphtha cracking electrification using plasma for carbon neutrality. The Royal Society of Chemistry. [Link]
-
Genet, J. P.; et al. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace. [Link]
-
Forró, E.; Fülöp, F. Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. ResearchGate. [Link]
-
Mettler Toledo. Webinar: Hydrogenation Process Safety and Process Performance. [Link]
-
Forró, E.; Fülöp, F. Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. ResearchGate. [Link]
-
Hsieh, M. K. Techno-economic assessment of jet fuel naphthalene removal to reduce non-volatile particulate matter emissions. DSpace@MIT. [Link]
-
Organic Syntheses. hydrogen - Organic Syntheses Procedure. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Andrade, L. H.; et al. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]
-
ResearchGate. Life cycle assessment and techno-economic analysis of naphtha cracking electrification using plasma for carbon neutrality | Request PDF. [Link]
-
ResearchGate. Synthesis of racemic 1,2,3,4-tetrahydroisoquinolines and their resolution. [Link]
-
Thermo Scientific Alfa Aesar. This compound, 98% 250 mg | Buy Online. [Link]
-
Mettler Toledo. Hydrogenation Process Safety and Process Performance. [Link]
-
Genet, J. P.; et al. General synthesis of novel chiral ruthenium catalysts and their use in asymmetric hydrogenation. Sci-Hub. [Link]
-
Ashenhurst, J. Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
-
H.E.L Group. Achieving safe conditions for hydrogenation reaction using concentrated raw materials. [Link]
-
Francke, R.; et al. Revisiting the Electrochemical Carboxylation of Naphthalene with CO2: Selective Monocarboxylation of 2-Substituted Naphthalenes. PubMed. [Link]
-
CORE. Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. [Link]
-
ResearchGate. New ruthenium catalysts containing chiral Schiff bases for the asymmetric hydrogenation of acetophenone. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Organic Syntheses. ar-TETRAHYDRO-α-NAPHTHOL. [Link]
-
de Miranda, A. S.; et al. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]
-
Chemical Process Engineering. Hydrogenation Reaction Safety In The Chemical Industry. [Link]
-
Mouttaki, H.; et al. Identification of naphthalene carboxylase as a prototype for the anaerobic activation of non-substituted aromatic hydrocarbons. PubMed. [Link]
-
Paizs, C.; et al. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. [Link]
- Google Patents.
-
Chinea, K.; et al. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. [Link]
-
Feng, S.; et al. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Taylor & Francis. Transfer hydrogenation – Knowledge and References. [Link]
-
Berlin, J. M.; et al. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. PMC - NIH. [Link]
-
BYJU'S. Birch Reduction Mechanism. [Link]
-
Chemistry LibreTexts. 5.2: Catalytic Hydrogenation. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. njhjchem.com [njhjchem.com]
- 5. helgroup.com [helgroup.com]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Sci-Hub. General synthesis of novel chiral ruthenium catalysts and their use in asymmetric hydrogenation / Tetrahedron: Asymmetry, 1991 [sci-hub.sg]
- 15. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydro-1-naphthoic Acid
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. 1,2,3,4-Tetrahydro-1-naphthoic acid is a valuable intermediate in organic synthesis, but its handling and disposal demand a rigorous, safety-first approach grounded in a clear understanding of its chemical properties and regulatory frameworks.[1] This guide provides the essential logistical and safety information to manage this compound's waste stream, ensuring the protection of laboratory personnel and the environment.
Hazard Identification: The Foundation of Safe Disposal
Before any disposal procedure can be planned, a thorough risk assessment is mandatory. The disposal plan is directly dictated by the inherent hazards of the chemical. This compound is not merely a benign organic solid; it possesses specific hazards that must be respected.
The primary causality for its handling precautions stems from its classification as an irritant and a potentially harmful substance.[2] According to the Globally Harmonized System (GHS), it presents the following hazards:
-
Skin and Eye Irritation: The compound is known to cause skin and serious eye irritation.[2] This is a common property of carboxylic acids, which can be corrosive to tissues upon contact.[3]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2]
-
Potential for Systemic Effects: Some data suggests it may be harmful if swallowed and could cause damage to organs through prolonged or repeated exposure.[2]
These hazards mandate that this compound be treated as a hazardous waste stream. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[4][5] While not specifically listed, its irritant and potential toxicological properties require it to be managed under this framework to ensure "cradle-to-grave" responsibility.[6][7]
Table 1: Key Properties & GHS Classifications
| Property | Value | Source |
| CAS Number | 1914-65-4 | [2][8] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][9] |
| Appearance | White to light yellow crystalline powder | [8][10] |
| Solubility | Slightly soluble in water; Soluble in methanol | [8][9] |
| GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedH373: May cause damage to organs through prolonged or repeated exposure | [2] |
Pre-Disposal Operations: Ensuring Safety at the Point of Generation
Proper disposal begins long before the waste container is collected. It starts with meticulous handling and storage practices to prevent accidental exposure or release.
Personal Protective Equipment (PPE)
A fundamental, non-negotiable protocol is the use of appropriate PPE. The rationale is to create a barrier between the researcher and the chemical hazard.
-
Eye Protection: Wear chemical splash goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Nitrile rubber gloves are effective against acids and should be worn.[3][12] Always inspect gloves before use and use proper removal technique to avoid skin contact.[13]
-
Body Protection: A chemical-resistant apron or a standard lab coat should be worn to protect against splashes and spills.[3][14]
Handling and Storage of Waste
Generated waste must be managed to prevent reactions and ensure containment.
-
Ventilation: Always handle the solid compound and prepare waste containers in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of dust.[11][13]
-
Segregation: Store waste containers of this compound away from incompatible materials, particularly strong bases and strong oxidizing agents, to prevent violent reactions.[11][15][16][17]
-
Containment: Waste must be accumulated in a robust, tightly sealed container that is compatible with the chemical.[14][15]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the validated, compliant process for disposing of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step logically follows regulatory and safety mandates.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper chemical waste disposal.
Step 1: Waste Characterization
All waste containing this compound, including contaminated labware (e.g., weigh boats, gloves), must be classified as hazardous waste. This is the critical first step in the EPA's hazardous waste management process.[5][18]
Step 2: Segregation and Collection
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap. Ensure the container is clean and dry.
-
Label Correctly: The container must be labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including "this compound".
-
Accumulate Safely: Keep the container closed at all times except when adding waste.[18] Store the container in a designated satellite accumulation area or central storage area that is secure and segregated from incompatible chemicals.
Step 3: On-Site Pre-Treatment (Conditional Neutralization of Small Quantities)
For very small quantities, neutralization can be a viable pre-treatment step to manage the corrosivity characteristic. However, this procedure must be performed by trained personnel with a complete understanding of the reaction hazards. The resulting neutralized solution must still be collected and disposed of as hazardous waste, as it contains the organic molecule.
Causality: The purpose of this step is to neutralize the acidic functional group, reducing the corrosivity hazard. This is achieved by reacting the carboxylic acid with a weak base, such as sodium bicarbonate, to form a carboxylate salt, water, and carbon dioxide. A strong base like NaOH can also be used but generates more heat.
Experimental Protocol: Neutralization
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Perform the entire procedure within a certified chemical fume hood. Place a magnetic stir plate in the hood and place a beaker or flask containing a stir bar into a larger secondary container (an ice bath) to manage heat generation.
-
Prepare Base Solution: Slowly prepare a dilute solution of sodium bicarbonate or sodium hydroxide in the reaction flask.
-
Addition: Very slowly and in small portions, add the this compound waste to the stirring basic solution. Be prepared for gas evolution (CO₂) if using bicarbonate and heat generation.
-
Monitoring: After all waste has been added, continue stirring and monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH is between 5.5 and 9.5.[19]
-
Final Collection: Once neutralized, transfer the solution to a hazardous waste container. Triple-rinse the reaction flask with a suitable solvent (e.g., methanol or water); this rinsate must be collected and added to the hazardous waste container.[20]
-
Labeling: Label the new waste container appropriately, indicating it contains the neutralized salt of this compound in solution.
Step 4: Professional Disposal
The ultimate and required step for all quantities is disposal via a licensed environmental services contractor.[5][15]
-
Contact your Institution's EHS Office: Your Environmental Health and Safety (EHS) department will have established procedures and contracts with approved waste vendors.
-
Prepare for Pickup: Ensure all containers are properly labeled, sealed, and located in the designated pickup area.
-
Documentation: You will need to complete a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site, forming the core of the RCRA "cradle-to-grave" system.[7][18] Retain all copies of the manifest for your records as required by law.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread. Use a spill kit containing an absorbent appropriate for acids (do not use combustible materials like paper towels).
-
Neutralize (if applicable): For acidic spills, a weak base like sodium bicarbonate can be used to neutralize the material before cleanup.
-
Collect Waste: Sweep up the absorbed/neutralized material and place it into a designated hazardous waste container.[14]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.[21]
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with confidence, ensuring full compliance with safety and environmental regulations and upholding the highest standards of scientific integrity.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12598146, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1914-65-4 this compound Impurity. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydro-1-naphthol, 85+%. Retrieved from [Link]
-
University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2004, October). SIDS Initial Assessment Profile: 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. flinnsci.com [flinnsci.com]
- 4. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. epa.gov [epa.gov]
- 7. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid | 1914-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. nottingham.ac.uk [nottingham.ac.uk]
- 18. epa.gov [epa.gov]
- 19. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Handling 1,2,3,4-Tetrahydro-1-naphthoic Acid
As researchers and scientists in drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, field-proven safety and handling protocols for 1,2,3,4-Tetrahydro-1-naphthoic acid, ensuring that your work can proceed both safely and efficiently. The following information is synthesized from authoritative safety data sheets and established laboratory safety principles to build a self-validating system of protection for you and your team.
Understanding the Risks: Hazard Profile of this compound
This compound is a solid organic compound utilized in various synthetic applications.[1][2] While essential for certain chemical processes, it is classified as hazardous.[3] Awareness of its specific risks is the foundational step in mitigating them.
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[3][4]
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[3][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may lead to respiratory system irritation.[3][4]
Given these hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a necessity for safe handling.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is dictated by the task at hand and the associated risk of exposure. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize any potential contact.
Eye and Face Protection: Your First Line of Defense
Due to the risk of serious eye irritation, appropriate eye protection is mandatory.[3][4]
-
Standard Operations (e.g., weighing, solution preparation): At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.
-
High-Risk Operations (e.g., heating, pressure reactions, bulk transfers): For tasks with an increased splash risk, a face shield worn over safety goggles is essential. This combination provides comprehensive protection against splashes and airborne particles.
Hand Protection: Preventing Dermal Exposure
Given that this compound causes skin irritation, selecting the correct gloves is critical.[3]
-
Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for handling solid chemicals and for incidental contact.[5] For prolonged contact or when handling solutions, consider heavier-duty gloves or double-gloving to enhance protection.[6] Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Proper Glove Use: Gloves should be removed promptly after handling the chemical, and hands should be washed thoroughly. Never wear contaminated gloves outside of the immediate work area.
Body Protection: Shielding Against Incidental Contact
A standard laboratory coat is required to protect street clothes and underlying skin from contamination.[6] For large-scale operations, a chemically resistant apron or coveralls may be necessary. Ensure that lab coats are buttoned and the sleeves are of an appropriate length.
Respiratory Protection: Mitigating Inhalation Risks
Engineering controls, such as a chemical fume hood or a well-ventilated area, are the primary methods for controlling exposure to airborne dust or vapors.[3]
-
When is a Respirator Needed? If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[7] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing.
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Work in a ventilated area or fume hood |
| Preparing Solutions | Safety goggles | Nitrile gloves (consider double-gloving) | Laboratory coat | Chemical fume hood |
| Running Reactions | Safety goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Chemical fume hood |
| Large-Scale Transfers | Face shield over safety goggles | Heavy-duty, chemically resistant gloves | Chemically resistant apron over lab coat | As needed, based on risk assessment |
| Spill Cleanup | Face shield over safety goggles | Heavy-duty, chemically resistant gloves | Chemically resistant coveralls | Air-purifying respirator |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the eventual disposal of waste.
Experimental Workflow and Handling
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Wash hands and any exposed skin thoroughly after handling.[3]
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[3]
-
Weighing and Transfer: When weighing the solid, do so carefully to avoid generating dust. Use a spatula and a tared weigh boat. For transfers, use appropriate funnels and glassware to prevent spills.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][8] Keep it away from strong oxidizing agents and strong bases.[3]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[3][10] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][11] If the person feels unwell, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[3][10] Rinse the mouth with water and seek immediate medical attention.[3][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated gloves, weigh boats, and paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Container Rinsing: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[12]
-
Final Disposal: Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations.[3] Do not empty into drains.[3]
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your laboratory.
References
-
Ing. Petr Švec - PENTA s.r.o. (2023, March 30). Safety Data Sheet: 1,2,3,4-Tetrahydronaphthalene. [Link]
-
Fisher Scientific. (S)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98%. [Link]
-
PubChem. This compound. [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
-
University of California, Santa Cruz. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
-
U.S. Environmental Protection Agency. 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro- - Substance Details. [Link]
Sources
- 1. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid | 1914-65-4 | TCI AMERICA [tcichemicals.com]
- 2. CAS 4242-18-6: 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic … [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. (S)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
